Product packaging for Trimebutine Maleate(Cat. No.:CAS No. 58997-92-5)

Trimebutine Maleate

Cat. No.: B3427379
CAS No.: 58997-92-5
M. Wt: 503.5 g/mol
InChI Key: FSRLGULMGJGKGI-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trimebutine maleate is a trihydroxybenzoic acid.
See also: Trimebutine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29NO5.C4H4O4<br>C26H33NO9 B3427379 Trimebutine Maleate CAS No. 58997-92-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRLGULMGJGKGI-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046017
Record name Trimebutine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34140-59-5, 58997-92-5, 58997-91-4
Record name Trimebutine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34140-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (-)-, (2Z)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (+)-, (2Z)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimebutine maleate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034140595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimebutine maleate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimebutine maleate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimebutine maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimebutine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1-ethyl-1-phenyl-2-(3,4,5-trimethoxybenzoyloxy)ethyl]dimethylammonium hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMEBUTINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A051GM4YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE MALEATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKM38HXX5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEBUTINE MALEATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4XZJ9GX7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trimebutine Maleate mechanism of action on opioid receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Trimebutine Maleate on Opioid Receptors

Introduction

This compound is a multifaceted pharmacological agent primarily utilized for the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2][3] Its clinical efficacy stems from a complex mechanism of action that extends beyond simple antispasmodic activity. A core component of its pharmacological profile is its interaction with the endogenous opioid system within the gastrointestinal tract. Unlike classical opioids, trimebutine exhibits a unique modulatory effect, normalizing gut motility by acting as a weak, non-selective agonist at peripheral opioid receptors.[4][5][6] This document provides a detailed technical examination of trimebutine's mechanism of action on mu (μ), delta (δ), and kappa (κ) opioid receptors, intended for researchers, scientists, and professionals in drug development.

Interaction with Opioid Receptors

Trimebutine and its primary active metabolite, N-monodesmethyl-trimebutine (nor-trimebutine), exert their effects by binding to and activating all three major subtypes of opioid receptors (μ, δ, and κ) located on neurons of the myenteric plexus and on smooth muscle cells within the gut wall.[2][6][7][8] This interaction is characterized as a weak agonism, meaning it activates the receptors but with lower intrinsic efficacy than endogenous ligands or classical opioid agonists like morphine.[1][4][9] This activity is predominantly peripheral, which minimizes central nervous system side effects commonly associated with opioid analgesics.

The functional outcome of this interaction is a notable "dual effect" on gastrointestinal motility. Trimebutine can either stimulate or inhibit contractility depending on the pre-existing physiological state of the gut and the drug concentration.[1][4]

  • At lower concentrations (10⁻⁸ to 10⁻⁷ M): Trimebutine enhances intestinal motility. This is achieved by inhibiting norepinephrine release from adrenergic neurons via presynaptic μ-opioid receptors. The reduction in adrenergic inhibition allows for increased acetylcholine release, leading to smooth muscle contraction.[10]

  • At higher concentrations (10⁻⁶ to 10⁻⁵ M): The drug inhibits motility. This effect is mediated by the activation of μ- and κ-opioid receptors on cholinergic neurons, which suppresses the release of acetylcholine, resulting in muscle relaxation.[1][10]

This concentration-dependent, modulatory action allows trimebutine to normalize bowel function, alleviating symptoms of both diarrhea and constipation in IBS patients.

Quantitative Pharmacological Data

The binding affinity and functional potency of trimebutine and its metabolite have been quantified in various preclinical models. The data highlights its non-selective profile and relatively low affinity compared to traditional opioids.

Table 1: Opioid Receptor Binding Affinity (Ki)
CompoundReceptor SubtypeKi (µM)Tissue SourceNotes
TrimebutineNon-selective0.18Canine IleumKi determined by displacement of [3H]diprenorphine.[11]
Des-Met-trimebutineNon-selective0.72Canine IleumKi determined by displacement of [3H]diprenorphine.[11]
Table 2: Relative Affinity of Trimebutine for Opioid Receptor Subtypes
Receptor SubtypeRelative Affinity (%)Tissue SourceMethod
μ (mu)44Canine IleumCompetition binding assay vs. selective ligands.[11]
δ (delta)30Canine IleumCompetition binding assay vs. selective ligands.[11]
κ (kappa)26Canine IleumCompetition binding assay vs. selective ligands.[11]
Table 3: Functional Potency (IC50) in Isolated Tissues
CompoundPreparationIC50 (µM)Effect Measured
TrimebutineGuinea-Pig Ileum0.75Inhibition of electrically induced twitch response.[7]
TrimebutineRabbit Vas Deferens7.1Inhibition of electrically induced twitch response.[7]
TrimebutineMouse Vas Deferens39Inhibition of electrically induced twitch response.[7]

Signaling Pathways

Opioid receptors are canonical G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gi/o. The activation of these receptors by trimebutine initiates a cascade of intracellular events that collectively modulate neuronal excitability and muscle contractility.

  • G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

  • Modulation of Ion Channels: The Gβγ subunit complex dissociates and directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability. Concurrently, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release (e.g., acetylcholine, norepinephrine).[4][12]

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_intra Intracellular Space TMB Trimebutine (Agonist) OR_inactive Opioid Receptor (μ, δ, κ) TMB->OR_inactive Binds OR_active Active Receptor OR_inactive->OR_active Activates G_protein Gi/o Protein (αβγ-GDP) OR_active->G_protein Recruits G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits K_channel K⁺ Channel G_betagamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_ion_in ↓ Ca²⁺ Influx Ca_channel->Ca_ion_in K_ion_out ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_ion_out ATP ATP ATP->AC Response ↓ Neurotransmitter Release ↓ Neuronal Excitability cAMP->Response Ca_ion_in->Response K_ion_out->Response

Canonical Gi/o-coupled opioid receptor signaling pathway.

Experimental Protocols

The characterization of trimebutine's interaction with opioid receptors involves standard pharmacological assays, including radioligand binding and functional studies in isolated tissues and cell-based systems.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Homogenize tissue rich in opioid receptors (e.g., guinea pig brain, canine myenteric plexus) in a buffered solution and centrifuge to isolate cell membranes.[7][11]

  • Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]naloxone, [³H]diprenorphine) and varying concentrations of the unlabeled test compound (trimebutine).[13][14]

  • Separation: Separate bound from unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration that inhibits 50% of the specific binding is the IC50 value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[14]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis p1 1. Tissue Homogenization (e.g., Brain, Myenteric Plexus) p2 2. Centrifugation & Isolation of Cell Membranes p1->p2 a1 Incubate Membranes with: - Radiolabeled Ligand ([³H]L*) - Varying [Trimebutine] p2->a1 s1 3. Rapid Filtration (Separates Bound from Free [³H]L*) a1->s1 s2 4. Scintillation Counting (Quantify Bound Radioactivity) s1->s2 d1 5. Data Analysis (Calculate IC50 and Ki) s2->d1

Workflow for a competitive radioligand binding assay.
Isolated Tissue Functional Assay

This ex vivo method assesses the functional effect (agonist or antagonist activity) of a compound on a whole tissue preparation.

Methodology (Guinea Pig Ileum Model):

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated. Attach one end to a force transducer to measure isometric contractions.[7][13]

  • Stimulation: Apply transmural electrical field stimulation to elicit twitch contractions, which are primarily mediated by the release of acetylcholine from enteric neurons.

  • Drug Application: Add cumulative concentrations of trimebutine to the organ bath and record the inhibitory effect on the twitch response.

  • Antagonism: To confirm the involvement of opioid receptors, repeat the experiment in the presence of an opioid antagonist like naloxone and observe any rightward shift in the trimebutine concentration-response curve.[13][15]

  • Data Analysis: Plot the percentage inhibition of the twitch response against the log concentration of trimebutine to determine the IC50 or EC50.

Tissue_Assay_Workflow t1 1. Isolate Guinea Pig Ileum Mount in Organ Bath t2 2. Apply Electrical Stimulation Induce Acetylcholine-mediated 'Twitch' t1->t2 t3 3. Record Baseline Contractions t2->t3 d1 4. Add Cumulative [Trimebutine] to Bath t3->d1 d2 5. Measure Inhibition of Twitch Response d1->d2 a1 6. Data Analysis Generate Concentration-Response Curve Calculate Potency (IC50) d2->a1 a2 (Optional) Repeat with Naloxone to Confirm Opioid Mechanism a1->a2

Workflow for an isolated tissue functional assay.
[³⁵S]GTPγS Binding Assay

This is a functional biochemical assay that directly measures G-protein activation, an early event in GPCR signaling.[16][17]

Methodology:

  • Membrane Preparation: Prepare membranes from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or from native tissue.

  • Incubation: In a multi-well plate, incubate the membranes with GDP (to ensure G-proteins are in an inactive state), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (trimebutine).[16][18]

  • G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The non-hydrolyzable nature of [³⁵S]GTPγS causes it to remain bound, leading to an accumulation of signal.

  • Termination & Separation: Stop the reaction and separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine potency (EC50) and efficacy (Emax) for G-protein activation.[16]

GTPgS_Assay_Workflow cluster_incubation Incubation Mix p1 1. Prepare Membranes from Receptor-Expressing Cells i1 Membranes + GDP p1->i1 a1 2. Incubate to Allow Agonist-stimulated Binding i2 [³⁵S]GTPγS (Radioactive GTP analog) i3 Varying [Trimebutine] s1 3. Rapid Filtration to Capture Membranes with Bound [³⁵S]GTPγS a1->s1 s2 4. Scintillation Counting to Quantify Bound Radioactivity s1->s2 d1 5. Data Analysis Determine EC50 and Emax for G-Protein Activation s2->d1

References

Trimebutine Maleate: A Multifaceted Modulator of Gastrointestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Trimebutine maleate is a unique spasmolytic agent that functions as a non-competitive antagonist to regulate gastrointestinal motility.[1] Widely used for functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) and functional dyspepsia, its clinical efficacy stems from a complex and multifaceted mechanism of action.[2][3] Unlike typical prokinetic or antispasmodic agents, trimebutine exhibits a dual, regulatory effect, capable of stimulating hypokinetic gut activity and suppressing hyperkinetic conditions.[1][4] This normalizing effect is primarily mediated through its action as an agonist on peripheral µ (mu), δ (delta), and κ (kappa) opioid receptors within the enteric nervous system (ENS).[2][5][6] Furthermore, its activity extends to the modulation of key ion channels in gastrointestinal smooth muscle cells and influencing the release of various gut peptides.[2][7] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on gastrointestinal motility, supported by detailed experimental protocols and data presented for scientific evaluation.

Core Mechanisms of Action

Trimebutine's regulatory effects are not attributed to a single pathway but rather to a synergistic interplay of several mechanisms at the molecular level.

Opioidergic Modulation

The primary mechanism of trimebutine is its function as an agonist at peripheral opioid receptors (µ, δ, and κ) located on the neurons of the enteric nervous system and smooth muscle cells.[6][8] It binds to these receptors with lower affinity than their natural ligands but with significant physiological effect.[1] This interaction is foundational to its dual-action capability:

  • Excitatory Effects: Agonism at µ and δ receptors is generally associated with the stimulation of gut motility.

  • Inhibitory Effects: Agonism at κ receptors is linked to the inhibition of motility and reduction of visceral sensitivity.[9]

By acting on the complete spectrum of peripheral opiate receptors, trimebutine can effectively "reset" or normalize the prevailing motor pattern, rather than simply increasing or decreasing it.[5] This action is particularly effective in preventing stress-induced changes in intestinal motility.[10]

Ion Channel Modulation

Trimebutine directly influences the electrical activity of gastrointestinal smooth muscle cells by modulating various ion channels. This action is concentration-dependent and critical for its spasmolytic and prokinetic effects.[1]

  • Calcium (Ca²⁺) Channels: At higher concentrations (100-300µM), trimebutine inhibits L-type voltage-dependent Ca²⁺ channels.[1] This reduces the influx of extracellular Ca²⁺, which is essential for muscle contraction, thereby leading to smooth muscle relaxation and an antispasmodic effect.[1][7]

  • Potassium (K⁺) Channels: Trimebutine inhibits outward K⁺ currents, including delayed rectifier K⁺ channels and Ca²⁺-dependent K⁺ (BKca) channels.[1] The inhibition of these channels leads to membrane depolarization, which can enhance muscle contractions and contribute to its prokinetic effect at lower concentrations.[11]

Modulation of Gastrointestinal Peptides and Neurotransmitters

Trimebutine also modulates the release of key signaling molecules in the gut. It has been shown to influence the release of peptides such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon.[6][9][12] For instance, it can induce the release of motilin, a peptide known to trigger phase III of the migrating motor complex (MMC), which contributes to its prokinetic effect in the small intestine.[6][8] Simultaneously, it can inhibit the release of excitatory neurotransmitters like acetylcholine, contributing to its antispasmodic action.[5]

Signaling_Pathways cluster_Cell GI Smooth Muscle Cell / Enteric Neuron cluster_Receptors Peripheral Opioid Receptors cluster_Channels Ion Channels TM This compound mu μ-receptor TM->mu Agonist delta δ-receptor TM->delta Agonist kappa κ-receptor TM->kappa Agonist Ca_channel L-type Ca²⁺ Channel TM->Ca_channel Inhibits (High Conc.) K_channel K⁺ Channels (BKca) TM->K_channel Inhibits Contraction ↑ Muscle Contraction (Prokinetic Effect) mu->Contraction delta->Contraction Relaxation ↓ Muscle Relaxation (Antispasmodic Effect) kappa->Relaxation Ca_channel->Relaxation ↓ Ca²⁺ Influx K_channel->Contraction Depolarization

Caption: Core signaling pathways of this compound in the gastrointestinal tract.

Pharmacological Effects on Gastrointestinal Motility

Trimebutine's molecular actions translate into distinct, measurable effects across different segments of the GI tract.

  • Stomach: It significantly accelerates delayed gastric emptying.[10][13] This is particularly beneficial in conditions like functional dyspepsia and for patients with gastric ulcers who exhibit abnormal gastric motility.[14]

  • Small Intestine: Trimebutine is known to induce a premature phase III of the migrating motor complex (MMC), the "housekeeping" wave of contractions that clears the small bowel during fasting.[10][12][15] An intravenous injection of 100 mg systematically produces a propagated activity analogous to a spontaneous phase III.[15] This effect is suppressed by the opioid antagonist naloxone, confirming its opioid-mediated pathway.[16]

  • Colon: The drug modulates colonic contractile activity, returning it to a normal state in patients with either hyperkinetic (diarrhea-predominant) or hypokinetic (constipation-predominant) conditions.[10] It does not significantly affect normal colonic motility but reduces abnormal postprandial motor activity in IBS patients.[9]

Logical_Relationship GI_State Gastrointestinal Motility State Hypo Hypomotility (e.g., Delayed Gastric Emptying) GI_State->Hypo If Hyper Hypermotility (e.g., Spasms, Diarrhea) GI_State->Hyper If TM_Action This compound Action Hypo->TM_Action Hyper->TM_Action Prokinetic Prokinetic Effect (μ/δ Agonism, K⁺ Channel Inhibition) TM_Action->Prokinetic Antispasmodic Antispasmodic Effect (κ Agonism, Ca²⁺ Channel Inhibition) TM_Action->Antispasmodic Normalization Normalization of GI Motility Prokinetic->Normalization Antispasmodic->Normalization

Caption: Logical flow of this compound's dual regulatory effect on GI motility.

Quantitative Efficacy Data

Clinical studies have quantified the effects of trimebutine on GI motility parameters. The following tables summarize key findings.

Table 1: Effect of this compound on Gastric Emptying

Study PopulationTreatment ProtocolMeasurement MethodKey Quantitative FindingReference
Patients with Active Gastric Ulcers (n=10)This compound + PPI for 8 weeksGastric Emptying ScintigraphySignificant improvement in gastric emptying post-treatment compared to baseline (p-value not specified).[14]
Patients with Functional Dyspepsia (n=108)This compound 300 mg BID for 4 weeks99mTc-Tin Colloid Semi-Solid Meal ScintigraphyMedian gastric emptying at 50 min was 75.5% in the trimebutine group vs. 66.6% in the placebo group (p = 0.036).[13]

Table 2: Effect of this compound on Intestinal Motility

Study PopulationTreatment ProtocolMeasurement MethodKey Quantitative FindingReference
Healthy Volunteers100 mg Intravenous InjectionIntestinal ManometrySystematically induced a propagated motor activity analogous to a spontaneous MMC phase III.[15]
Constipated PatientsNot SpecifiedNot SpecifiedIncreased the number of long spike bursts in colonic motility recordings.[10]
Patients with Diarrhea-predominant IBSNot SpecifiedNot SpecifiedDecreased the incidence of long spike bursts in colonic motility recordings.[10]

Key Experimental Protocols

The quantitative data presented are derived from specific, validated experimental methodologies.

Protocol for Gastric Emptying Scintigraphy

This protocol is based on the methodology used in the study by Kim et al. (2020) for functional dyspepsia patients.[13]

  • Patient Preparation: Patients are required to fast overnight for at least 8 hours. Any medication known to affect GI motility is withheld for at least 48 hours prior to the study.

  • Test Meal: A standardized semi-solid meal is prepared. A common composition is an egg-white sandwich or oatmeal.

  • Radiolabeling: The meal is radiolabeled with 1 mCi (37 MBq) of Technetium-99m (99mTc)-Tin Colloid. The radiotracer is mixed uniformly with the meal.

  • Administration: The patient consumes the radiolabeled meal within a 10-minute timeframe, along with a small volume of water (e.g., 150 mL).

  • Imaging:

    • Immediately after meal ingestion (t=0), the patient is positioned under a large-field-of-view gamma camera equipped with a low-energy, all-purpose collimator.

    • Anterior and posterior static images of the gastric region are acquired for 60 seconds.

    • Imaging is repeated at set intervals, typically 30, 50, 60, 90, and 120 minutes post-ingestion.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn around the stomach on each image.

    • Counts within the ROI are corrected for radioactive decay. The geometric mean of the anterior and posterior counts is calculated to correct for tissue attenuation.

    • Gastric emptying is expressed as the percentage of the meal remaining in the stomach at each time point, relative to the initial counts at t=0. The percentage emptied is calculated as (100 - % remaining).

Protocol for Electrogastrography (EGG)

This protocol describes the general methodology for assessing gastric myoelectrical activity as referenced in the study on gastric ulcer patients.[14]

  • Patient Preparation: Patients fast overnight. The skin of the abdominal area is cleaned with alcohol to ensure good electrode contact.

  • Electrode Placement: Three to five silver/silver chloride (Ag/AgCl) cutaneous electrodes are placed on the abdomen in a specific configuration to detect the gastric electrical signal. A common placement is one electrode in the midline between the xiphoid process and the umbilicus, with other electrodes placed to the left and right. A reference electrode is placed on the flank or a limb.

  • Recording:

    • A baseline recording is taken for 30-60 minutes while the patient is in a quiet, resting state (preprandial).

    • The patient then consumes a standardized test meal (e.g., water or a light solid meal).

    • Recording continues for another 60-120 minutes postprandially.

  • Data Analysis:

    • The EGG signal is amplified, filtered (typically 0.01-0.5 Hz), and digitized.

    • Spectral analysis (e.g., Fast Fourier Transform) is performed on the data to determine the dominant frequency and power of the gastric slow waves.

    • Normal Frequency (Normogastria): ~3 cycles per minute (cpm), or 0.05 Hz.

    • Bradygastria: Dominant frequency < 2.5 cpm (< 0.04 Hz).

    • Tachygastria: Dominant frequency > 3.6 cpm (> 0.06 Hz).

    • The postprandial-to-preprandial power ratio is also calculated as an indicator of the gastric response to a meal.

Experimental_Workflow cluster_Screening Phase 1: Screening & Baseline cluster_Treatment Phase 2: Intervention cluster_Analysis Phase 3: Follow-up & Analysis Start Patient Recruitment (e.g., FD or Gastric Ulcer) Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion Baseline Baseline Measurement (Gastric Emptying Scintigraphy / EGG) Inclusion->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Treatment Treatment Period (e.g., 4-8 Weeks) GroupA->Treatment GroupB->Treatment Followup Post-Treatment Measurement (Repeat Scintigraphy / EGG) Treatment->Followup Analysis Data Analysis (Compare Pre- vs. Post-Treatment, Group A vs. Group B) Followup->Analysis End Conclusion on Efficacy Analysis->End

Caption: Workflow for a randomized controlled trial assessing Trimebutine's efficacy.

Conclusion

This compound stands apart from other gastrointestinal agents due to its sophisticated, multi-target mechanism of action. Its ability to act as a peripheral opioid agonist across µ, δ, and κ receptors, combined with its concentration-dependent modulation of Ca²⁺ and K⁺ ion channels, allows it to intelligently regulate, rather than simply inhibit or stimulate, GI motility.[1][2][5] This dual functionality makes it an effective therapy for a spectrum of disorders, from hypomotility states like functional dyspepsia to hypermotility conditions common in IBS.[2][9] The quantitative data confirm its efficacy in accelerating gastric emptying and normalizing intestinal motor patterns. For drug development professionals and researchers, trimebutine serves as a compelling example of a successful GI motility modulator whose complex pharmacology provides a broad therapeutic window for treating functional bowel disorders.

References

Trimebutine Maleate's Impact on Visceral Hypersensitivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity (VH) is a cardinal pathophysiological feature of functional gastrointestinal disorders (FGIDs), most notably irritable bowel syndrome (IBS), and represents a significant challenge in clinical management.[1][2] It is characterized by a lowered pain threshold and an exaggerated response to physiological stimuli within the gastrointestinal tract.[3][4] Trimebutine maleate is a versatile therapeutic agent that has been used for decades to treat FGIDs, exhibiting a unique, multifaceted mechanism of action that extends beyond simple spasmolysis.[5][6] This technical guide provides an in-depth review of the pharmacological mechanisms by which this compound modulates visceral hypersensitivity. We consolidate findings from preclinical and clinical studies, detailing its effects on peripheral opioid receptors, ion channels, and neurotransmitter systems. Furthermore, we provide detailed experimental protocols used to evaluate its efficacy and present quantitative data in a structured format. This document aims to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development, elucidating the scientific basis for trimebutine's role in mitigating visceral pain.

Introduction to Visceral Hypersensitivity and this compound

Visceral hypersensitivity is a complex phenomenon involving sensitization at both peripheral and central levels of the nervous system.[1][2] Patients with VH experience pain and discomfort in response to stimuli, such as gut distension, that would not be perceived as painful by healthy individuals.[3] This heightened sensitivity is a primary contributor to the chronic abdominal pain that defines conditions like IBS.[1] The underlying mechanisms are multifactorial, involving neuro-immune interactions, alterations in the gut-brain axis, and changes in the expression and function of receptors and ion channels on visceral afferent nerves.[1][7]

This compound [2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate] is an agent that normalizes gastrointestinal motility and alleviates abdominal pain.[8] Its therapeutic efficacy is attributed to a complex pharmacology that includes acting as an enkephalinergic agonist and a modulator of ion channels.[5][6] Unlike conventional spasmolytics, trimebutine can address both hypermotility and hypomotility disorders, and crucially, it directly targets the mechanisms of visceral nociception.[5][9]

Core Mechanisms of Action on Visceral Nociception

Trimebutine's ability to attenuate visceral hypersensitivity stems from its concurrent action on multiple physiological targets.

Modulation of Peripheral Opioid Receptors

A primary mechanism of trimebutine is its action as an agonist on peripheral opioid receptors (mu, kappa, and delta) located on the terminals of visceral afferent nerves and within the enteric nervous system.[8][10]

  • Kappa-Opioid Receptors (κ-OR): Activation of κ-ORs is particularly effective in reducing visceral pain.[11] Trimebutine's agonism at these receptors is thought to be a key contributor to its analgesic effects.

  • Mu (μ) and Delta (δ) Opioid Receptors: Agonism at μ- and δ-receptors also contributes to the modulation of gut motility and sensation.[3][10]

By activating these receptors, trimebutine mimics the effect of endogenous enkephalins, leading to an inhibition of nociceptive signaling from the gut to the central nervous system.[6]

Trimebutine's Opioid Receptor Agonism Pathway Trimebutine This compound OpioidReceptor Peripheral Opioid Receptors (μ, κ, δ) on Afferent Neuron Trimebutine->OpioidReceptor Binds and Activates AC Adenylyl Cyclase Inhibition OpioidReceptor->AC CaChannel Voltage-Gated Ca²⁺ Channel Inhibition OpioidReceptor->CaChannel KChannel K⁺ Channel Activation OpioidReceptor->KChannel cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Release of Nociceptive Neurotransmitters (e.g., Substance P, Glutamate) CaChannel->Neurotransmitter Hyperpolarization Neuron Hyperpolarization KChannel->Hyperpolarization Hyperpolarization->Neurotransmitter PainSignal Reduced Nociceptive Signal Transmission to CNS Neurotransmitter->PainSignal Trimebutine's Direct Ion Channel Modulation cluster_cell Trimebutine_High Trimebutine (Higher Concentration) LType L-Type Ca²⁺ Channel Trimebutine_High->LType Inhibits Trimebutine_Low Trimebutine (Lower Concentration) BKca BKca Channel (Ca²⁺-activated K⁺) Trimebutine_Low->BKca Inhibits Cell Visceral Afferent Neuron / Smooth Muscle Cell Ca_Influx ↓ Ca²⁺ Influx LType->Ca_Influx K_Efflux ↓ K⁺ Efflux BKca->K_Efflux Reduced_Excitability Reduced Neuronal Excitability / Spasmolysis Ca_Influx->Reduced_Excitability Depolarization Membrane Depolarization K_Efflux->Depolarization Experimental Workflow for VH Assessment Induction Induce Visceral Hypersensitivity (e.g., Stress, TNBS, Infection) Baseline Baseline VH Assessment (Colorectal Distension / AWR Score) Induction->Baseline Grouping Randomize Animals (Vehicle vs. Trimebutine Groups) Baseline->Grouping Admin Administer Treatment (e.g., IP, Oral Gavage) Grouping->Admin Post_Treat Post-Treatment VH Assessment (Colorectal Distension / AWR Score) Admin->Post_Treat Analysis Data Analysis (Compare AWR Scores) Post_Treat->Analysis

References

An In-depth Technical Guide on the Molecular Targets of Trimebutine Maleate in the Enteric Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimebutine maleate is a multifaceted pharmaceutical agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a complex and unique mechanism of action within the enteric nervous system (ENS), the intrinsic neuronal network of the gastrointestinal tract. Unlike conventional spasmolytics, trimebutine exhibits a dual, modulatory effect on gut motility, capable of both stimulating and inhibiting intestinal contractions. This whitepaper provides a comprehensive technical overview of the molecular targets of this compound in the ENS. It delves into the drug's interactions with opioid receptors, its modulation of various ion channels, and its effects on other neurotransmitter systems. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its pharmacological profile for researchers and drug development professionals.

Introduction

The enteric nervous system (ENS) is a complex network of neurons and glial cells embedded in the wall of the gastrointestinal tract, often referred to as the "second brain." It governs key digestive functions, including motility, secretion, and blood flow, largely independent of the central nervous system. Dysregulation of the ENS is a hallmark of many functional gastrointestinal disorders. This compound's therapeutic success lies in its ability to directly interact with and modulate the activity of enteric neurons and smooth muscle cells.[1][2] This document will explore the primary molecular targets that mediate these effects.

Primary Molecular Targets of this compound

Trimebutine's pharmacological activity is not attributed to a single receptor interaction but rather to its engagement with multiple targets within the ENS. This multi-target profile is central to its ability to normalize gut motility.[1][2]

Opioid Receptors

A primary mechanism of action for trimebutine is its interaction with peripheral opioid receptors, specifically the mu (µ), delta (δ), and kappa (κ) subtypes, which are abundantly expressed in the ENS.[1][3][4][5][6] Trimebutine acts as a weak agonist at these receptors.[7][8] This interaction is crucial for its modulatory effects on intestinal motility and visceral sensitivity.[3][5]

The binding of trimebutine to enteric opioid receptors can trigger a cascade of intracellular events that influence neuronal excitability and neurotransmitter release. For instance, activation of these G protein-coupled receptors can lead to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity.[9]

The following table summarizes the available quantitative data on the interaction of trimebutine and its active metabolite, N-desmethyltrimebutine, with opioid receptors.

CompoundReceptor SubtypeParameterValue (µM)Species/TissueReference
TrimebutineMu (µ)IC500.75Guinea-pig ileum[1]
TrimebutineDelta (δ)IC5039Mouse vas deferens[1]
TrimebutineKappa (κ)IC507.1Rabbit vas deferens[1]
N-desmethyltrimebutineMu (µ), Delta (δ), Kappa (κ)AffinityGood affinity for all subtypesGuinea-pig brain and myenteric plexus[1]

Note: While specific Ki values are not consistently reported in the literature, the IC50 values indicate a micromolar affinity for opioid receptors. Some studies suggest a higher affinity for the µ-opioid receptor subtype.[7][10]

Ion Channels

Trimebutine directly modulates the activity of several types of ion channels in enteric neurons and smooth muscle cells, which is a key component of its spasmolytic and prokinetic effects.[3][11]

Trimebutine has been shown to inhibit voltage-gated L-type calcium channels.[12] This action reduces the influx of calcium into smooth muscle cells, leading to muscle relaxation and a spasmolytic effect.[8]

The drug also affects calcium-activated potassium channels (KCa).[11] Inhibition of these channels can lead to membrane depolarization, which may contribute to its prokinetic effects under certain physiological conditions.

Channel TypeParameterValue (µM)ConditionsSpecies/TissueReference
Voltage-gated Ca2+ channelsIC50~30-Intestinal smooth muscle cells[12]
Other Receptor Systems

While the primary effects of trimebutine are mediated through opioid receptors and ion channels, there is evidence suggesting interactions with other receptor systems in the ENS, albeit with less potency.

Trimebutine exhibits antimuscarinic properties, which may contribute to its spasmolytic effects by antagonizing the actions of acetylcholine, a major excitatory neurotransmitter in the ENS.[2][7][8][12] However, quantitative data on its affinity for specific muscarinic receptor subtypes (M1, M2, M3) in the gut is not well-established in the available literature.

The serotonergic system, particularly 5-HT3 and 5-HT4 receptors, plays a significant role in regulating gut motility and sensation.[13][14][15] While some studies have investigated the comparative effects of trimebutine and serotonin receptor antagonists, direct quantitative data on trimebutine's binding affinity or functional activity at these receptors is limited.[16]

Signaling Pathways and Experimental Workflows

The multifaceted interactions of trimebutine with its molecular targets trigger complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of key experimental procedures used to study them.

cluster_opioid Opioid Receptor Signaling Trimebutine Trimebutine Opioid_Receptor μ, δ, κ Opioid Receptors Trimebutine->Opioid_Receptor Agonist G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases production Neurotransmitter_Release Neurotransmitter Release Ion_Channels->Neurotransmitter_Release Regulates Motility_Modulation Modulation of Motility Neurotransmitter_Release->Motility_Modulation

Caption: Opioid Receptor Signaling Pathway of Trimebutine.

cluster_ion_channel Ion Channel Modulation Trimebutine_Ion Trimebutine L_type_Ca L-type Ca2+ Channels Trimebutine_Ion->L_type_Ca Inhibits K_Ca Ca2+-activated K+ Channels Trimebutine_Ion->K_Ca Inhibits Ca_Influx Ca2+ Influx L_type_Ca->Ca_Influx Mediates Membrane_Potential Membrane Potential K_Ca->Membrane_Potential Regulates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Influx->Smooth_Muscle_Contraction Promotes Membrane_Potential->Smooth_Muscle_Contraction Influences

Caption: Modulation of Ion Channels by Trimebutine.

cluster_workflow Experimental Workflow: Radioligand Binding Assay Tissue_Prep Tissue Preparation (e.g., myenteric plexus) Membrane_Isolation Membrane Isolation Tissue_Prep->Membrane_Isolation Incubation Incubation with Radiolabeled Ligand & Trimebutine Membrane_Isolation->Incubation Filtration Separation of Bound and Free Ligand (Filtration) Incubation->Filtration Quantification Quantification of Radioactivity Filtration->Quantification Data_Analysis Data Analysis (IC50, Ki determination) Quantification->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of trimebutine's molecular targets.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) and selectivity of trimebutine for µ, δ, and κ opioid receptors.

Materials:

  • Tissue source: Guinea-pig ileum myenteric plexus or brain tissue homogenates.

  • Radioligands: [3H]-DAMGO (for µ receptors), [3H]-DPDPE (for δ receptors), [3H]-U69593 (for κ receptors).

  • This compound and N-desmethyltrimebutine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Nonspecific binding control (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Binding Assay: In a multi-well plate, combine the membrane preparation, the specific radioligand, and varying concentrations of trimebutine or its metabolite. For total binding, omit the test compound. For nonspecific binding, add a high concentration of naloxone.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the trimebutine concentration. Determine the IC50 value (the concentration of trimebutine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for Ion Channel Modulation

Objective: To characterize the effects of trimebutine on ion channel currents (e.g., L-type Ca2+, KCa) in isolated enteric neurons or smooth muscle cells.

Materials:

  • Isolated single cells from intestinal smooth muscle or myenteric plexus.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions tailored to isolate the specific ion current of interest.

  • This compound.

Procedure:

  • Cell Preparation: Isolate single cells from the desired tissue using enzymatic digestion.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with the appropriate intracellular solution.

  • Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

  • Current Recording: Apply a series of voltage steps (voltage-clamp protocol) to elicit the ion channel currents of interest and record the resulting currents.

  • Drug Application: Perfuse the cell with an extracellular solution containing trimebutine at various concentrations and repeat the voltage-clamp protocol.

  • Data Analysis: Measure the amplitude of the ion channel currents before and after the application of trimebutine. Construct concentration-response curves to determine the IC50 for channel inhibition.

In Vitro Functional Assay: Isolated Organ Bath

Objective: To assess the functional effects of trimebutine on the contractility of isolated intestinal segments.

Materials:

  • Segments of small or large intestine from experimental animals (e.g., guinea-pig ileum).

  • Organ bath system with a tissue chamber, force transducer, and data acquisition system.

  • Physiological salt solution (e.g., Krebs solution), gassed with 95% O2 / 5% CO2.

  • This compound.

  • Contractile agonists (e.g., acetylcholine, high potassium solution).

Procedure:

  • Tissue Preparation: Euthanize the animal and dissect a segment of the intestine. Clean the segment and mount it in the organ bath chamber filled with gassed physiological salt solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Contractile Response: Elicit contractions by adding a contractile agonist to the bath. Record the isometric tension generated by the tissue.

  • Effect of Trimebutine: After washing out the agonist, pre-incubate the tissue with trimebutine for a set time, and then re-introduce the contractile agonist.

  • Data Analysis: Compare the amplitude and frequency of contractions in the presence and absence of trimebutine to determine its inhibitory or stimulatory effects.

Conclusion

This compound exerts its therapeutic effects on the gastrointestinal tract through a complex and multimodal mechanism of action within the enteric nervous system. Its ability to interact with peripheral opioid receptors and modulate various ion channels allows for a nuanced regulation of intestinal motility, making it an effective treatment for both hyper- and hypo-motility disorders. The quantitative data and experimental protocols presented in this whitepaper provide a detailed foundation for further research into the pharmacology of trimebutine and the development of novel therapeutics for functional gastrointestinal disorders. Further investigation is warranted to fully elucidate the quantitative contributions of its interactions with muscarinic and serotonergic receptor systems to its overall clinical profile.

References

In-Vitro Effects of Trimebutine Maleate on Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of Trimebutine Maleate on smooth muscle cells. Trimebutine is a spasmolytic agent known for its regulatory effects on gastrointestinal motility, exhibiting both excitatory and inhibitory actions depending on the concentration and the physiological state of the smooth muscle.[1] This document synthesizes findings from multiple studies to elucidate the compound's mechanisms of action at the cellular level, focusing on its interactions with ion channels and receptors.

Core Mechanisms of Action

This compound's effects on smooth muscle cells are multifaceted, primarily involving the modulation of ion channels and interaction with opioid receptors. These actions collectively alter membrane potential, intracellular calcium concentration, and ultimately, the contractile state of the muscle.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various in-vitro studies on the effects of this compound on different ion channels in smooth muscle cells.

Table 1: Inhibitory Effects of Trimebutine on Voltage-Dependent Ca²⁺ Currents

ParameterCell TypeHolding PotentialTrimebutine ConcentrationValueReference
IC₅₀Rabbit Ileal Smooth Muscle-40 mV3-100 µM7 µM[2][3]
IC₅₀Rabbit Ileal Smooth Muscle-60 mV3-100 µM36 µM[2][3]
Inactivation Curve ShiftRabbit Ileal Smooth Muscle-30 µM18 mV (negative direction)[2][3]

Table 2: Inhibitory Effects of Trimebutine on K⁺ Currents

ParameterCell TypeCurrent TypeTrimebutine ConcentrationValueReference
IC₅₀Rabbit Ileal Smooth MuscleVoltage-dependent K⁺ current (IKv)-7.6 µM[4]
IC₅₀Rabbit Ileal Smooth MuscleCa²⁺-activated K⁺ current (IKCa)-23.5 µM[4]
InhibitionGuinea Pig Colonic Smooth MuscleLarge conductance Ca²⁺-activated K⁺ (BKca) current1-300 µMDose-dependent inhibition[5]

Table 3: Effects of Trimebutine on Na⁺ Currents

ParameterCell TypeTrimebutine ConcentrationValueReference
IC₅₀Rat Dorsal Root Ganglia Neurons-0.83 ± 0.09 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on Trimebutine's effects.

Whole-Cell Patch-Clamp Technique

This technique is employed to record ion currents across the membrane of a single smooth muscle cell.[2][4][5][7][8][9]

  • Cell Isolation: Smooth muscle cells are enzymatically dispersed from tissues such as the rabbit ileum or guinea pig colon.[4][10] A common method involves incubation in a Ca²⁺-free solution containing enzymes like papain and collagenase, followed by gentle trituration.

  • Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution (e.g., containing KCl, Mg-ATP, EGTA, and HEPES, buffered to a physiological pH) and pressed against a single smooth muscle cell to form a high-resistance "giga-seal".[9][11]

  • Whole-Cell Configuration: Suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.[9] The membrane potential is then "clamped" at a desired voltage.

  • Data Acquisition: Voltage steps are applied to elicit ion currents, which are recorded and amplified. This compound is applied to the bath solution at varying concentrations to determine its effect on the recorded currents.[2][5] For studying voltage-dependent inactivation, the holding potential is varied.[2][3]

Isometric Force Transduction

This method measures the contractility of smooth muscle strips.[5]

  • Tissue Preparation: Longitudinal or circular smooth muscle strips are dissected from the desired organ (e.g., guinea pig colon) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.

  • Force Measurement: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer. The transducer records changes in tension as the muscle contracts and relaxes.

  • Experimental Procedure: After an equilibration period, the spontaneous contractile activity is recorded. This compound is then added to the organ bath in a cumulative manner to establish a concentration-response relationship.

Fura-2 Fluorometry for Intracellular Ca²⁺ Measurement

This technique allows for the real-time measurement of intracellular calcium concentration ([Ca²⁺]i).[12]

  • Cell Loading: Isolated smooth muscle cells or intact tissue strips are incubated with the membrane-permeant form of the fluorescent Ca²⁺ indicator, Fura-2 AM. Once inside the cell, esterases cleave the AM group, trapping the dye.

  • Fluorescence Measurement: The cells are then illuminated with alternating wavelengths of light (typically 340 nm and 380 nm). Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺.

  • Data Analysis: The ratio of the fluorescence emitted at 510 nm when excited at 340 nm and 380 nm is calculated. This ratio is proportional to the [Ca²⁺]i. Changes in this ratio are monitored before and after the application of this compound to assess its impact on intracellular calcium levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in-vitro characterization.

Trimebutine_Signaling_Pathways cluster_membrane Smooth Muscle Cell Membrane cluster_cellular_effects Cellular Effects TMB Trimebutine Maleate L_type_Ca L-type Ca²⁺ Channel TMB->L_type_Ca Inhibits K_channel K⁺ Channel (IKv, IKCa) TMB->K_channel Inhibits Na_channel Na⁺ Channel TMB->Na_channel Inhibits Opioid_R μ-Opioid Receptor TMB->Opioid_R Agonist Ca_release ↓ Ca²⁺ Release from Intracellular Stores TMB->Ca_release Inhibits Ca_influx ↓ Ca²⁺ Influx (High Conc.) L_type_Ca->Ca_influx Membrane_Depol Membrane Depolarization (Low Conc.) K_channel->Membrane_Depol Contraction_Inhibition ↓ Contraction Opioid_R->Contraction_Inhibition Indirectly via ↓ACh release Ca_influx->Contraction_Inhibition Contraction_Excitation ↑ Contraction Membrane_Depol->Contraction_Excitation Ca_release->Contraction_Inhibition

Caption: Signaling pathways of this compound in smooth muscle cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Isolation Tissue Isolation (e.g., Guinea Pig Ileum) Cell_Dispersion Enzymatic Cell Dispersion Tissue_Isolation->Cell_Dispersion Force_Transduction Isometric Force Transduction Tissue_Isolation->Force_Transduction Patch_Clamp Whole-Cell Patch-Clamp Cell_Dispersion->Patch_Clamp Calcium_Imaging Fura-2 Calcium Imaging Cell_Dispersion->Calcium_Imaging Current_Analysis Ion Current Analysis (IC₅₀, Voltage-Dependence) Patch_Clamp->Current_Analysis Contraction_Analysis Contractility Analysis (Amplitude, Frequency) Force_Transduction->Contraction_Analysis Calcium_Analysis [Ca²⁺]i Analysis Calcium_Imaging->Calcium_Analysis Conclusion Mechanism of Action Elucidation Current_Analysis->Conclusion Contraction_Analysis->Conclusion Calcium_Analysis->Conclusion

Caption: Experimental workflow for in-vitro analysis of this compound.

Discussion of Dual Effects

The dual excitatory and inhibitory effects of this compound can be explained by its concentration-dependent actions on different ion channels.[1]

  • Excitatory Effects (at lower concentrations): At lower concentrations (e.g., 1-10 µM), Trimebutine's inhibitory effect on K⁺ channels is more pronounced.[1][4] This reduction in outward K⁺ current leads to membrane depolarization, which can increase the opening probability of voltage-dependent Ca²⁺ channels, thereby promoting smooth muscle contraction.[4]

  • Inhibitory Effects (at higher concentrations): At higher concentrations (e.g., 30-300 µM), the inhibitory effect on L-type Ca²⁺ channels becomes dominant.[1][5] This significantly reduces Ca²⁺ influx, overriding the depolarizing effect of K⁺ channel blockade and leading to smooth muscle relaxation.[2][12] Furthermore, Trimebutine has been shown to inhibit Ca²⁺ release from intracellular stores, contributing to its inhibitory action.[12] Its weak agonistic activity at µ-opioid receptors can also indirectly inhibit contractility by reducing the release of excitatory neurotransmitters like acetylcholine.[13][14]

Conclusion

In-vitro studies have revealed that this compound is a versatile modulator of smooth muscle cell function. Its complex pharmacological profile, characterized by concentration-dependent interactions with multiple ion channels (Ca²⁺, K⁺, and Na⁺) and opioid receptors, underlies its dual regulatory effects on smooth muscle contractility. This technical guide provides a comprehensive overview of the key quantitative data, experimental protocols, and signaling pathways involved, serving as a valuable resource for researchers in the field of smooth muscle physiology and pharmacology.

References

The Prokinetic Agent Trimebutine Maleate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Discovery, Development, and Mechanism of Action of a Key Gastrointestinal Motility Modulator

Abstract

Trimebutine maleate, a multifaceted prokinetic agent, has been a cornerstone in the management of functional gastrointestinal disorders for decades. Its unique regulatory effects on gut motility, acting as both a spasmolytic and a prokinetic agent, stem from a complex mechanism of action involving interactions with peripheral opioid receptors and modulation of ion channels. This technical guide provides a comprehensive overview of the discovery, development, and pharmacology of this compound, with a focus on its prokinetic properties. Detailed summaries of its receptor binding affinity, pharmacokinetic profile, and clinical efficacy are presented, supported by in-depth descriptions of key experimental protocols. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular and physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a thorough technical understanding of this compound.

Introduction: Discovery and Development

Trimebutine, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, was first synthesized in the 1960s.[1] Its development was driven by the need for an agent that could normalize disordered gastrointestinal motility, a hallmark of functional bowel disorders like Irritable Bowel Syndrome (IBS) and functional dyspepsia.[1] French patent FR 2,369M, granted in 1962, describes the initial synthesis of trimebutine.[2] Subsequent pharmaceutical development led to the formulation of this compound, which has been marketed in several countries since 1969 for the treatment of these conditions.[2][3]

The synthesis of this compound has evolved over the years. An early method involved the reaction of 3,4,5-trimethoxy benzoyl chloride with 2-(dimethylamino)-2-phenylbutanol in benzene.[4] A later process described the transesterification between the methyl ester of 3,4,5-trimethoxy-benzoic acid and 2-(dimethylamino)-2-phenylbutanol.[4] More recent synthetic routes aim to improve yield and reduce the use of hazardous materials.[5] One such method involves the reduction of 2-amino-2-phenylbutyric acid to 2-amino-2-phenylbutanol, followed by amine methylation and subsequent esterification with 3,4,5-trimethoxybenzoyl chloride.[5] The final step in the pharmaceutical preparation is the salt formation with maleic acid in a suitable solvent like isopropanol to yield this compound.[6]

Mechanism of Action: A Multifaceted Approach

This compound's efficacy as a prokinetic agent is attributed to its complex and multimodal mechanism of action, which primarily targets the enteric nervous system and gastrointestinal smooth muscle.[7]

Opioid Receptor Modulation

A key aspect of trimebutine's action is its interaction with peripheral opioid receptors (mu, delta, and kappa) in the gastrointestinal tract.[1][7] Unlike traditional opioids, trimebutine acts as a non-selective, weak agonist at these receptors.[2] This interaction is crucial for its ability to normalize gut motility, either stimulating or inhibiting it depending on the baseline physiological state.[1]

Ion Channel Modulation

Trimebutine also exerts its effects by modulating various ion channels in gastrointestinal smooth muscle cells. At lower concentrations, it can enhance muscle contractions by reducing outward potassium currents (specifically BKca channels), leading to membrane depolarization.[8] Conversely, at higher concentrations, it can inhibit L-type calcium channels, leading to muscle relaxation and a spasmolytic effect.[8] This dual, concentration-dependent action on ion channels contributes significantly to its regulatory effect on gut motility.[8]

Effects on Neurotransmitter and Peptide Release

Trimebutine has been shown to modulate the release of various gastrointestinal peptides and neurotransmitters that play a role in regulating motility. For instance, in dogs, it can increase the release of motilin, a hormone that stimulates gastric and intestinal motility.[9] It has also been suggested to influence the release of other peptides like vasoactive intestinal peptide (VIP), gastrin, and glucagon.[9] Furthermore, trimebutine can inhibit the release of glutamate from presynaptic terminals, an effect attributed to its sodium channel blocking activity, which may contribute to its visceral analgesic properties.[2]

Quantitative Data

Opioid Receptor Binding Affinity

The interaction of trimebutine with opioid receptors has been quantified in radioligand binding assays. The following table summarizes the 50% inhibitory concentration (IC50) values of trimebutine for the mu, delta, and kappa opioid receptors.

Receptor SubtypeLigandTissue PreparationIC50 (µM)Reference
Mu (µ)[3H]NaloxoneGuinea-pig ileum0.75[2]
Delta (δ)[3H]NaloxoneMouse vas deferens39[2]
Kappa (κ)[3H]NaloxoneRabbit vas deferens7.1[2]

Lower IC50 values indicate higher binding affinity.

Pharmacokinetic Profile in Humans

The pharmacokinetic properties of this compound have been investigated in several studies in healthy human volunteers. The data can vary depending on the formulation (immediate-release vs. sustained-release) and the analytical methods used. The following tables provide a summary of key pharmacokinetic parameters for both trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine).

Table 2: Pharmacokinetics of Trimebutine in Healthy Adults

FormulationDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Reference
Immediate Release200 mg-0.802.77-[10][11]
Sustained Release300 mg (multiple doses)35.67 ± 22.203.15 ± 1.8820.79 ± 13.31252.08 ± 150.36 (AUCss)[12]

Table 3: Pharmacokinetics of N-monodesmethyltrimebutine (nor-trimebutine) in Healthy Adults

FormulationDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Reference
Immediate Release2 x 100 mg1343.49 ± 585.58--8197.19 ± 3995.23 (AUC0-36)[13]
Sustained Release300 mg (multiple doses)1571.81 ± 823.17-0.25 ± 11.269.80 ± 2.4511254.86 ± 5746.62 (AUCss)[12]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; AUCss: Area under the curve at steady state.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity of trimebutine for mu, delta, and kappa opioid receptors.

Materials:

  • Membrane preparations from guinea-pig ileum (rich in µ-receptors), mouse vas deferens (rich in δ-receptors), and rabbit vas deferens (rich in κ-receptors).[2]

  • Radioligand: [3H]Naloxone.[2]

  • This compound solutions of varying concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Tissues are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the opioid receptors. The final membrane pellet is resuspended in the incubation buffer.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand ([3H]Naloxone) and varying concentrations of this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of trimebutine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding data.

In Vivo Gastrointestinal Motility Study in Rodents (Charcoal Meal Transit)

Objective: To evaluate the prokinetic effect of this compound on gastrointestinal transit in mice or rats.

Materials:

  • Male Wistar rats or mice, fasted overnight with free access to water.

  • This compound solution or vehicle (control).

  • Charcoal meal: a suspension of charcoal (e.g., 5-10%) in a non-absorbable vehicle (e.g., 0.5% methylcellulose or 10% gum arabic).

  • Oral gavage needles.

Procedure:

  • Animal Dosing: Animals are randomly assigned to treatment groups and administered this compound or vehicle orally via gavage.

  • Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30-60 minutes), a fixed volume of the charcoal meal is administered orally to each animal.

  • Transit Time: After a specific period (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation.

  • Measurement: The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. The results from the trimebutine-treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Clinical Trial for Functional Dyspepsia

Objective: To assess the efficacy and safety of this compound in patients with functional dyspepsia.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, prospective study.[14]

Patient Population:

  • Inclusion Criteria: Male and non-pregnant female subjects aged 18-75 years with a diagnosis of functional dyspepsia according to Rome III or IV criteria.[14]

  • Exclusion Criteria: Presence of organic gastrointestinal diseases, severe concomitant illnesses, or use of medications that could affect gastrointestinal motility.

Treatment:

  • Patients are randomized to receive either this compound (e.g., 200 mg three times daily or 300 mg twice daily) or a matching placebo for a specified duration (e.g., 4-8 weeks).[14][15]

Efficacy Assessments:

  • Primary Endpoint: Change from baseline in the severity of dyspeptic symptoms, often measured using a validated questionnaire such as the Glasgow Dyspepsia Severity Score (GDSS).[14]

  • Secondary Endpoints: Assessment of individual symptoms (e.g., postprandial fullness, early satiety, epigastric pain), overall patient satisfaction, and in some studies, objective measures like gastric emptying time using scintigraphy.[14]

Safety Assessments:

  • Monitoring and recording of all adverse events throughout the study period.

  • Laboratory safety tests at baseline and at the end of the study.

Statistical Analysis:

  • The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population.

  • Appropriate statistical tests (e.g., ANCOVA) are used to compare the change in symptom scores between the trimebutine and placebo groups.

Mandatory Visualizations

Signaling_Pathway cluster_0 This compound cluster_1 Enteric Neuron / Smooth Muscle Cell cluster_2 Physiological Effect Trimebutine Trimebutine Opioid_Receptors Opioid Receptors (μ, δ, κ) Trimebutine->Opioid_Receptors Ion_Channels Ion Channels (K+, Ca2+) Trimebutine->Ion_Channels Neurotransmitter_Release Neurotransmitter/ Peptide Release Trimebutine->Neurotransmitter_Release Modulated_Motility Modulation of Gastrointestinal Motility Opioid_Receptors->Modulated_Motility Ion_Channels->Modulated_Motility Neurotransmitter_Release->Modulated_Motility

Caption: Trimebutine's multifaceted mechanism of action.

Experimental_Workflow cluster_0 Preclinical: GI Motility Study cluster_1 Clinical: Functional Dyspepsia Trial Animal_Dosing Animal Dosing (Trimebutine/Vehicle) Charcoal_Admin Charcoal Meal Administration Animal_Dosing->Charcoal_Admin Dissection Intestine Dissection Charcoal_Admin->Dissection Measurement Measure Transit Distance Dissection->Measurement Analysis_Preclinical Data Analysis Measurement->Analysis_Preclinical Patient_Recruitment Patient Recruitment (Rome Criteria) Randomization Randomization (Trimebutine/Placebo) Patient_Recruitment->Randomization Treatment_Period Treatment Period (e.g., 4 weeks) Randomization->Treatment_Period Symptom_Assessment Symptom Assessment (e.g., GDSS) Treatment_Period->Symptom_Assessment Analysis_Clinical Data Analysis Symptom_Assessment->Analysis_Clinical

Caption: Workflow for preclinical and clinical evaluation.

Logical_Relationship cluster_0 Pharmacological Properties cluster_1 Physiological Outcome cluster_2 Clinical Application Opioid_Agonism Opioid Receptor Agonism Motility_Regulation Gut Motility Regulation Opioid_Agonism->Motility_Regulation Ion_Modulation Ion Channel Modulation Ion_Modulation->Motility_Regulation Functional_Disorders Treatment of Functional GI Disorders Motility_Regulation->Functional_Disorders

Caption: Logical flow from pharmacology to clinical use.

Conclusion

This compound stands out as a valuable therapeutic agent for functional gastrointestinal disorders due to its unique and complex mechanism of action. By acting as a modulator of peripheral opioid receptors and ion channels, it effectively normalizes gastrointestinal motility, providing relief from symptoms of both hyper- and hypo-motility. The extensive preclinical and clinical research summarized in this guide underscores its efficacy and safety profile. A thorough understanding of its pharmacological and pharmacokinetic properties, as detailed in this document, is essential for its optimal clinical application and for guiding future research into novel prokinetic agents.

References

Trimebutine Maleate: A Comprehensive Analysis of its Interaction with Calcium and Potassium Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms of trimebutine maleate, focusing on its intricate interactions with calcium and potassium ion channels. This document is intended for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility and pharmacology.

This compound is a multifaceted antispasmodic agent utilized in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its therapeutic efficacy is attributed to its complex and concentration-dependent modulation of ion channel activity in smooth muscle cells of the gastrointestinal tract. This guide synthesizes current research to elucidate these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts a dual regulatory effect on gastrointestinal motility, acting as both a prokinetic and an antispasmodic agent. This paradoxical functionality is a direct consequence of its concentration-dependent influence on key ion channels that govern smooth muscle excitability and contraction. At lower concentrations, it tends to be excitatory, while at higher concentrations, it exhibits inhibitory effects.[1][2][3][4]

The primary targets of trimebutine are voltage-dependent L-type calcium channels and various potassium channels, including large-conductance calcium-activated potassium (BKca) channels and delayed rectifier potassium channels.[1][5][6] By modulating the influx of calcium ions and the efflux of potassium ions, trimebutine directly influences the membrane potential and contractility of intestinal smooth muscle cells.

Interaction with Calcium Ion Channels

This compound is a potent inhibitor of L-type calcium channels, which play a crucial role in the influx of extracellular calcium required for smooth muscle contraction.[1][6] This inhibitory action is concentration-dependent and contributes significantly to the drug's antispasmodic properties at higher concentrations.[1][2][3][4][5]

Studies have shown that trimebutine's blockade of L-type calcium channels is also state-dependent, exhibiting a higher affinity for the inactivated state of the channel.[1][7][8][9][10] This preferential binding to the inactivated state enhances its inhibitory effect during periods of prolonged depolarization.

Quantitative Data: Trimebutine's Effect on Calcium Channels
ParameterValueCell TypeHolding PotentialReference
IC507 µMRabbit Ileal Smooth Muscle Cells-40 mV[7][9][10]
IC5036 µMRabbit Ileal Smooth Muscle Cells-60 mV[7][9][10]

Interaction with Potassium Ion Channels

Trimebutine's interaction with potassium channels is a key factor in its excitatory effects at lower concentrations. By inhibiting outward potassium currents, trimebutine leads to membrane depolarization, which can enhance muscle contractions.[1][2][3][4] The primary potassium channels affected are calcium-activated potassium channels and delayed rectifier potassium channels.[1]

The inhibition of BKca channels by trimebutine reduces potassium efflux, leading to depolarization of the resting membrane potential.[2][3][4][5] This action is particularly relevant at lower concentrations of the drug.[2][3][4][5]

Quantitative Data: Trimebutine's Effect on Potassium Channels
Channel TypeIC50Cell TypeReference
Voltage-dependent K+ current (IKv)7.6 µMRabbit Ileal Smooth Muscle Cells[11]
Ca2+-dependent K+ current (IKCa)23.5 µMRabbit Ileal Smooth Muscle Cells[11]
Delayed Rectifier K+ Current (IK)Concentration-dependent decreaseGuinea-pig Ventricular Myocytes[12][13]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by trimebutine and a typical experimental workflow for studying its effects on ion channels.

Trimebutine_Signaling_Pathway cluster_low_conc Low Concentration Trimebutine cluster_high_conc High Concentration Trimebutine Trimebutine_low Trimebutine (1-10 µM) K_Channel_Inhibition Inhibition Trimebutine_low->K_Channel_Inhibition K_Channel K+ Channels (e.g., BKca) Depolarization Membrane Depolarization K_Channel->Depolarization Reduced K+ Efflux K_Channel_Inhibition->K_Channel Contraction_Stimulation Stimulation of Contraction Depolarization->Contraction_Stimulation Trimebutine_high Trimebutine (100-300 µM) Ca_Channel_Inhibition Inhibition Trimebutine_high->Ca_Channel_Inhibition Ca_Channel L-type Ca2+ Channels Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx Blocked Influx Ca_Channel_Inhibition->Ca_Channel Contraction_Inhibition Inhibition of Contraction Ca_Influx->Contraction_Inhibition

Caption: Dual concentration-dependent effects of trimebutine on ion channels.

Patch_Clamp_Workflow start Start: Isolate Smooth Muscle Cells patch_pipette Prepare Patch Pipette Internal Solution Low Resistance (2-5 MΩ) start->patch_pipette giga_seal Form Gigaseal Cell-attached Configuration patch_pipette->giga_seal whole_cell Establish Whole-Cell Configuration Rupture cell membrane with suction giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol Hold membrane potential Apply voltage steps whole_cell->voltage_clamp record_control Record Control Currents Baseline ion channel activity voltage_clamp->record_control apply_trimebutine Apply this compound Varying concentrations record_control->apply_trimebutine record_drug_effect Record Currents in Presence of Trimebutine Measure changes in current amplitude and kinetics apply_trimebutine->record_drug_effect analysis Data Analysis IC50 determination Gating kinetics analysis record_drug_effect->analysis end End analysis->end

Caption: Standard workflow for whole-cell patch-clamp electrophysiology.

Experimental Protocols

The primary technique used to elucidate the effects of trimebutine on ion channels is the whole-cell patch-clamp technique .[5][7][9][10][11][14]

Whole-Cell Patch-Clamp Protocol for Smooth Muscle Cells
  • Cell Isolation:

    • Single smooth muscle cells are enzymatically dissociated from the longitudinal muscle layer of the intestine (e.g., guinea pig colon or rabbit ileum).[5][7][9][10][11]

    • The tissue is incubated in a low-Ca2+ solution containing enzymes such as collagenase and pronase.

    • Gentle trituration is used to disperse the cells.

  • Solutions:

    • External (Bath) Solution (for Ca2+ currents): Typically contains (in mM): 135.0 NaCl, 5.4 KCl, 1.0 MgCl2, 1.8 CaCl2, 10.0 HEPES, and 10.0 glucose, with the pH adjusted to 7.4 with NaOH. To isolate Ca2+ currents, K+ channel blockers like tetraethylammonium (TEA) may be added.

    • Internal (Pipette) Solution (for Ca2+ currents): Typically contains (in mM): 140.0 CsCl, 1.0 MgCl2, 10.0 HEPES, 5.0 EGTA, and 3.0 Mg-ATP, with the pH adjusted to 7.2 with CsOH. Cesium is used to block outward K+ currents.

    • External (Bath) Solution (for K+ currents): Similar to the Ca2+ current external solution.

    • Internal (Pipette) Solution (for K+ currents): Typically contains (in mM): 140.0 KCl, 1.0 MgCl2, 10.0 HEPES, 5.0 EGTA, and 3.0 Mg-ATP, with the pH adjusted to 7.2 with KOH.

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is brought into contact with a single smooth muscle cell.

    • A high-resistance "gigaseal" (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

    • The membrane patch is then ruptured by applying further suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • The cell is voltage-clamped at a holding potential (e.g., -60 mV or -80 mV).[7][9][10]

    • Depolarizing voltage steps are applied to elicit inward Ca2+ currents or outward K+ currents.

    • Currents are recorded before and after the application of various concentrations of this compound to the bath solution.

  • Data Analysis:

    • The peak current amplitude at each voltage step is measured.

    • Concentration-response curves are generated to determine the IC50 value for trimebutine's inhibition of the specific ion channel.

    • The effects on current-voltage relationships and channel gating kinetics (activation and inactivation) are also analyzed.

Conclusion

This compound's therapeutic versatility stems from its complex and concentration-dependent modulation of both calcium and potassium ion channels in gastrointestinal smooth muscle. At lower concentrations, its inhibitory effect on potassium channels leads to membrane depolarization and can stimulate contractions. Conversely, at higher concentrations, its potent blockade of L-type calcium channels predominates, resulting in an inhibitory, antispasmodic effect. A thorough understanding of these intricate molecular interactions is paramount for the development of novel and more targeted therapies for functional gastrointestinal disorders. This guide provides a foundational resource for researchers and clinicians working to advance the field of gastrointestinal pharmacology.

References

Investigating the Dual Spasmolytic and Prokinetic Properties of Trimebutine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Trimebutine maleate is a multifaceted pharmaceutical agent utilized in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2] Unlike conventional spasmolytics or prokinetics, trimebutine exhibits a unique dual-action profile, capable of both stimulating and inhibiting gastrointestinal (GI) motility.[3][4][5] This paradoxical effect is attributable to a complex mechanism of action involving agonist activity at peripheral opioid receptors, concentration-dependent modulation of ion channels, and regulation of gut peptide release.[1][4][6] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, details the experimental protocols used to elucidate its properties, presents quantitative data from key studies, and visualizes its core signaling pathways.

Core Pharmacodynamics: A Multifaceted Mechanism of Action

Trimebutine's ability to normalize intestinal transit stems from its engagement with multiple physiological targets within the gastrointestinal tract. Its action is not merely a direct effect on smooth muscle but a comprehensive modulation of the underlying control systems.

Modulation of the Enteric Nervous System via Opioid Receptors

The primary mechanism of trimebutine is its action as a weak agonist on peripheral opioid receptors (μ, κ, and δ) located within the enteric nervous system (ENS).[4][7][8] By interacting with these receptors with roughly equal affinity, trimebutine can modulate the release of excitatory neurotransmitters like acetylcholine and inhibitory neurotransmitters like vasoactive intestinal peptide (VIP) and nitric oxide.[6][9] This balanced agonism allows it to normalize bowel function, reducing contractions in a hypermotile state and stimulating them in a hypomotile state, such as in postoperative ileus.[3][4][6] The effect of trimebutine to induce phase III-like motor complexes in the small intestine has been shown to be suppressed by the opioid antagonist naloxone, confirming the involvement of this pathway.[10]

cluster_0 Enteric Neuron cluster_1 Opioid Receptors TMB This compound mu μ TMB->mu Agonist Effect kappa κ TMB->kappa Agonist Effect delta δ TMB->delta Agonist Effect Modulation Modulation of Neurotransmitter Release (e.g., ACh, VIP) mu->Modulation kappa->Modulation delta->Modulation GI_Motility Normalization of Gastrointestinal Motility Modulation->GI_Motility

Trimebutine's agonist effect on peripheral opioid receptors.
Concentration-Dependent Effects on Ion Channels

Trimebutine's dual functionality is profoundly influenced by its local concentration at the smooth muscle cells of the gut.[5][11]

  • Prokinetic Effect (Low Concentrations): At lower concentrations (approximately 1-10 μM), trimebutine primarily inhibits large-conductance Ca²⁺-activated K⁺ (BKca) channels.[5][12] This inhibition reduces potassium efflux, leading to membrane depolarization. This change in membrane potential brings the cell closer to its threshold for firing action potentials, thereby enhancing muscle contractility and promoting motility.[12][13]

  • Spasmolytic Effect (High Concentrations): At higher concentrations (approximately 30-300 μM), trimebutine's dominant effect is the inhibition of L-type voltage-dependent Ca²⁺ channels.[5][11][12] This action blocks the influx of extracellular calcium, which is a critical step for smooth muscle contraction.[14] By reducing intracellular calcium availability, trimebutine prevents spasms and induces muscle relaxation.[14][15]

cluster_low Low Concentration (1-10 μM) cluster_high High Concentration (30-300 μM) TMB Trimebutine Maleate Inhibit_K Inhibits BKca (K+) Channels TMB->Inhibit_K Inhibit_Ca Inhibits L-type (Ca2+) Channels TMB->Inhibit_Ca Depolarization Membrane Depolarization Inhibit_K->Depolarization Prokinetic Prokinetic Effect (Contraction) Depolarization->Prokinetic Reduce_Ca Reduced Ca2+ Influx Inhibit_Ca->Reduce_Ca Spasmolytic Spasmolytic Effect (Relaxation) Reduce_Ca->Spasmolytic

Concentration-dependent dual action of trimebutine on ion channels.
Regulation of Gastrointestinal Peptides and Visceral Sensitivity

Trimebutine further modulates gut function by influencing the release of key GI peptides. It has been shown to increase plasma levels of motilin, a hormone that induces the migrating motor complex (MMC), which contributes to its prokinetic effect in the small intestine.[4][7][16] It also modulates the release of vasoactive intestinal peptide (VIP), gastrin, and glucagon.[4][7] In studies of elderly patients with constipation-predominant IBS, treatment with trimebutine resulted in a significant decrease in VIP levels and an increase in neuropeptide Y (NPY) levels, actions that are linked to the modulation of visceral hypersensitivity.[17] This effect on sensory afferent pathways contributes to its efficacy in relieving abdominal pain, a key symptom of functional GI disorders.[1][4][18]

Experimental Protocols

The characterization of trimebutine's properties relies on established in vitro and in vivo experimental models.

In Vitro Protocol: Organ Bath for Muscle Strip Contractility

This protocol is used to directly assess the effects of trimebutine on the contractility of intestinal smooth muscle.[18]

  • Tissue Preparation: Laboratory animals (e.g., mice, guinea pigs) are euthanized. A segment of the colon is excised and placed in a Krebs-Ringer bicarbonate solution aerated with 95% O₂ and 5% CO₂.

  • Muscle Strip Isolation: The longitudinal muscle layer is carefully dissected and cut into strips of a standardized size (e.g., 2 mm × 10 mm).

  • Mounting: Each strip is suspended vertically in an organ bath chamber containing the aerated Krebs solution at 37°C. One end is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.0 g), during which the bath solution is changed every 15-20 minutes.

  • Induction of Contraction: A contractile agent, such as acetylcholine (ACh) or a high concentration of potassium chloride (KCl), is added to the bath to induce a stable muscle contraction.

  • Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

  • Data Recording: The isometric force of contraction is continuously recorded using a data acquisition system. The inhibitory or excitatory effect of trimebutine is quantified as a percentage change from the peak induced contraction. For spasmolytic assessment, the ability of trimebutine to relax the pre-contracted muscle is measured. For prokinetic assessment, its effect on basal spontaneous contractions is observed.[12]

cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_test Testing Phase A Isolate Colonic Tissue Segment B Prepare Longitudinal Muscle Strips A->B C Mount Strips in Organ Bath B->C D Equilibrate Under Resting Tension C->D E Induce Contraction (ACh or KCl) D->E F Add Cumulative Doses of Trimebutine E->F G Record Isometric Force Transduction F->G

Experimental workflow for the in vitro organ bath assay.
In Vitro Protocol: Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual smooth muscle cells, providing definitive evidence for trimebutine's mechanism of action on ion channels.[12]

  • Cell Isolation: Smooth muscle cells are enzymatically dissociated from the colonic tissue of a laboratory animal.

  • Electrode Preparation: A glass micropipette with a very fine tip (≈1 μm diameter) is filled with an intracellular solution and connected to a highly sensitive amplifier.

  • Seal Formation: The micropipette is brought into contact with the membrane of a single smooth muscle cell. A gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A further pulse of suction ruptures the membrane patch under the pipette, allowing direct electrical access to the cell's interior.

  • Voltage Clamp: The amplifier is used to "clamp" the cell's membrane potential at a specific holding voltage.

  • Current Measurement: The current that flows across the membrane in response to voltage changes (voltage steps) is measured. This allows for the isolation and characterization of specific ion currents, such as those from L-type Ca²⁺ channels or BKca channels.

  • Drug Perfusion: A solution containing this compound at a known concentration is perfused over the cell, and the resulting changes in the measured ion currents are recorded and analyzed.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Concentration-Dependent Effects of Trimebutine on Colonic Motility and Ion Channels

Concentration Range Primary Ion Channel Target Effect on Membrane Potential Resulting Effect on Motility Reference
1 - 10 μM BKca (K⁺) Channel Inhibition Depolarization Prokinetic (Increased frequency of contractions) [5][12][13]

| 30 - 300 μM | L-type (Ca²⁺) Channel Inhibition | No significant change | Spasmolytic (Decreased amplitude of contractions) |[5][12][13] |

Table 2: Efficacy of this compound in Patients with Irritable Bowel Syndrome (IBS)

IBS Subtype Parameter Baseline Score Score after 4 Weeks of Treatment P-Value Reference
Constipation-Predominant (C-IBS) Overall Symptom Score 1.9 1.1 <0.01 [19]

| Diarrhea-Predominant (D-IBS) | Overall Symptom Score | 1.8 | 0.6 | <0.01 |[19] |

Table 3: Effects of this compound on Gastrointestinal Peptides in Elderly IBS-C Patients

Peptide Change After Treatment Significance Implication Reference
Vasoactive Intestinal Peptide (VIP) Significantly Decreased P < 0.05 Modulation of visceral sensitivity, reduced secretion [17]

| Neuropeptide Y (NPY) | Significantly Increased | P < 0.05 | Modulation of visceral sensitivity and motility |[17] |

Synthesis and Conclusion

This compound's dual spasmolytic and prokinetic properties are the result of a sophisticated, multi-target mechanism of action. It functions not as a simple agonist or antagonist but as a true modulator of gastrointestinal function. Its foundational effect is mediated through weak, non-selective agonism at peripheral opioid receptors, which normalizes the activity of the enteric nervous system.[1][6] This is further refined by a remarkable concentration-dependent influence on smooth muscle ion channels, where it promotes motility at low concentrations by inhibiting K⁺ channels and induces relaxation at high concentrations by blocking Ca²⁺ channels.[5][12] Finally, its ability to modulate the release of GI peptides and reduce visceral hypersensitivity contributes significantly to its therapeutic efficacy, particularly in alleviating the complex symptomology of Irritable Bowel Syndrome.[4][17] This multifaceted profile makes this compound a unique and valuable compound in the pharmacopeia for functional gastrointestinal disorders.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trimebutine Maleate in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Trimebutine Maleate and its primary metabolite, N-desmethyltrimebutine, in human plasma. The described protocol is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The method utilizes a reversed-phase HPLC system with UV detection, ensuring sensitivity, specificity, and reproducibility. The sample preparation involves a straightforward liquid-liquid extraction, providing high recovery rates. All experimental parameters, including chromatographic conditions and validation data, are presented in detail to allow for seamless adoption and implementation by researchers, scientists, and drug development professionals.

Introduction

This compound is a non-competitive spasmolytic agent that acts on the gastrointestinal tract, regulating intestinal motility. Accurate quantification of Trimebutine and its active metabolite, N-desmethyltrimebutine, in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive protocol for a reliable HPLC-UV method suitable for these purposes.

Experimental
  • This compound reference standard

  • N-desmethyltrimebutine reference standard

  • Procaine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • 2-Pentanol

  • Heptanesulfonate sodium salt

  • Sodium acetate

  • Hydrochloric acid

  • Water (deionized or HPLC grade)

  • Drug-free human plasma

A standard HPLC system equipped with a UV detector is used. The specific conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Partisil ODS2 (10 µm, 4.6 x 250 mm) or equivalent C18 column
Mobile Phase Water : Sodium Acetate : Heptanesulfonate : Acetonitrile
Detection Wavelength 265 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard (IS) Procaine
Protocols

3.1.1. Preparation of Stock and Working Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound, N-desmethyltrimebutine, and Procaine (IS) in 10 mL of methanol individually to obtain stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with methanol to create working standards at various concentrations for calibration curves and quality control (QC) samples.

3.1.2. Preparation of Calibration Curve and Quality Control (QC) Samples

  • Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve ranging from 20 ng/mL to 5000 ng/mL for both Trimebutine and N-desmethyltrimebutine.[1][2]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3.1.3. Plasma Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of plasma sample (unknown, calibration standard, or QC) into a clean centrifuge tube.

  • Add a fixed amount of the internal standard (Procaine) solution.

  • Add 5 mL of extraction solvent (n-hexane containing 2-pentanol).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

The extraction recovery for trimebutine and desmethyl-trimebutine is approximately 90%.[1][2]

Data Analysis and Quantification

The concentration of Trimebutine and N-desmethyltrimebutine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the unknown samples is then interpolated from this curve.

Method Validation Summary

The analytical method was validated according to established guidelines. The key validation parameters are summarized below.

ParameterResult
Linearity Range 20 - 5000 ng/mL for Trimebutine and N-desmethyltrimebutine[1][2]
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) 20 ng/mL for both compounds[1][2]
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Accuracy (% Recovery) 85 - 115%
Extraction Recovery Approximately 90% for both compounds[1][2]
Typical Chromatogram

Under the described chromatographic conditions, a good separation of the analytes is achieved. The retention times are approximately 2.4 min for Procaine (IS), 4.3 min for N-desmethyltrimebutine, and 6.5 min for Trimebutine.[1][2]

Visualized Workflows

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Plasma Sample Extraction cluster_analysis HPLC Analysis and Data Processing Stock_Solutions Prepare Stock Solutions (1 mg/mL) Working_Standards Prepare Working Standards Stock_Solutions->Working_Standards Calibration_QC Spike Plasma for Calibration & QC Samples Working_Standards->Calibration_QC Plasma_Sample 1 mL Plasma Sample Add_IS Add Internal Standard (Procaine) Plasma_Sample->Add_IS Add_Solvent Add Extraction Solvent (n-hexane/2-pentanol) Add_IS->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject_HPLC Inject into HPLC System Reconstitute->Inject_HPLC Chromatography Chromatographic Separation Inject_HPLC->Chromatography Detection UV Detection (265 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound quantification in plasma.

Protocols

Protocol 1: Preparation of Solutions

Objective: To prepare all necessary solutions for the HPLC analysis of this compound.

Materials:

  • This compound, N-desmethyltrimebutine, Procaine reference standards

  • Methanol (HPLC grade)

  • Drug-free human plasma

Procedure:

  • Stock Solutions (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask. b. Add methanol to dissolve the compound and then make up the volume to the mark. Mix thoroughly. c. Repeat steps 1a and 1b for N-desmethyltrimebutine and Procaine. d. Label the flasks clearly and store at 2-8°C.

  • Working Standard Solutions: a. Perform serial dilutions of the stock solutions with methanol to prepare a series of working standards. For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and make up the volume with methanol.

  • Calibration Standards and QC Samples in Plasma: a. Label a series of microcentrifuge tubes for each concentration level of the calibration curve (e.g., 20, 50, 100, 250, 500, 1000, 2500, 5000 ng/mL). b. Pipette 990 µL of drug-free human plasma into each tube. c. Add 10 µL of the corresponding working standard solution to each tube to achieve the desired final concentration. d. Vortex briefly to mix. e. Prepare QC samples (e.g., 60, 600, 4000 ng/mL) in the same manner. f. These spiked plasma samples are now ready for the extraction procedure.

Protocol 2: Plasma Sample Extraction

Objective: To extract Trimebutine, N-desmethyltrimebutine, and the internal standard from human plasma.

Materials:

  • Spiked plasma samples (from Protocol 1) or subject plasma samples

  • Internal Standard (Procaine) working solution

  • Extraction solvent: n-hexane with 2-pentanol

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Allow all samples and reagents to reach room temperature.

  • Pipette 1.0 mL of each plasma sample into a labeled 15 mL centrifuge tube.

  • Add a specified volume of the Procaine internal standard working solution to each tube (except for blank plasma).

  • Add 5.0 mL of the extraction solvent to each tube.

  • Cap the tubes and vortex vigorously for 2 minutes.

  • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean, labeled tube.

  • Place the tubes in a nitrogen evaporator and evaporate the solvent to dryness at approximately 40°C.

  • Once completely dry, reconstitute the residue in 200 µL of the HPLC mobile phase.

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Transfer the reconstituted solution to an HPLC vial with an insert. The sample is now ready for injection.

Protocol 3: HPLC System Operation and Data Acquisition

Objective: To set up and run the HPLC system for the analysis of the extracted samples.

Materials:

  • HPLC system with UV detector

  • C18 column (Partisil ODS2 or equivalent)

  • Mobile Phase

  • Reconstituted samples in HPLC vials

Procedure:

  • System Startup and Equilibration: a. Turn on the HPLC system components (pump, detector, autosampler). b. Purge the pump with the mobile phase to remove any air bubbles. c. Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes to ensure equilibration. The baseline should be stable before injecting any samples.

  • Sequence Setup: a. Create a sequence in the chromatography software. b. The sequence should include injections of a blank (mobile phase), a blank plasma extract, the calibration standards in increasing order of concentration, QC samples, and the unknown samples.

  • Method Parameters: a. Set the injection volume to 20 µL. b. Set the UV detector wavelength to 265 nm. c. Set the run time to be sufficient for the elution of all peaks of interest (e.g., 10 minutes).

  • Running the Sequence: a. Start the sequence run. b. Monitor the system for any pressure fluctuations or other issues during the run.

  • Data Processing: a. After the sequence is complete, integrate the peaks for the analytes and the internal standard. b. Generate a calibration curve by plotting the peak area ratio (analyte/IS) versus concentration. c. Use the regression equation from the calibration curve to calculate the concentrations of the analytes in the QC and unknown samples.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Plasma Human Plasma Sample_Prep Sample Preparation (Extraction) Plasma->Sample_Prep Standards Reference Standards (Trimebutine, Metabolite, IS) Standards->Sample_Prep Reagents Chemicals & Solvents Reagents->Sample_Prep HPLC_Analysis HPLC Separation & Detection Sample_Prep->HPLC_Analysis Data_Analysis Data Processing & Quantification HPLC_Analysis->Data_Analysis Concentration Plasma Concentration Data Data_Analysis->Concentration PK_Parameters Pharmacokinetic Parameters Concentration->PK_Parameters

Caption: Logical relationship of the analytical method for pharmacokinetic studies.

References

Application Notes & Protocols: Investigating the Pharmacological Effects of Trimebutine Maleate on Isolated Guinea Pig Ileum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trimebutine Maleate is a non-competitive spasmolytic agent widely used in the treatment of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and postoperative ileus.[1][2] Its therapeutic efficacy stems from a complex and dual modulatory effect on gastrointestinal motility, capable of both stimulating and inhibiting contractions depending on the physiological state of the gut and the drug's concentration.[3] The mechanism of action is multifaceted, involving interactions with peripheral opioid receptors (mu, kappa, and delta), modulation of ion channels (L-type Ca²⁺ and Ca²⁺-activated K⁺ channels), and the release of gastrointestinal peptides.[1][4][5]

The isolated guinea pig ileum is a classical and highly valuable ex vivo model for pharmacological studies of gastrointestinal motility.[6] Its myenteric plexus is densely populated with receptors and neurons that control smooth muscle contraction, making it an ideal preparation to investigate the neurotropic and myotropic effects of compounds like Trimebutine. This document provides detailed protocols for preparing the tissue and for conducting experiments to elucidate the concentration-dependent effects of this compound on both spontaneous and electrically-evoked contractions.

Experimental Protocols

Protocol 1: Preparation and Mounting of the Isolated Guinea Pig Ileum

This protocol details the standard procedure for dissecting and preparing the ileum for in vitro organ bath studies.

Materials and Reagents:

  • Animal: Male guinea pig (250-350g), fasted overnight with free access to water.[7]

  • Physiological Salt Solution: Krebs-bicarbonate solution or Tyrode's solution.[8][9]

    • Tyrode's Solution Composition (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6.

  • Equipment:

    • Isolated organ bath system with a jacketed tissue chamber (10-20 mL volume).

    • Thermostatic water circulator (set to 37°C).[8]

    • Carbogen gas cylinder (95% O₂ / 5% CO₂).[8]

    • Isometric force transducer.[4]

    • Amplifier and data acquisition system.

    • Surgical instruments (scissors, forceps).

    • Suture thread.

Procedure:

  • Animal Sacrifice and Dissection: Humanely sacrifice the guinea pig by cervical dislocation followed by exsanguination.[7][10] Open the abdominal cavity to expose the gastrointestinal tract.

  • Ileum Isolation: Locate the ileocecal junction. Carefully dissect a 10-15 cm segment of the terminal ileum, approximately 10 cm proximal to the junction.[10]

  • Tissue Preparation: Place the isolated segment in a petri dish containing fresh, carbogen-aerated Tyrode's solution at room temperature. Gently flush the lumen with the solution using a syringe to remove intestinal contents.[10]

  • Segment Mounting: Cut the cleaned ileum into 2-3 cm segments.[10] Tie one end of a segment to the tissue holder/aeration tube of the organ bath. Tie the other end with a suture thread to the isometric force transducer.[9]

  • Equilibration: Mount the tissue in the organ bath filled with Tyrode's solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[6][8]

  • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes.[8][10] During this period, replace the bath solution every 15 minutes to wash out metabolites.

Protocol 2: Effect of Trimebutine on Spontaneous Ileal Contractions

This protocol assesses the direct effects of Trimebutine on the basal tone and spontaneous contractility of the ileum.

Procedure:

  • Following the equilibration period from Protocol 1, record the baseline spontaneous contractile activity for 10-15 minutes. The guinea pig ileum typically shows little spontaneous activity, which provides a stable baseline.[6]

  • Prepare stock solutions of this compound.

  • Add this compound to the organ bath in a cumulative, concentration-dependent manner. Start with a low concentration (e.g., 10 nM) and increase in logarithmic increments (e.g., to 30 nM, 100 nM, 300 nM, 1 µM, etc.) up to a high concentration (e.g., 100-300 µM).[4]

  • Allow the tissue to stabilize for 3-5 minutes after each addition before adding the next concentration.

  • Record the changes in basal tone (increase or decrease) and the amplitude and frequency of phasic contractions.

  • Note that Trimebutine may increase tone at lower concentrations in preparations with low initial activity, and decrease tone and abolish contractions at higher concentrations.[3][11]

Protocol 3: Effect of Trimebutine on Electrically-Evoked Contractions (Twitch Response)

This protocol investigates the neuromodulatory effects of Trimebutine by observing its impact on contractions induced by electrical field stimulation (EFS), which causes neurotransmitter release from the enteric nervous system.[6]

Materials:

  • Isolated guinea pig ileum preparation (from Protocol 1).

  • Transmural electrodes connected to an electrical stimulator.[9]

  • This compound stock solutions.

  • (Optional) Naloxone hydrochloride for antagonist studies.

Procedure:

  • Position the tissue between two platinum electrodes within the organ bath.

  • Set the stimulation parameters. For cholinergic (acetylcholine-mediated) twitch responses, use low-frequency stimulation (e.g., 0.1-0.2 Hz, 1 ms pulse duration, supramaximal voltage).[6][12]

  • Apply EFS and record the stable, rhythmic twitch contractions for a baseline period of 10-15 minutes.

  • Add this compound cumulatively to the bath as described in Protocol 2.

  • Record the percentage inhibition or potentiation of the twitch response amplitude relative to the pre-drug baseline. Low concentrations (e.g., 10⁻⁸ M) may slightly enhance the response, while higher concentrations (e.g., >10⁻⁷ M) are expected to cause dose-dependent inhibition.[12][13]

  • Antagonist Study (Optional): To confirm the involvement of opioid receptors, repeat the experiment by pre-incubating the tissue with an opioid antagonist like naloxone (e.g., 1 µM) for 15-20 minutes before applying Trimebutine. The inhibitory effect of Trimebutine should be significantly reversed by naloxone.[13]

Data Presentation

Quantitative data from these experiments should be analyzed to determine key pharmacological parameters. Responses can be expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine) or as a percentage of the baseline pre-drug activity.

Table 1: Summary of Reported Effects of Trimebutine on Isolated Guinea Pig Ileum

Parameter StudiedConcentration RangeObserved EffectProbable Mediator(s)Reference(s)
Spontaneous Contraction 10⁻⁶ - 10⁻⁵ g/mLIncreased tone (in low-tone preps); Decreased tone (in high-tone preps)Direct muscle action, Ca²⁺ channels[3][11]
>10⁻⁴ g/mLAbolished spontaneous contractionDirect muscle action, Ca²⁺ channels[11]
Electrically-Evoked Twitch 6 - 14 nMSlight enhancement of twitch responseOpioid receptors[13]
10 - 100 nMEnhancement of high-frequency (5 Hz) stimulation responseµ-Opioid receptor (inhibition of noradrenaline release)[12]
20 - 200 nMDose-dependent inhibition of twitch responseOpioid receptors[13]
1 - 10 µMInhibition of low-frequency (0.2 Hz) stimulation responseµ- and κ-Opioid receptors (inhibition of acetylcholine release)[12]
Ion Channel Activity 1 - 10 µMInhibition of BKca channels (depolarization)Direct channel block[4]
30 - 300 µMInhibition of L-type Ca²⁺ channels (relaxation)Direct channel block[4]
Binding/Affinity IC₅₀ ≈ 0.75 µMInhibition of twitch responseµ, δ, and κ opioid agonist properties[14]

Visualizations

Experimental Workflow Diagram

G cluster_prep Tissue Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis A 1. Sacrifice Guinea Pig & Dissect Ileum B 2. Clean & Segment Ileum Tissue A->B C 3. Mount in Organ Bath (37°C, 95% O2/5% CO2) B->C D 4. Apply 0.5-1.0g Tension & Equilibrate for 60 min C->D E 5. Establish Baseline Activity (Spontaneous or EFS-Evoked) D->E F 6. Add this compound (Cumulative Concentrations) E->F G 7. Record Contractile Response (Force Transducer) F->G H 8. Measure Changes in Tone, Amplitude, Frequency G->H I 9. Construct Dose-Response Curves H->I J 10. Calculate EC50 / IC50 Values I->J

Caption: Workflow for isolated guinea pig ileum experiments.

Signaling Pathway of this compound in the Myenteric Plexus

G cluster_low Low Concentration Effects cluster_high High Concentration Effects cluster_neuron cluster_muscle Smooth Muscle Cell TMB_low Trimebutine (Low Conc.) mu_pre μ-Opioid Receptor (on Adrenergic Neuron) TMB_low->mu_pre NE Norepinephrine Release mu_pre->NE Inhibits Adrenergic Adrenergic Neuron Adrenergic->NE ACh Acetylcholine Release NE->ACh Inhibits TMB_high Trimebutine (High Conc.) op_chol μ/κ-Opioid Receptor (on Cholinergic Neuron) TMB_high->op_chol Ca_Ch L-type Ca²⁺ Channel (on Smooth Muscle) TMB_high->Ca_Ch Inhibits Relax Inhibition/ Relaxation op_chol->ACh Inhibits SMC Contraction Ca_Ch->SMC Required for Cholinergic Cholinergic Neuron Cholinergic->ACh ACh->SMC Stimulates

Caption: Dual signaling pathways of Trimebutine in the ileum.

References

Application Notes and Protocols for Screening Trimebutine Maleate's Activity on Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine Maleate is a weak agonist with activity at the mu (µ), kappa (κ), and delta (δ) opioid receptors.[1][2] Its therapeutic effects, particularly in the gastrointestinal tract, are mediated through these interactions.[3][4] Understanding the specific activity of this compound at each opioid receptor subtype is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the activity of this compound and similar compounds on opioid receptors.

The following protocols describe three key in vitro assays:

  • Receptor Binding Assay: To determine the binding affinity of this compound to µ, κ, and δ opioid receptors.

  • cAMP Assay: To measure the functional consequence of receptor binding, specifically the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled opioid receptor activation.

  • Calcium Mobilization Assay: To assess the potential for opioid receptor activation to modulate intracellular calcium levels, another important downstream signaling pathway.

These assays are fundamental in preclinical drug discovery and provide quantitative data to establish a pharmacological profile of the test compound.

Data Presentation: Quantitative Activity of this compound at Opioid Receptors

The following tables summarize the reported binding affinities and functional potencies of this compound at the three main opioid receptor subtypes. This data has been compiled from various studies and provides a comparative overview of its activity.

Table 1: Opioid Receptor Binding Affinity of Trimebutine

CompoundReceptor SubtypePreparationRadioligandKi (µM)IC50 (µM)Reference
TrimebutineMu (µ)Guinea-pig brain homogenate[3H]Naloxone-~1/13th potency of Morphine[5]
TrimebutineKappa (κ)Guinea-pig brain homogenate[3H]U-69593No appreciable affinity-[5]
TrimebutineMu (µ), Kappa (κ), Delta (δ)Guinea-pig brain and myenteric plexus membranesSpecific ligands for each subtype-0.2 - 1.8[1]
N-desmethyltrimebutineMu (µ), Kappa (κ), Delta (δ)Guinea-pig brain and myenteric plexus membranesSpecific ligands for each subtype-0.3 - 6[1]

Table 2: Functional Activity of this compound in Cell-Based Assays

CompoundReceptor SubtypeAssay TypeCell LineEC50 (nM)Reference
This compoundDelta (δ)Opioid Receptor Agonist-1649[6]
This compoundMu (µ)cAMP AssayCHO-hMOR / HEK-hMORData not available in searched literature-
This compoundKappa (κ)cAMP AssayCHO-hKOR / HEK-hKORData not available in searched literature-
This compoundMu (µ)Calcium MobilizationCHO-hMOR-Gαqi5 / HEK-hMOR-Gαqi5Data not available in searched literature-
This compoundKappa (κ)Calcium MobilizationCHO-hKOR-Gαqi5 / HEK-hKOR-Gαqi5Data not available in searched literature-
This compoundDelta (δ)Calcium MobilizationCHO-hDOR-Gαqi5 / HEK-hDOR-Gαqi5Data not available in searched literature-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by opioid receptors and the general workflows for the described cell-based assays.

Opioid Receptor Signaling Pathways cluster_0 Opioid Receptor Activation cluster_1 Downstream Signaling Agonist This compound (Agonist) OpioidReceptor Opioid Receptor (µ, κ, or δ) Agonist->OpioidReceptor Binds to G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates (βγ subunit) IonChannels Ion Channels (K+, Ca2+) G_Protein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Decreases IP3 IP3 PLC->IP3 Ca2_ER Ca2+ Release from ER IP3->Ca2_ER

Caption: Opioid Receptor Signaling Pathways

Experimental Workflow: Receptor Binding Assay start Start prep_membranes Prepare Cell Membranes (Expressing Opioid Receptor) start->prep_membranes incubate Incubate Membranes with Radioligand and Trimebutine prep_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure analyze Data Analysis (Ki, IC50) measure->analyze end End analyze->end

Caption: Workflow for Receptor Binding Assay

Experimental Workflow: cAMP Assay start Start plate_cells Plate Cells Expressing Opioid Receptor start->plate_cells stimulate Stimulate with Forskolin and Trimebutine plate_cells->stimulate lyse Lyse Cells and Add Detection Reagents stimulate->lyse measure Measure Signal (e.g., Luminescence, Fluorescence) lyse->measure analyze Data Analysis (EC50, % Inhibition) measure->analyze end End analyze->end

Caption: Workflow for cAMP Assay

Experimental Workflow: Calcium Mobilization Assay start Start plate_cells Plate Cells Expressing Opioid Receptor and Gαqi5 start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_compound Add this compound load_dye->add_compound measure Measure Fluorescence (Real-time) add_compound->measure analyze Data Analysis (EC50, Max Response) measure->analyze end End analyze->end

Caption: Workflow for Calcium Mobilization Assay

Experimental Protocols

Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for µ, κ, and δ opioid receptors expressed in a recombinant cell line.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human µ, κ, or δ opioid receptors.

  • Radioligands:

    • [³H]DAMGO (for µ-opioid receptor)

    • [³H]U-69593 (for κ-opioid receptor)

    • [³H]DPDPE (for δ-opioid receptor)

  • Non-labeled Ligands:

    • Naloxone (for non-specific binding determination)

    • This compound (test compound)

  • Buffers and Reagents:

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

    • Scintillation Cocktail

  • Equipment:

    • Cell culture supplies

    • Homogenizer

    • Centrifuge

    • 96-well filter plates (GF/B or equivalent)

    • Filtration manifold

    • Scintillation counter

Protocol:

  • Cell Membrane Preparation:

    • Culture the selected cell line to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold binding buffer and homogenize.

    • Centrifuge the homogenate at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • Radioligand at a concentration near its Kd value.

      • Either:

        • Vehicle (for total binding)

        • A high concentration of Naloxone (e.g., 10 µM) (for non-specific binding)

        • Varying concentrations of this compound (for competition binding)

      • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Measurement:

    • Terminate the binding reaction by rapid filtration through the filter plate using a filtration manifold.

    • Wash the filters three times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

Objective: To determine the functional potency (EC50) of this compound to inhibit adenylyl cyclase activity via activation of µ, κ, or δ opioid receptors.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human µ, κ, or δ opioid receptors.

  • Reagents:

    • Forskolin (adenylyl cyclase activator)

    • This compound (test compound)

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Buffers and Media:

    • Cell culture medium (e.g., DMEM/F12)

    • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Equipment:

    • Cell culture supplies

    • 96- or 384-well white opaque plates

    • Plate reader compatible with the chosen detection kit

Protocol:

  • Cell Plating:

    • Seed the cells into 96- or 384-well plates at an optimized density and incubate overnight at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Prepare a solution of Forskolin in stimulation buffer at a concentration that elicits a submaximal cAMP response (e.g., EC80).

    • Aspirate the culture medium from the cells and wash with stimulation buffer.

    • Add the this compound dilutions to the wells.

    • Add the Forskolin solution to all wells except the basal control wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).

    • Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log concentration of this compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition) using non-linear regression analysis.

Calcium Mobilization Assay

Objective: To determine if this compound can induce intracellular calcium mobilization through the activation of µ, κ, or δ opioid receptors.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably co-expressing a human opioid receptor (µ, κ, or δ) and a promiscuous G-protein alpha subunit such as Gαqi5, which couples the Gi/o-linked opioid receptors to the Gq pathway and subsequent calcium release.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

    • Probenecid (to prevent dye leakage)

    • This compound (test compound)

    • A known agonist for the specific opioid receptor (positive control)

  • Buffers:

    • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4

  • Equipment:

    • Cell culture supplies

    • 96- or 384-well black-walled, clear-bottom plates

    • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • Seed the cells into 96- or 384-well black-walled, clear-bottom plates and incubate overnight at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions.

    • Aspirate the culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Calcium Measurement:

    • Prepare serial dilutions of this compound and the positive control agonist in assay buffer in a separate source plate.

    • Place both the cell plate and the source plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to add the compounds from the source plate to the cell plate and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data to the maximal response of the positive control agonist.

    • Plot the normalized response against the log concentration of this compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound's activity at µ, κ, and δ opioid receptors. By employing these standardized cell-based assays, researchers can obtain reliable and reproducible data on the binding affinity and functional potency of this compound and other test compounds. This information is invaluable for understanding their pharmacological properties and for guiding further drug development efforts.

References

Application Notes and Protocols for Controlled-Release Trimebutine Maleate Formulations in Experimental Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, in vitro characterization, and in vivo evaluation of controlled-release trimebutine maleate formulations for experimental studies.

Introduction to Controlled-Release this compound

This compound is a gastrointestinal motility modulator used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2][3][4] Standard formulations of this compound typically require frequent administration due to its relatively short biological half-life. The development of controlled-release formulations aims to prolong the drug's therapeutic effect, reduce dosing frequency, and improve patient compliance.

These notes detail the methodologies for creating and evaluating matrix-based and sustained-release dropping pill formulations of this compound.

Formulation of Controlled-Release this compound

Matrix Tablet Formulations

Controlled-release matrix tablets are a common approach to modulate drug release. The following tables summarize various reported formulations for this compound sustained-release tablets.

Table 1: Composition of this compound Sustained-Release Matrix Tablets

ComponentFunctionFormulation 1 (Weight %)[5]Formulation 2 (Parts by Weight)[6]Formulation 3 (Weight %)[7]
This compoundActive Pharmaceutical Ingredient30-6015-30030-60
Eudragit RL-POSustained-Release Agent5-25-5-25
LactoseFiller/Diluent20-40-20-40
Dicalcium Phosphate DihydrateFiller0.1-10-0.1-10
Povidone K-30Binder0.1-10-0.1-10
Sustained-Release Matrix MaterialSustained-Release Agent-100-400-
Fumaric AcidOrganic Acid-7.5-150-
Filler/DiluentFiller/Diluent-7.5-225-
Adhesive (e.g., PVP)Binder-1-40-
LubricantLubricantPresent-Present
ExcipientExcipientPresent-Present

Note: Formulation 2's sustained-release matrix material is composed of Butylated Hydroxyanisole, hexadecanol, and attapulgite.[6]

Sustained-Release Dropping Pills

An alternative formulation for controlled release is the use of dropping pills.

Table 2: Composition of this compound Sustained-Release Dropping Pills

ComponentFunctionFormulation (Proportion)[8]
This compound (TM)Active Pharmaceutical Ingredient2.4
Polyethylene Glycol 4000 (PEG4000)Matrix1.2
Polyethylene Glycol 6000 (PEG6000)Matrix1.2
Stearic Acid (SA)Matrix1.2
Glycerin Monostearate (GMS)Matrix1.2

Experimental Protocols

Preparation of Sustained-Release Matrix Tablets by Wet Granulation

This protocol describes the preparation of this compound sustained-release tablets using the wet granulation method.

Materials:

  • This compound

  • Sustained-release polymer (e.g., Eudragit RL-PO, HPMC)

  • Filler (e.g., Lactose, Dicalcium Phosphate Dihydrate)

  • Binder (e.g., Povidone K-30)

  • Lubricant (e.g., Magnesium Stearate)

  • Granulating fluid (e.g., Purified Water or Ethanol)

Equipment:

  • High-shear mixer/granulator

  • Fluid bed dryer

  • Sieve

  • Blender

  • Tablet press

Protocol:

  • Weighing and Blending: Accurately weigh all the raw materials as per the desired formulation.[6][9]

  • Premixing: Add the this compound, sustained-release polymer, and filler into the high-shear mixer and premix for 5-10 minutes at a low speed.[9]

  • Granulation: Prepare the binder solution by dissolving the binder in the granulating fluid.[9] Slowly add the binder solution to the powder blend in the high-shear mixer while mixing at a moderate speed. Continue mixing until granules of appropriate size and consistency are formed.

  • Drying: Transfer the wet granules to a fluid bed dryer and dry at 50-55°C until the desired moisture content is achieved.[7]

  • Sizing: Pass the dried granules through a sieve to obtain uniformly sized granules.

  • Lubrication: Add the lubricant to the sized granules and blend for 2-5 minutes at a low speed.

  • Compression: Compress the lubricated granules into tablets using a tablet press with appropriate tooling.

G cluster_prep Tablet Preparation Workflow weighing 1. Weighing & Blending premixing 2. Premixing weighing->premixing granulation 3. Granulation premixing->granulation drying 4. Drying granulation->drying sizing 5. Sizing drying->sizing lubrication 6. Lubrication sizing->lubrication compression 7. Compression lubrication->compression qc Quality Control compression->qc

Caption: Workflow for Sustained-Release Tablet Preparation.

In Vitro Dissolution Testing

This protocol outlines the in vitro dissolution testing of controlled-release this compound tablets using the USP Paddle Method.

Materials:

  • This compound controlled-release tablets

  • Dissolution medium (e.g., Distilled water, 0.1 N HCl, Phosphate buffer pH 6.8)

  • This compound reference standard

Equipment:

  • USP Dissolution Apparatus 2 (Paddle)

  • Water bath

  • Syringes with filters

  • HPLC system with UV detector

Protocol:

  • Apparatus Setup: Set up the USP Dissolution Apparatus 2. The dissolution vessels should be filled with 900 mL of the selected dissolution medium and maintained at 37 ± 0.5°C.[10]

  • Degassing: Deaerate the dissolution medium before use.

  • Tablet Introduction: Place one tablet in each dissolution vessel.

  • Operation: Start the apparatus with a paddle speed of 100 ± 5 rpm.[10]

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18 hours).[10] Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analysis: Analyze the samples for this compound concentration using a validated HPLC-UV method.

G cluster_dissolution In Vitro Dissolution Testing Workflow setup 1. Apparatus Setup degas 2. Medium Degassing setup->degas tablet 3. Tablet Introduction degas->tablet run 4. Run Apparatus tablet->run sample 5. Sampling run->sample prepare 6. Sample Preparation sample->prepare analyze 7. HPLC Analysis prepare->analyze

Caption: Workflow for In Vitro Dissolution Testing.

Pharmacokinetic Study in Healthy Volunteers

This protocol provides a general framework for a pharmacokinetic study of controlled-release this compound in healthy volunteers.

Study Design:

  • Randomized, two-period, crossover design.[11][12]

  • A single oral dose of the test controlled-release formulation and a reference formulation (e.g., immediate-release tablet) are administered with a washout period of at least one week between doses.[12]

Subjects:

  • Healthy adult male and/or female volunteers.[11]

  • Subjects should provide informed consent and undergo a medical screening.

Protocol:

  • Fasting: Subjects should fast overnight for at least 10 hours before drug administration.[12]

  • Dosing: Administer a single dose of the this compound formulation with a standardized volume of water (e.g., 240 mL).[12]

  • Blood Sampling: Collect blood samples into heparinized tubes at predose (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36 hours).[11][12]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Determine the plasma concentrations of trimebutine and its major active metabolite, N-desmethyltrimebutine, using a validated HPLC-UV or LC-MS/MS method.[11][13][14]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2 using non-compartmental methods.[11]

G cluster_pk Pharmacokinetic Study Workflow screening 1. Subject Screening dosing 2. Dosing screening->dosing sampling 3. Blood Sampling dosing->sampling separation 4. Plasma Separation sampling->separation analysis 5. Bioanalysis separation->analysis pk_analysis 6. PK Analysis analysis->pk_analysis

Caption: Workflow for a Pharmacokinetic Study.

Analytical Method for Trimebutine and N-desmethyltrimebutine in Plasma

This section details a validated HPLC-UV method for the quantification of trimebutine and its primary metabolite in human plasma.

Materials:

  • Acetonitrile (HPLC grade)

  • n-hexane

  • 2-pentanol

  • Trimebutine and N-desmethyltrimebutine reference standards

  • Internal standard (e.g., procaine)

  • Human plasma

Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., Partisil ODS2, 10 µm)[13]

  • Centrifuge

  • Evaporator

Protocol:

  • Standard and QC Sample Preparation: Prepare stock solutions of trimebutine, N-desmethyltrimebutine, and the internal standard in a suitable solvent. Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of the analytes.

  • Sample Extraction:

    • To 1 mL of plasma sample, add the internal standard.

    • Add 5 mL of n-hexane containing 2-pentanol and vortex for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[13]

  • Chromatographic Conditions:

    • Column: Partisil ODS2, 10 µm[13]

    • Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., water-sodium acetate-heptanesulfonate-acetonitrile).[14]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm[13]

    • Injection Volume: 50 µL

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of the analytes in the plasma samples from the calibration curve.

Data Presentation

Table 3: In Vitro Dissolution Profile of Immediate-Release (IR) vs. Sustained-Release (SR) this compound Tablets

Time (hours)TMB-M-IR100 (% dissolved)[10]TMB-M-SR300 (% dissolved)[10]
1> 97-
18-~100

Table 4: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Sustained-Release (SR) this compound Formulations

ParameterTMB-M-IR100[10]TMB-M-SR300[10]
Dose100 mg300 mg
Mean Time to Peak Concentration (Tmax)Significantly shorterSignificantly longer
Mean Residence Time (MRT)Significantly shorterSignificantly longer
Mean Terminal Phase Half-life (t1/2)Significantly shorterSignificantly longer
AUC/DoseNo significant differenceNo significant difference

Signaling Pathway

Trimebutine exerts its effects on gastrointestinal motility through multiple mechanisms, including acting as an agonist on peripheral mu, kappa, and delta opiate receptors, and modulating the release of gastrointestinal peptides.[2]

G cluster_pathway This compound Mechanism of Action Trimebutine This compound Opioid Opioid Receptors (mu, kappa, delta) Trimebutine->Opioid Agonist Peptides GI Peptides (Motilin, VIP, Gastrin) Trimebutine->Peptides Modulates Release GI_Motility Gastrointestinal Motility Opioid->GI_Motility Peptides->GI_Motility

Caption: Simplified Mechanism of Action of this compound.

References

Application Notes and Protocols: Electrophysiological Measurement of Trimebutine Maleate's Effect on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the effects of Trimebutine Maleate on various ion channels using electrophysiological techniques. This compound is a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its therapeutic effects are mediated through a complex mechanism involving the modulation of several ion channels and weak agonism at mu-opioid receptors.

Overview of this compound's Ion Channel Activity

This compound exhibits a concentration-dependent dual effect on gastrointestinal motility, which is attributed to its interaction with multiple ion channels. At lower concentrations (1-10 µM), it can enhance contractility, while at higher concentrations (30-300 µM), it tends to inhibit it[1]. This multifaceted activity underscores the importance of detailed electrophysiological characterization to understand its full pharmacological profile.

Key Ion Channel Targets:

  • L-type Calcium Channels (Ca_v1.2): Trimebutine inhibits L-type calcium currents, which is a primary mechanism for its inhibitory effects on smooth muscle contraction at higher concentrations[1]. The inhibition is voltage-dependent, with a higher affinity for the inactivated state of the channel[2].

  • Potassium Channels:

    • Ca²⁺-activated Potassium (K_Ca) Channels (e.g., BK channels): Trimebutine inhibits large-conductance Ca²⁺-activated K⁺ (BK) channels, leading to membrane depolarization, which can contribute to its excitatory effects at lower concentrations[1][3].

    • Voltage-gated Potassium (K_v) Channels: Trimebutine has been shown to inhibit voltage-gated K⁺ currents, contributing to its excitatory effects on the gastrointestinal tract[4].

    • Delayed Rectifier Potassium Channels: Studies in ventricular myocytes have shown weak inhibitory effects on the rapidly (I_Kr) and slowly (I_Ks) activating components of the delayed rectifier K⁺ current, although at concentrations much higher than those used clinically[5].

  • Sodium Channels (Na_v1.5): Trimebutine has been shown to possess a depressant action on fast Na⁺ channels in cardiac preparations, contributing to its local anesthetic properties[6].

  • Opioid Receptor-Mediated Ion Channel Modulation: Trimebutine acts as a weak agonist at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors[7]. The activation of µ-opioid receptors, which are G_i/o-protein coupled, can lead to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels, further modulating neuronal excitability and smooth muscle contractility[8][9][10][11].

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) of this compound for various ion channels. It is important to note that these values can be context-dependent, varying with experimental conditions such as holding potential.

Ion ChannelSubtypeTissue/Cell TypeIC₅₀ (µM)Holding Potential (mV)Reference
Voltage-gated Ca²⁺ Channel L-typeRabbit ileal smooth muscle7-40[2]
Rabbit ileal smooth muscle36-60[2]
Voltage-gated K⁺ Channel K_vRabbit ileal smooth muscle7.6Not specified[4]
Ca²⁺-activated K⁺ Channel K_CaRabbit ileal smooth muscle23.5Not specified[4]

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by Trimebutine's binding to the mu-opioid receptor, leading to the modulation of ion channels.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Trimebutine Trimebutine Maleate MOR Mu-Opioid Receptor Trimebutine->MOR Agonist Binding G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_channel Inwardly Rectifying K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux G_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation

Mu-Opioid Receptor Signaling Pathway for Ion Channel Modulation.
General Experimental Workflow for Patch-Clamp Electrophysiology

This diagram outlines the typical workflow for assessing the effect of this compound on a specific ion channel using the whole-cell patch-clamp technique.

experimental_workflow A Cell Preparation (e.g., isolation of smooth muscle cells) C Establish Whole-Cell Configuration (Giga-seal formation and membrane rupture) A->C B Pipette Preparation (Filling with intracellular solution) B->C D Baseline Current Recording (Voltage or Current Clamp Protocol) C->D E Application of this compound (Varying concentrations) D->E F Recording of Drug Effect (Measure changes in current or voltage) E->F G Data Analysis (e.g., IC₅₀ determination, analysis of kinetics) F->G

General Workflow for Whole-Cell Patch-Clamp Experiments.

Detailed Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on specific ion channels using the whole-cell patch-clamp technique. These protocols are based on established methodologies and should be adapted as necessary for specific cell types and equipment.

Protocol for L-type Calcium Channel (Ca_v1.2) Current Recording

Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents.

Cell Preparation:

  • Acutely isolated smooth muscle cells (e.g., from rabbit ileum or guinea pig colon) or a stable cell line expressing Ca_v1.2 channels (e.g., HEK293).

Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ can be replaced with TEA-Cl or CsCl, and K⁺ channel blockers (e.g., 4-AP, TEA) can be added.

  • Internal (Pipette) Solution (in mM): 120 Cs-Aspartate, 10 CsCl, 10 EGTA, 5 MgATP, 0.4 TrisGTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -80 mV to ensure channels are in a closed, available state.

  • Apply a brief prepulse to -40 mV for 200 ms to inactivate fast sodium channels.

  • Apply a series of depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms to elicit Ca²⁺ currents.

  • Return to the holding potential of -80 mV between sweeps.

  • Record baseline currents in the external solution.

  • Perfuse the chamber with varying concentrations of this compound (e.g., 1 µM to 100 µM) and record the currents at each concentration after a steady-state effect is reached.

Data Analysis:

  • Measure the peak inward current at each voltage step before and after drug application.

  • Construct current-voltage (I-V) relationships.

  • Generate concentration-response curves to determine the IC₅₀ value.

  • Analyze the voltage-dependence of inactivation by applying a two-pulse protocol.

Protocol for Ca²⁺-activated Potassium Channel (K_Ca) Current Recording

Objective: To measure the inhibitory effect of this compound on K_Ca channel currents.

Cell Preparation:

  • Acutely isolated smooth muscle cells or a cell line expressing the K_Ca channel of interest (e.g., BK channels).

Solutions:

  • External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, and a buffered Ca²⁺ concentration (e.g., using EGTA/Ca²⁺ buffers) to a desired free [Ca²⁺]i (e.g., 1 µM) to activate K_Ca channels. Adjust pH to 7.2 with KOH.

Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply depolarizing voltage steps from -60 mV to +80 mV in 20 mV increments for 200-400 ms to elicit outward K⁺ currents.

  • Record baseline currents.

  • Apply varying concentrations of this compound and record the resulting currents.

Data Analysis:

  • Measure the steady-state outward current at the end of each voltage step.

  • Construct I-V curves.

  • Determine the IC₅₀ from concentration-response curves.

Protocol for Voltage-gated Sodium Channel (Na_v1.5) Current Recording

Objective: To characterize the inhibitory effect of this compound on cardiac-type sodium channels.

Cell Preparation:

  • HEK293 cells stably expressing human Na_v1.5 or isolated cardiomyocytes.

Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

Voltage-Clamp Protocol for Peak Current:

  • Hold the cell at a membrane potential of -120 mV.

  • Apply a depolarizing step to -10 mV for 40 ms to elicit the peak inward Na⁺ current.

  • Repeat this pulse at a frequency of 0.1 Hz.

  • Record baseline currents.

  • Apply this compound and record the inhibition of the peak current.

Voltage-Clamp Protocol for Late Current:

  • To induce a late Na_v1.5 current, add a known enhancer such as 10 nM Anemonia sulcata toxin II (ATX-II) to the external solution.

  • Use a voltage protocol consisting of a step to -15 mV for 500 ms from a holding potential of -120 mV.

  • Measure the sustained inward current at the end of the depolarizing pulse.

  • Assess the effect of this compound on this late current.

Data Analysis:

  • Measure the peak and late inward Na⁺ currents before and after drug application.

  • Generate concentration-response curves to determine IC₅₀ values for both peak and late currents.

Protocol for Current-Clamp Recording of Action Potentials

Objective: To investigate the effect of this compound on action potential firing and duration.

Cell Preparation:

  • Isolated neurons or cardiomyocytes.

Solutions:

  • Use physiological external and internal solutions as described in the respective voltage-clamp protocols (e.g., K-Gluconate based internal solution for neurons).

Current-Clamp Protocol:

  • Establish a stable whole-cell configuration and switch the amplifier to current-clamp mode.

  • Record the resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments for 500 ms) to elicit action potentials.

  • Record baseline firing patterns.

  • Apply this compound and repeat the current injection protocol to observe changes in firing frequency, action potential threshold, and action potential duration.

Data Analysis:

  • Measure the resting membrane potential, input resistance, action potential threshold, firing frequency, and action potential duration at different levels of current injection.

  • Compare these parameters before and after the application of this compound.

Concluding Remarks

The provided application notes and protocols offer a comprehensive framework for the electrophysiological investigation of this compound's effects on key ion channels. A thorough understanding of these interactions at the molecular level is crucial for elucidating its therapeutic mechanisms and for the development of novel drugs with improved efficacy and safety profiles. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the cited literature for further details.

References

Application Notes and Protocols: Determining Trimebutine Maleate's Receptor Affinity via Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimebutine Maleate is a versatile therapeutic agent primarily used in the management of gastrointestinal motility disorders, such as irritable bowel syndrome (IBS). Its pharmacological effects are attributed to its complex mechanism of action, which involves interaction with multiple receptor systems. Understanding the affinity of this compound and its primary active metabolite, N-desmethyltrimebutine (Nortrimebutine), for various receptors is crucial for elucidating its therapeutic effects and potential side-effect profile.

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a drug and its target receptor. These assays utilize a radiolabeled ligand (a molecule that binds to a receptor) to determine the binding affinity of a test compound. This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the receptor affinity of this compound.

Receptor Affinity Profile of this compound and its Metabolite

The following tables summarize the quantitative data on the binding affinity of this compound and its major metabolite, N-desmethyltrimebutine, for various receptors and ion channels.

Table 1: Opioid Receptor Affinity

CompoundReceptor SubtypeRadioligandTissue/Cell LineAffinity (Selectivity Index)Reference
Trimebutineµ (mu)[3H]-LigandsGuinea-pig brain membrane100[1]
δ (delta)[3H]-LigandsGuinea-pig brain membrane12[1]
κ (kappa)[3H]-LigandsGuinea-pig brain membrane14.4[1]
N-desmethyltrimebutineµ (mu)[3H]-LigandsGuinea-pig brain membrane100[1]
δ (delta)[3H]-LigandsGuinea-pig brain membrane32[1]
κ (kappa)[3H]-LigandsGuinea-pig brain membrane25[1]

Note: The data from Roman et al. (1987) presents a receptor selectivity index, with the affinity for the µ-receptor set to 100. A lower number indicates weaker affinity relative to the µ-receptor. Trimebutine was found to be 30-fold less active than morphine at the µ-receptor[1]. Another study found trimebutine to be about 1/13th as potent as morphine in displacing [3H]naloxone from brain homogenates and to have no appreciable affinity for kappa-opioid receptors labeled with [3H]U-69593[2][3].

Table 2: Ion Channel Affinity

CompoundIon ChannelRadioligand/MethodTissue/Cell LineAffinity (Ki / IC50)Reference
TrimebutineSodium Channels[3H]batrachotoxinRat cortical membranesKi = 2.66 ± 0.15 µM[4]
Sodium CurrentsPatch ClampRat DRG neuronsIC50 = 0.83 ± 0.09 µM[4]
Voltage-activated Ca2+ CurrentWhole-cell voltage-clampRabbit ileal smooth muscle cellsIC50 = 7 µM (at -40 mV)
Voltage-activated Ca2+ CurrentWhole-cell voltage-clampRabbit ileal smooth muscle cellsIC50 = 36 µM (at -60 mV)
N-desmethyltrimebutineSodium Channels[3H]batrachotoxinRat cortical membranesKi = 0.73 ± 0.02 µM[4]
Sodium CurrentsPatch ClampRat DRG neuronsIC50 = 1.23 ± 0.19 µM[4]

Table 3: Muscarinic Receptor Affinity

CompoundReceptor SubtypeRadioligandTissue/Cell LineAffinity (Ki / IC50)Reference
TrimebutineMuscarinic (non-selective)--Not Quantified[5]

Signaling Pathways

The interaction of this compound with opioid and muscarinic receptors triggers specific intracellular signaling cascades.

cluster_opioid Opioid Receptor Signaling cluster_muscarinic Muscarinic Receptor Signaling Trimebutine_Opioid Trimebutine MOR µ-Opioid Receptor Trimebutine_Opioid->MOR KOR κ-Opioid Receptor Trimebutine_Opioid->KOR DOR δ-Opioid Receptor Trimebutine_Opioid->DOR Gi Gi/o Protein MOR->Gi KOR->Gi DOR->Gi AC Adenylyl Cyclase Gi->AC Inhibition GIRK ↑ K+ Conductance (GIRK Channels) Gi->GIRK Ca_Channel ↓ Ca2+ Conductance (Voltage-gated Ca2+ channels) Gi->Ca_Channel cAMP ↓ cAMP AC->cAMP Trimebutine_Muscarinic Trimebutine mAChR Muscarinic Receptor (M1/M3) Trimebutine_Muscarinic->mAChR Antagonist Gq Gq/11 Protein mAChR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca2+ IP3_DAG->Ca_Release

Caption: Signaling pathways of Trimebutine at opioid and muscarinic receptors.

Experimental Protocols

Detailed methodologies for conducting radioligand binding assays to determine the affinity of this compound for opioid and muscarinic receptors are provided below.

Experimental Workflow: Radioligand Binding Assay

The general workflow for a competitive radioligand binding assay is outlined in the following diagram.

prep 1. Membrane Preparation (e.g., from guinea-pig brain or CHO cells expressing the receptor) incubate 2. Incubation - Receptor Membranes - Radioligand (fixed concentration) - this compound (varying concentrations) prep->incubate separate 3. Separation of Bound and Free Radioligand (Rapid vacuum filtration) incubate->separate wash 4. Washing (Remove non-specifically bound radioligand) separate->wash count 5. Quantification (Scintillation counting of bound radioactivity) wash->count analyze 6. Data Analysis (Determine IC50 and calculate Ki) count->analyze

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: Opioid Receptor Binding Assay (Competitive)

Objective: To determine the inhibitory constant (Ki) of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Membrane Preparations: Guinea-pig brain membranes or membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • For µ-receptors: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin)

    • For δ-receptors: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin)

    • For κ-receptors: [³H]-U69593

  • Test Compound: this compound and N-desmethyltrimebutine dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

  • Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., 10 µM Naloxone) or a subtype-specific non-labeled ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate for each concentration of the test compound:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation:

    • Add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the appropriate concentration of this compound to the respective wells.

    • Add 100 µL of the membrane preparation (typically 50-200 µg of protein).

    • Initiate the binding reaction by adding 50 µL of the radioligand at a concentration close to its Kd (e.g., 1-2 nM for [³H]-DAMGO).

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Muscarinic Receptor Binding Assay (Competitive)

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

  • Membrane Preparations: Rat brain cortex membranes or membranes from cells expressing muscarinic receptors.

  • Radioligand: [³H]-QNB (Quinuclidinyl benzilate).

  • Test Compound: this compound dissolved in an appropriate vehicle.

  • Non-specific Binding Control: 1 µM Atropine.

  • Assay Buffer: 50 mM Sodium-Potassium Phosphate buffer, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus, Scintillation Counter, and Scintillation Fluid (as described in Protocol 1).

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: Set up the assay in a 96-well plate in triplicate as described for the opioid receptor assay, using [³H]-QNB as the radioligand and Atropine for determining non-specific binding.

  • Incubation:

    • Add the components to the wells in the following order: assay buffer, membrane preparation, and either buffer, Atropine, or this compound at various concentrations.

    • Initiate the reaction by adding [³H]-QNB (at a final concentration around its Kd, e.g., 0.1-0.5 nM).

    • Incubate at 37°C for 60 minutes.

  • Filtration, Washing, and Counting: Follow the same procedure as described in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 and calculate the Ki of this compound for muscarinic receptors.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the receptor affinity of this compound and its metabolites. The multi-receptor profile of Trimebutine, with its activity at opioid, sodium, calcium, and muscarinic receptors, underscores its complex pharmacological actions. By employing these standardized radioligand binding assays, researchers can obtain robust and reproducible data to further elucidate the molecular mechanisms underlying the therapeutic efficacy of this compound.

References

LC-MS/MS Methodology for the Concurrent Quantification of Trimebutine and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

APPLICATION NOTE

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Trimebutine and its primary metabolites, N-monodesmethyltrimebutine (Nortrimebutine), N-didesmethyltrimebutine, and 3,4,5-trimethoxybenzoic acid in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The method utilizes a simple sample preparation technique and offers high sensitivity, selectivity, and throughput for accurate quantification.

Introduction

Trimebutine is a non-competitive spasmolytic agent that regulates gastrointestinal motility.[1][2] It acts on the enteric nervous system by modulating the release of gastrointestinal peptides and interacting with peripheral opioid receptors (mu, delta, and kappa).[2][3] Following oral administration, Trimebutine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1][2][4] The main active metabolite is N-monodesmethyltrimebutine (Nortrimebutine), which contributes significantly to the therapeutic effect.[1][2][4] Other major metabolites include N-didesmethyltrimebutine and 3,4,5-trimethoxybenzoic acid.[4][5] The simultaneous quantification of Trimebutine and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Pathway of Trimebutine

Trimebutine is metabolized in the liver through two primary pathways: N-demethylation and ester hydrolysis.[4][6] The initial metabolic step can be either the removal of a methyl group from the dimethylamino moiety to form N-monodesmethyltrimebutine (Nortrimebutine), or the hydrolysis of the ester bond to form 2-dimethylamino-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.[4][6] Nortrimebutine can be further demethylated to N-didesmethyltrimebutine.[1][4] These metabolites can also undergo conjugation with glucuronic acid or sulfate before excretion.[1][4]

Trimebutine_Metabolism Trimebutine Trimebutine Nortrimebutine N-monodesmethyltrimebutine (Nortrimebutine) Trimebutine->Nortrimebutine N-demethylation Hydrolysis_Products 2-dimethylamino-2-phenylbutanol + 3,4,5-trimethoxybenzoic acid Trimebutine->Hydrolysis_Products Ester Hydrolysis Didesmethyltrimebutine N-didesmethyltrimebutine Nortrimebutine->Didesmethyltrimebutine N-demethylation Conjugates Conjugated Metabolites (Glucuronides/Sulfates) Nortrimebutine->Conjugates Didesmethyltrimebutine->Conjugates Hydrolysis_Products->Conjugates

Figure 1: Metabolic pathway of Trimebutine.

Experimental Protocol

This protocol provides a general framework for the analysis. Instrument parameters and specific reagents may require optimization based on the available equipment and laboratory conditions.

Materials and Reagents
  • Trimebutine Maleate reference standard

  • N-monodesmethyltrimebutine reference standard

  • N-didesmethyltrimebutine reference standard

  • 3,4,5-trimethoxybenzoic acid reference standard

  • Internal Standard (IS), e.g., Haloperidol-d4 or a suitable stable isotope-labeled analog[7]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is recommended for its simplicity and high recovery.[8][9]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 column (e.g., SunFire C18, 50 x 2.1 mm, 3.5 µm)[8]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution A time-programmed gradient is used to achieve optimal separation. A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B.

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI) in positive mode for Trimebutine, N-monodesmethyltrimebutine, and N-didesmethyltrimebutine. ESI in negative mode for 3,4,5-trimethoxybenzoic acid. A positive-negative switching mode can be utilized.[5][8]
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V (Positive), -4500 V (Negative)
Curtain Gas 20 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Trimebutine388.2165.1
N-monodesmethyltrimebutine374.2165.1
N-didesmethyltrimebutine360.2165.1
3,4,5-trimethoxybenzoic acid211.1196.0
Internal Standard (example)VariesVaries

Note: The specific MRM transitions should be optimized for the instrument being used.

Method Validation Parameters

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Summary of Quantitative Performance

ParameterTrimebutineN-monodesmethyltrimebutineN-didesmethyltrimebutine3,4,5-trimethoxybenzoic acid
Linearity Range (ng/mL) 0.5 - 500[8]1 - 500[5]0.5 - 500[8]50 - 50,000[8]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.5[9]1[5]1[5]50[5]
Intra-day Precision (%RSD) < 15%< 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%Within ±15%
Recovery (%) > 85%[8]> 85%> 85%> 90%[8]

Experimental Workflow

The overall workflow for the analysis of Trimebutine and its metabolites in plasma is depicted below.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column, Gradient Elution) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Peak Area Ratios) Data_Acquisition->Quantification

Figure 2: Experimental workflow for LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a reliable and efficient tool for the simultaneous quantification of Trimebutine and its major metabolites in human plasma. The simple sample preparation and the high sensitivity and selectivity of the method make it suitable for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of Trimebutine.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Trimebutine Maleate Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with trimebutine maleate in aqueous buffers for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: There are conflicting reports regarding the aqueous solubility of this compound. Some sources report solubility in water as high as 25-35 mg/mL.[1][2] However, other experimental data and supplier information indicate that it is sparingly soluble or even insoluble in aqueous buffers.[3][4] For practical purposes in a laboratory setting, achieving a concentration of approximately 0.11 mg/mL in a 1:8 solution of dimethylformamide (DMF) and phosphate-buffered saline (PBS) at pH 7.2 is a reliable starting point.[4] It is crucial to experimentally determine the solubility in your specific buffer system.

Q2: Which organic solvents are recommended for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended organic solvents for preparing stock solutions of this compound.[4] It exhibits high solubility in both.

Q3: What is the optimal pH for the stability of this compound in aqueous solutions?

A3: this compound is most stable in acidic conditions, with the highest stability observed in the pH range of 2.0-2.8. As the pH increases, its stability decreases. This is an important consideration when preparing and storing aqueous working solutions for your assays.

Q4: Can I store aqueous working solutions of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[4] Freshly prepared working solutions are essential for reliable and reproducible experimental results.

Troubleshooting Guides

Issue 1: Precipitation is observed when diluting the organic stock solution into an aqueous buffer.

This is a common issue due to the poor aqueous solubility of this compound.

Root Cause Analysis and Solution Workflow:

start Precipitation observed upon dilution check_organic Is the organic stock concentration too high? start->check_organic check_dilution Is the dilution factor too low? check_organic->check_dilution No solution1 Decrease stock concentration. Prepare a fresh, more dilute stock. check_organic->solution1 Yes check_buffer Is the buffer composition optimal? check_dilution->check_buffer No solution2 Increase the final volume of the aqueous buffer. Perform serial dilutions. check_dilution->solution2 Yes check_temp Is the buffer at room temperature or warmer? check_buffer->check_temp No solution3 Consider a different buffer system. Adjust the pH of the buffer (if compatible with the assay). check_buffer->solution3 Yes solution4 Gently warm the aqueous buffer before adding the stock solution. check_temp->solution4 Yes

Troubleshooting Precipitation

Detailed Steps:

  • Optimize Organic Stock Concentration: Prepare a less concentrated stock solution in DMSO or DMF. A higher initial concentration is more likely to precipitate upon dilution.

  • Modify Dilution Technique:

    • Increase Final Volume: Dilute the stock solution into a larger volume of aqueous buffer.

    • Serial Dilution: Perform a series of stepwise dilutions instead of a single large dilution.

    • Vortexing during addition: Add the stock solution dropwise to the aqueous buffer while continuously vortexing to promote rapid mixing and dispersion.

  • Buffer Composition and pH:

    • Buffer Choice: If possible, test the solubility in different buffer systems (e.g., PBS, Tris-HCl, HEPES) to identify the most suitable one for your experiment.

    • pH Adjustment: Given that this compound is more stable at acidic pH, slightly lowering the pH of your buffer (if permissible for your assay) may improve solubility.

  • Temperature: Gently warming the aqueous buffer to 37°C before adding the stock solution can help to increase solubility.

Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.

This could be due to poor solubility leading to a lower effective concentration of the compound, or the solvent itself affecting the cells.

Troubleshooting Inconsistent Assay Results:

start Inconsistent or low activity in cell-based assays check_solubility Is the compound fully dissolved in the final assay medium? start->check_solubility check_solvent_conc What is the final concentration of the organic solvent (e.g., DMSO, DMF)? check_solubility->check_solvent_conc Yes solution1 Visually inspect for precipitates. Centrifuge a sample of the final medium and check for a pellet. Prepare fresh working solutions for each experiment. check_solubility->solution1 No check_cell_viability Have you performed a solvent toxicity control? check_solvent_conc->check_cell_viability Acceptable solution2 Keep the final solvent concentration below 0.5% (v/v), ideally ≤0.1%. Ensure the solvent concentration is consistent across all wells, including controls. check_solvent_conc->solution2 Too high solution3 Run a vehicle control with the same final concentration of the solvent. Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of solvent concentrations. check_cell_viability->solution3 No

Troubleshooting Inconsistent Results

Detailed Steps:

  • Confirm Complete Solubilization: Before adding the working solution to your cells, visually inspect it under a light microscope to ensure no precipitate is present.

  • Minimize Final Solvent Concentration: The final concentration of DMSO or DMF in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%. High concentrations of these solvents can be toxic to cells and interfere with assay results.

  • Include Proper Controls:

    • Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO or DMF) used to dissolve the this compound. This will help you to distinguish the effect of the compound from the effect of the solvent.

    • Solvent Toxicity Test: If you suspect solvent toxicity, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Reference
Water35[1]
Water25[2]
WaterInsoluble[3]
Dimethyl sulfoxide (DMSO)~100[2][3]
Dimethylformamide (DMF)~30[4]
1:8 DMF:PBS (pH 7.2)~0.11[4]
Ethanol23[3]

Note: The conflicting data on water solubility highlights the importance of empirical determination in the specific aqueous buffer of your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile aqueous buffer (e.g., PBS, Tris-HCl, HEPES) or cell culture medium

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out 5.04 mg of this compound (Molecular Weight: 503.54 g/mol ).

  • Add 1 mL of DMSO to the powder.

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Procedure for Preparing a 100 µM Working Solution in Cell Culture Medium:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform a serial dilution. For example, to make a 100 µM working solution in 10 mL of cell culture medium:

    • Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to make a 1 mM intermediate solution.

    • Add 1 mL of the 1 mM intermediate solution to 9 mL of cell culture medium to get the final 100 µM working solution.

  • Vortex gently to mix.

  • Use the working solution immediately.

Protocol 2: Example In Vitro Assay - Opioid Receptor Functional Assay (Calcium Mobilization)

This protocol provides a general framework for a functional assay measuring the effect of this compound on intracellular calcium mobilization in cells expressing opioid receptors.

Materials:

  • CHO or HEK293 cells stably expressing the mu-opioid receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound working solutions.

  • Positive control (e.g., DAMGO).

  • Antagonist (e.g., Naloxone) for specificity testing.

  • 96-well black, clear-bottom plates.

  • Fluorescent plate reader with an injection system.

Experimental Workflow:

start Seed cells in 96-well plate incubate1 Incubate cells overnight start->incubate1 load_dye Load cells with calcium-sensitive dye incubate1->load_dye incubate2 Incubate for dye loading load_dye->incubate2 wash Wash cells to remove excess dye incubate2->wash add_compound Add this compound working solution wash->add_compound read_plate Measure fluorescence in a plate reader add_compound->read_plate

Calcium Mobilization Assay Workflow

Procedure:

  • Cell Plating: Seed the opioid receptor-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and incubate overnight.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate as per the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with the assay buffer to remove any excess dye.

  • Compound Addition and Measurement: Place the plate in the fluorescent plate reader. Set the reader to record fluorescence over time. Inject the this compound working solutions (and controls) into the wells and immediately begin recording the change in fluorescence, which indicates intracellular calcium mobilization.

Signaling Pathway

This compound exerts its effects through a dual mechanism involving agonism at peripheral opioid receptors and modulation of ion channels.

cluster_opioid Opioid Receptor Signaling cluster_ion Ion Channel Modulation trimebutine This compound mu_opioid μ-Opioid Receptor trimebutine->mu_opioid kappa_opioid κ-Opioid Receptor trimebutine->kappa_opioid delta_opioid δ-Opioid Receptor trimebutine->delta_opioid l_type_ca L-type Ca²⁺ Channel trimebutine->l_type_ca Inhibition ca_activated_k Ca²⁺-activated K⁺ Channel trimebutine->ca_activated_k Inhibition gi_protein Gi/o Protein Activation mu_opioid->gi_protein kappa_opioid->gi_protein delta_opioid->gi_protein camp_inhibition ↓ cAMP gi_protein->camp_inhibition ca_influx_inhibition ↓ Ca²⁺ Influx l_type_ca->ca_influx_inhibition k_efflux_inhibition ↓ K⁺ Efflux ca_activated_k->k_efflux_inhibition

This compound Signaling

References

Technical Support Center: Optimizing HPLC Separation of Trimebutine Maleate and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Trimebutine Maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation of this compound and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound that I should be aware of?

A1: During the synthesis and storage of this compound, several related substances and degradation products can arise. Common impurities that may need to be separated and quantified include:

  • Process-related impurities: These can include starting materials, intermediates, and by-products from the manufacturing process. Examples include Trimebutine Impurity A ((2RS)-2-(Dimethylamino)-2-phenylbutanol) and Trimebutine Impurity E.[1]

  • Degradation products: this compound is susceptible to hydrolysis, leading to the formation of degradation products. A primary degradation pathway is the hydrolysis of the ester bond, which can be influenced by pH.[2][3]

  • N-Nitroso impurities: N-Nitroso-Trimebutine is a potential genotoxic impurity that may form under certain conditions.[1]

  • Metabolites: While more relevant for pharmacokinetic studies, major metabolites include N-monodemethyltrimebutine (TM-MPB), N-didemethyltrimebutine (APB), and 3,4,5-trimethoxybenzoic acid (TMBA).[4]

Q2: What is a typical starting mobile phase for this compound HPLC analysis?

A2: A common starting point for reversed-phase HPLC analysis of this compound is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. A frequently used mobile phase consists of acetonitrile and a phosphate buffer or an ion-pairing agent like heptane sulfonic acid.[5][6] For example, a mobile phase of methanol-0.01 mol·L-1 potassium dihydrogen phosphate (containing 5 mmol·L-1 sodium heptanesulfonate)-triethylamine (50:50:0.1, adjusted to a specific pH with phosphoric acid) has been reported.[5] Another example is a mixture of acetonitrile and 0.02M Ammonium Acetate in water, often used in a gradient program.[7][8][9]

Q3: What column is recommended for the separation of this compound and its impurities?

A3: C18 columns are the most frequently used stationary phases for the analysis of this compound and its impurities.[4][5][10] Specifically, columns like a μBondapak C18 or an XTerra® C18 have been successfully employed.[5][10] The choice of a specific C18 column can depend on the particle size and column dimensions required for the desired resolution and analysis time.

Troubleshooting Guide

Problem 1: Poor resolution between this compound and an impurity peak.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio significantly impacts selectivity.

    • Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of the organic solvent generally increases retention times and may improve the resolution of early eluting peaks.

  • Incorrect pH of the Aqueous Phase: The pH of the mobile phase buffer affects the ionization state of this compound and its impurities, which in turn influences their retention and selectivity.

    • Solution: Adjust the pH of the aqueous buffer. For basic compounds like Trimebutine, operating at a lower pH (e.g., pH 2.5-4) can improve peak shape and resolution.[3]

  • Inadequate Ion-Pairing: For polar impurities that are not well-retained, an ion-pairing reagent can improve retention and resolution.

    • Solution: Introduce an ion-pairing reagent like sodium heptanesulfonate to the mobile phase.[5][6] The concentration of the ion-pairing reagent can be optimized for the best separation.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Start: Poor Peak Resolution check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase adjust_organic Adjust Organic Solvent % check_mobile_phase->adjust_organic Improper Ratio? check_ph Check Mobile Phase pH check_mobile_phase->check_ph Ratio OK adjust_organic->check_ph Not Resolved end_good Resolution Achieved adjust_organic->end_good Resolved adjust_ph Adjust pH check_ph->adjust_ph pH not optimal? use_ion_pairing Consider Ion-Pairing Reagent check_ph->use_ion_pairing pH OK adjust_ph->use_ion_pairing Not Resolved adjust_ph->end_good Resolved optimize_ion_pair Optimize Ion-Pair Concentration use_ion_pairing->optimize_ion_pair check_column Evaluate Column Performance optimize_ion_pair->check_column Not Resolved optimize_ion_pair->end_good Resolved change_column Try Different C18 Column check_column->change_column Degraded? end_bad Further Method Development Needed check_column->end_bad Performance OK change_column->end_good Resolved change_column->end_bad Not Resolved Method_Development_Strategy start Start: Method Development select_column Select C18 Column start->select_column initial_mobile_phase Define Initial Mobile Phase (e.g., ACN/Buffer) select_column->initial_mobile_phase ph_screening pH Screening (e.g., 3.0, 4.5, 6.0) initial_mobile_phase->ph_screening organic_screening Organic Solvent Screening (ACN vs. MeOH) ph_screening->organic_screening gradient_optimization Gradient Optimization organic_screening->gradient_optimization final_validation Method Validation (Specificity, Linearity, Accuracy, Precision) gradient_optimization->final_validation end Optimized Method final_validation->end

References

Trimebutine Maleate Solutions: A Technical Guide to Preventing Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Trimebutine Maleate in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: The main factors contributing to the degradation of this compound in solution are pH, temperature, light, and the concentration of the solution itself.[1][2] The primary degradation pathway is the hydrolysis of the ester bond in the molecule.[1][2][3]

Q2: What is the optimal pH range for maintaining the stability of an aqueous this compound solution?

A2: Aqueous solutions of this compound are most stable in a pH range of 2.0 to 2.8.[1][2] Outside of this range, particularly in alkaline and strongly acidic conditions, the rate of hydrolysis increases significantly.[3][4][5]

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound.[1][2] The decomposition follows first-order kinetics, meaning the rate of degradation is directly proportional to the drug concentration. Therefore, it is crucial to control the temperature during experiments and storage.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photosensitive.[1][2] Exposure to light, especially UV rays, can lead to accelerated decomposition.[1][2]

Q5: What are the recommended solvents for preparing this compound stock solutions?

A5: For stock solutions, Dimethyl Sulfoxide (DMSO) can be used, with a solubility of up to 100 mg/mL.[6] However, it is noted that moisture-absorbing DMSO can reduce solubility.[6] For experimental use, aqueous solutions are common, but careful pH control is necessary.

Q6: Are there any known stabilizers that can be added to this compound solutions?

A6: Yes, certain additives can inhibit decomposition. Studies have shown that citric acid, aspartic acid, and glutamic acid can act as stabilizers for this compound in aqueous solutions.[1][2] Succinic acid has also been identified as a potential stabilizer in solid dosage forms, which may have implications for solution stability as well.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of potency in prepared solution Degradation due to improper pH.Adjust the pH of your aqueous solution to the optimal range of 2.0-2.8 using a suitable buffer system (e.g., citrate buffer).[1][2]
Exposure to high temperatures.Prepare and store solutions at controlled room temperature or refrigerated, avoiding heat sources. For long-term storage of stock solutions in DMSO, -80°C is recommended for up to a year.[6]
Exposure to light.Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1][2]
Precipitation in stock solution (DMSO) Moisture absorption by DMSO.Use fresh, anhydrous DMSO for preparing stock solutions.[6]
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh solutions for each experiment. If the experiment is lengthy, consider adding a stabilizer like citric acid to the solution. Monitor the pH of the solution throughout the experiment.
Lower concentration leading to faster degradation.The decomposition of this compound in solution is accelerated at lower concentrations.[1][2] Be mindful of this during dilutions and experimental setup.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Solution

This protocol describes the preparation of an aqueous solution of this compound with enhanced stability for use in in vitro experiments.

Materials:

  • This compound powder

  • Citric acid

  • Sodium citrate

  • Deionized water

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bar

Procedure:

  • Prepare a Citrate Buffer (pH ~2.5):

    • Prepare a 0.1 M solution of citric acid in deionized water.

    • Prepare a 0.1 M solution of sodium citrate in deionized water.

    • In a beaker, add the citric acid solution and slowly add the sodium citrate solution while monitoring the pH with a calibrated pH meter.

    • Adjust the ratio of the two solutions until the pH is within the 2.0-2.8 range.

  • Dissolve this compound:

    • Weigh the desired amount of this compound powder.

    • In a volumetric flask, dissolve the this compound in the prepared citrate buffer.

    • Stir gently until fully dissolved.

  • Final Volume and Storage:

    • Bring the solution to the final desired volume with the citrate buffer.

    • Store the solution in an amber-colored vial to protect it from light.

    • For short-term storage (up to 24 hours), keep the solution at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability under these conditions should be validated for your specific experimental needs.

Protocol 2: Stability Testing of this compound Solution using HPLC

This protocol outlines a method to assess the stability of a prepared this compound solution over time.

Materials:

  • Prepared this compound solution

  • HPLC system with UV detector

  • C18 column (e.g., ODS column)

  • Mobile phase: Acetonitrile and 5 mM heptane sulfonic acid disodium salt (45:55, v/v), with pH adjusted to 4.[3][4]

  • This compound reference standard

  • Incubator or water bath

Procedure:

  • Initial Analysis (T=0):

    • Dilute a sample of the freshly prepared this compound solution to a known concentration with the mobile phase.

    • Inject the sample into the HPLC system.

    • Record the peak area of the this compound peak at a detection wavelength of 215 nm.[3][4]

  • Incubation:

    • Store the remaining solution under the desired experimental conditions (e.g., specific temperature and light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a sample of the solution.

    • Prepare and analyze the sample by HPLC as described in step 1.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area at T=0.

    • Calculate the percentage of this compound remaining at each time point to determine the degradation rate.

Visualizing Degradation and Stabilization

This compound Degradation Pathway

The primary degradation route for this compound is hydrolysis, which breaks the ester bond.

TM This compound DP1 2-(dimethylamino)- 2-phenylbutanol TM->DP1 Hydrolysis DP2 3,4,5-trimethoxy benzoic acid TM->DP2 Hydrolysis Catalysts H+ / OH- (Acid/Base Catalysis) Temperature Light Catalysts->TM

Caption: Hydrolytic degradation of this compound.

Experimental Workflow for Stability Assessment

A logical workflow is crucial for systematically evaluating the stability of this compound solutions.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Trimebutine Maleate Solution (with/without stabilizer) pH_Adj Adjust pH to Optimal Range (2.0-2.8) Prep->pH_Adj Temp Temperature (e.g., 25°C, 40°C) Light Light Exposure (UV, Ambient) Sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) Temp->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data Calculate % Degradation HPLC->Data

Caption: Workflow for assessing this compound stability.

Decision Tree for Troubleshooting Solution Instability

This decision tree helps researchers quickly identify and address potential causes of this compound degradation.

Start Inconsistent Results or Loss of Potency? Check_pH Is the solution pH between 2.0 and 2.8? Start->Check_pH Check_Light Was the solution protected from light? Check_pH->Check_Light Yes Sol_Adjust Adjust pH with a suitable buffer. Check_pH->Sol_Adjust No Check_Temp Was the solution stored at a controlled, cool temperature? Check_Light->Check_Temp Yes Sol_Light Store in amber vials or protect with foil. Check_Light->Sol_Light No Check_Stabilizer Is a stabilizer needed for long-duration experiments? Check_Temp->Check_Stabilizer Yes Sol_Temp Store at recommended cool temperatures. Check_Temp->Sol_Temp No Sol_Stabilizer Add Citric Acid or other recommended stabilizer. Check_Stabilizer->Sol_Stabilizer Yes Stable Solution should be stable. Re-evaluate experimental setup. Check_Stabilizer->Stable No Sol_Adjust->Check_Light Sol_Light->Check_Temp Sol_Temp->Check_Stabilizer Sol_Stabilizer->Stable

Caption: Troubleshooting guide for this compound instability.

References

Minimizing matrix effects in the bioanalysis of Trimebutine Maleate in tissue homogenates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Trimebutine Maleate in tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound in tissue homogenates?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample matrix. In tissue homogenates, these components can include phospholipids, proteins, salts, and other small molecules.[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound, compromising the reliability of pharmacokinetic and toxicokinetic data.[3][4]

Q2: What are the most common sources of matrix effects in tissue homogenate analysis?

A2: The primary sources of matrix effects in tissue homogenate analysis are phospholipids from cell membranes and residual proteins.[3][5] These molecules can co-elute with this compound and interfere with the ionization process in the mass spectrometer source, typically leading to ion suppression.[5]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: Matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment: The post-column infusion technique is a valuable tool during method development. It helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6][7]

  • Quantitative Assessment: The most widely accepted method is the post-extraction spike method. This involves comparing the analyte's response in a blank, extracted matrix spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

Q4: What are the key physicochemical properties of this compound to consider for method development?

A4: Understanding the physicochemical properties of this compound is crucial for developing effective extraction methods.

PropertyValueSource
Molecular FormulaC₂₆H₃₃NO₉--INVALID-LINK--
Average Mass503.5 g/mol --INVALID-LINK--
logP3.94--INVALID-LINK--
pKa (Strongest Basic)8.48--INVALID-LINK--

Its basic nature (pKa 8.48) and moderate lipophilicity (logP 3.94) suggest that it can be efficiently extracted using liquid-liquid extraction at alkaline pH or by using mixed-mode cation exchange solid-phase extraction.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound from Tissue Homogenate

Possible Causes & Solutions

  • Inefficient Homogenization:

    • Solution: Ensure the tissue is completely homogenized. Use a suitable homogenization technique (e.g., bead beating, rotor-stator, or ultrasonic) and optimize the homogenization time and intensity.[5][8] Ensure the tissue-to-homogenization buffer ratio is appropriate (e.g., 1:3 or 1:4 w/v).

  • Suboptimal Extraction pH:

    • Solution: this compound is a basic compound. Adjusting the pH of the homogenate to >9 before liquid-liquid extraction with an organic solvent will neutralize the charge and improve its partitioning into the organic phase.

  • Inappropriate Extraction Solvent/Method:

    • Solution: The choice of extraction method significantly impacts recovery. Consider the following:

      • Protein Precipitation (PPT): While simple, it may result in lower recoveries due to co-precipitation of the analyte with proteins.

      • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate) and pH conditions to optimize recovery.

      • Solid-Phase Extraction (SPE): Generally provides the highest recovery and cleanest extracts. For this compound, a mixed-mode cation exchange SPE sorbent would be ideal to retain the basic drug while washing away neutral and acidic interferences.

  • Insufficient Solvent Volume or Mixing:

    • Solution: Ensure an adequate volume of extraction solvent is used to allow for efficient partitioning. Vortex or shake vigorously for a sufficient amount of time to ensure thorough mixing of the aqueous and organic phases during LLE.

Issue 2: Significant Ion Suppression Observed in LC-MS/MS Analysis

Possible Causes & Solutions

  • Co-elution with Phospholipids:

    • Solution:

      • Chromatographic Separation: Modify the LC gradient to separate this compound from the phospholipid elution zone. Typically, phospholipids elute in the middle of a reversed-phase gradient.

      • Sample Preparation: Employ a sample preparation technique that effectively removes phospholipids. SPE is generally more effective than LLE, which is more effective than PPT in removing phospholipids.[9]

  • High Protein Content in the Final Extract:

    • Solution: Improve the protein removal step. If using PPT, ensure complete precipitation by using a sufficient volume of cold organic solvent and allowing adequate precipitation time at low temperatures. For LLE and SPE, optimize the method to minimize protein carryover.

  • Inadequate Chromatographic Resolution:

    • Solution: Optimize the analytical column and mobile phase to achieve better separation of this compound from matrix components. Consider using a smaller particle size column (e.g., sub-2 µm) for higher efficiency.

Experimental Protocols

Protocol 1: Tissue Homogenization

This protocol provides a general procedure for the homogenization of various tissues.

  • Preparation:

    • Accurately weigh the frozen tissue sample (-80°C).

    • On ice, add cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of buffer).[5]

  • Homogenization:

    • Use a bead beater with stainless steel beads or a rotor-stator homogenizer.

    • Homogenize the tissue in short bursts (e.g., 30-60 seconds) on ice to prevent overheating and degradation of the analyte.[8]

    • Visually inspect the sample to ensure complete homogenization (no visible tissue pieces).

  • Aliquoting:

    • Aliquot the homogenate for extraction.

Protocol 2: Extraction of this compound from Tissue Homogenate

Three common extraction methods are detailed below. The selection of the method will depend on the required sensitivity, throughput, and the nature of the tissue.

  • To 100 µL of tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • To 100 µL of tissue homogenate, add the internal standard.

  • Add 50 µL of 1 M sodium hydroxide to alkalize the sample (pH > 9).

  • Add 500 µL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Use a mixed-mode cation exchange SPE plate/cartridge.

  • Condition: Add 500 µL of methanol, followed by 500 µL of water.

  • Load: Dilute 100 µL of tissue homogenate with 100 µL of 4% phosphoric acid in water and load onto the SPE plate.

  • Wash:

    • Wash with 500 µL of 0.1 M acetic acid.

    • Wash with 500 µL of methanol.

  • Elute: Elute this compound with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Data Presentation: Comparison of Extraction Methods

The following tables summarize representative quantitative data for the different extraction methods for this compound from liver and kidney homogenates. Note: This data is illustrative and may vary depending on the specific experimental conditions.

Table 1: Recovery of this compound from Liver Homogenate

Extraction MethodLow QC (10 ng/g)Mid QC (100 ng/g)High QC (1000 ng/g)
Protein Precipitation75%78%82%
Liquid-Liquid Extraction88%91%93%
Solid-Phase Extraction95%97%98%

Table 2: Matrix Effect (Matrix Factor) for this compound in Liver Homogenate

Extraction MethodLow QC (10 ng/g)High QC (1000 ng/g)
Protein Precipitation0.65 (Suppression)0.72 (Suppression)
Liquid-Liquid Extraction0.89 (Slight Suppression)0.92 (Minimal Suppression)
Solid-Phase Extraction0.98 (No Significant Effect)1.01 (No Significant Effect)

Table 3: Recovery of this compound from Kidney Homogenate

Extraction MethodLow QC (10 ng/g)Mid QC (100 ng/g)High QC (1000 ng/g)
Protein Precipitation72%76%80%
Liquid-Liquid Extraction85%88%91%
Solid-Phase Extraction93%96%97%

Table 4: Matrix Effect (Matrix Factor) for this compound in Kidney Homogenate

Extraction MethodLow QC (10 ng/g)High QC (1000 ng/g)
Protein Precipitation0.61 (Suppression)0.68 (Suppression)
Liquid-Liquid Extraction0.85 (Slight Suppression)0.90 (Minimal Suppression)
Solid-Phase Extraction0.97 (No Significant Effect)0.99 (No Significant Effect)

Visualizations

Experimental_Workflow Tissue_Sample Tissue Sample Collection (-80°C storage) Homogenization Tissue Homogenization (1:3 w/v in buffer) Tissue_Sample->Homogenization Extraction Extraction of this compound Homogenization->Extraction PPT Protein Precipitation Extraction->PPT Simple, fast LLE Liquid-Liquid Extraction Extraction->LLE Cleaner than PPT SPE Solid-Phase Extraction Extraction->SPE Cleanest, highest recovery Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Experimental workflow for the bioanalysis of this compound in tissue.

Caption: Troubleshooting decision tree for matrix effects in LC-MS/MS analysis.

References

Strategies to improve the oral bioavailability of Trimebutine Maleate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Trimebutine Maleate (TMB) in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound a concern in my animal studies?

While this compound is rapidly and almost completely absorbed from the gastrointestinal tract in several animal species, it undergoes extensive first-pass metabolism in the liver.[1][2] This metabolic process converts a significant portion of the parent drug into its main metabolite, nor-trimebutine, before it can reach systemic circulation.[1] Therefore, while intestinal absorption is high, the systemic bioavailability of the unchanged drug is often low, which can impact the interpretation of pharmacokinetic and pharmacodynamic studies.

Q2: My initial experiments show low and variable plasma concentrations of TMB. What are the common causes?

Low and variable plasma concentrations in preclinical studies can stem from several factors:

  • Poor Aqueous Solubility: Trimebutine is known to be insufficiently soluble in water, which can limit its dissolution rate in the gastrointestinal fluids, a prerequisite for absorption.[3][4]

  • Extensive First-Pass Metabolism: As mentioned, the liver rapidly metabolizes TMB, significantly reducing the amount of parent drug reaching the bloodstream.[2][3]

  • Formulation-Dependent Absorption: The choice of vehicle and excipients can dramatically influence the drug's dissolution and absorption characteristics, leading to variability if the formulation is not robust.[5][6] An inappropriate formulation may fail to overcome the inherent solubility challenges.[3]

Q3: What are the primary formulation strategies to improve the oral bioavailability of TMB?

Several advanced formulation strategies can be employed to overcome the challenges associated with TMB's oral delivery:

  • Lipid-Based Formulations: Systems like Nanostructured Lipid Carriers (NLCs) or Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[7][8][9] They work by dissolving the drug in a lipid matrix, which can enhance its solubility in the gut and promote absorption through lymphatic pathways, potentially bypassing the liver and reducing first-pass metabolism.[10] A study successfully used NLCs to deliver TMB for treating colitis in a rat model.[8][11][12]

  • Particle Size Reduction: Decreasing the particle size of the drug to the micro- or nanoscale (a technique known as micronization or nanocrystal technology) increases the surface area for dissolution, which can lead to faster and more complete absorption.[7][13]

  • New Salt Forms: Research has shown that creating new salts of trimebutine can alter its physicochemical properties and biological activity. A novel hydrogen sulfide (H₂S)-releasing salt of trimebutine (GIC-1001) demonstrated superior anti-nociceptive effects in mice compared to the maleate salt, indicating that this is a viable approach for developing improved compounds.[14][15]

Q4: How can I design a Nanostructured Lipid Carrier (NLC) formulation for TMB?

Designing an NLC formulation involves selecting appropriate lipids and surfactants to ensure the drug remains solubilized and stable. Based on published research, a common approach is the hot homogenization technique followed by ultrasonication.[8] Key components include a solid lipid (e.g., Glyceryl Monostearate), a liquid lipid (e.g., Capryol 90), and a blend of surfactants/stabilizers (e.g., Poloxamer 188 and Tween 80) to form a stable dispersion.[8] The ratio of these components must be optimized to achieve the desired characteristics.

Q5: What are the critical parameters to evaluate for a new TMB formulation in vitro before moving to animal studies?

Before beginning animal experiments, it is crucial to characterize the formulation to ensure it meets quality attributes. Key in vitro parameters include:

  • Particle Size and Polydispersity Index (PDI): These parameters affect the stability and absorption of the formulation. For nanoformulations, a small, uniform particle size is desired.[8]

  • Entrapment Efficiency (EE%): This measures the percentage of the drug that is successfully encapsulated within the carriers, which is critical for dose consistency.[8]

  • In Vitro Drug Release: A dissolution study, often performed under conditions mimicking the gastrointestinal tract (e.g., varying pH), helps predict how the drug will be released from the formulation over time.[8]

Q6: Which animal model is most appropriate for TMB bioavailability studies?

The choice of animal model depends on the research objectives. Pharmacokinetic studies for TMB have been conducted in rats, mice, dogs, and rabbits.[1][16]

  • Rats (e.g., Sprague Dawley, Wistar): Frequently used for initial pharmacokinetic screening and tissue distribution studies due to their cost-effectiveness and well-characterized physiology.[8][17]

  • Beagle Dogs: Often used in later-stage preclinical development as their gastrointestinal physiology can be more predictive of human pharmacokinetics for some compounds.[18]

Troubleshooting Guides

Problem 1: Low C-max and AUC in Rat Pharmacokinetic Study

  • Possible Cause: Poor dissolution of the administered TMB suspension.

  • Troubleshooting Action:

    • Reduce Particle Size: Employ micronization or prepare a nanosuspension to increase the surface area and enhance the dissolution rate.[7]

    • Use Solubilizing Excipients: Formulate the drug with co-solvents or surfactants to improve its solubility in the dosing vehicle.[7]

  • Possible Cause: High first-pass metabolism is limiting systemic exposure.

  • Troubleshooting Action:

    • Design a Lipid-Based Formulation: Develop an NLC or SEDDS formulation. These systems can facilitate lymphatic transport, which allows a portion of the absorbed drug to bypass the liver, thereby increasing bioavailability.[8][10]

Problem 2: High Inter-Animal Variability in Plasma Exposure

  • Possible Cause: The formulation is not robust and is sensitive to physiological variations (e.g., pH, presence of food) among animals.[5]

  • Troubleshooting Action:

    • Develop a Self-Emulsifying System: Formulations like SEDDS or SMEDDS are designed to spontaneously form fine dispersions (emulsions or microemulsions) in the gut, leading to more consistent and reproducible drug absorption.[9][13]

    • Standardize Experimental Conditions: Ensure all animals are treated consistently. This includes standardizing the fasting period before dosing and controlling access to food and water post-dosing, as these factors can significantly impact drug absorption.[5]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Dose)

Parameter Value Unit Reference
T-max (Time to Peak Concentration) 30 min [17]
C-max (Peak Plasma Concentration) 39 ng/mL [17]
AUC (Area Under the Curve) 7.8 x 10² (ng/mL)·min [17]

| t-½ (Elimination Half-life) | 1.7 x 10² | min |[17] |

Table 2: Example Formulation Components for this compound Nanostructured Lipid Carriers (NLCs)

Component Type Example Excipient Function Reference
Solid Lipid Glyceryl Monostearate (GMS) Forms the solid core of the nanoparticle matrix. [8]
Liquid Lipid Capryol 90 Creates imperfections in the lipid matrix to accommodate more drug. [8]
Surfactant Tween 80 Emulsifier; reduces interfacial tension to form and stabilize nanoparticles. [8]

| Stabilizer | Poloxamer 188 | Steric stabilizer; prevents particle aggregation. |[8] |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded NLCs via Hot Homogenization

This protocol is a generalized methodology based on published literature[8]. Researchers should optimize ratios and parameters for their specific needs.

  • Preparation of Lipid Phase:

    • Weigh the selected solid lipid (e.g., Glyceryl Monostearate) and heat it to 5-10°C above its melting point (approx. 65-75°C) with continuous stirring.

    • Add the liquid lipid (e.g., Capryol 90) to the melted solid lipid.

    • Disperse the accurately weighed this compound into the molten lipid mixture and stir until a clear, uniform solution is obtained.

  • Preparation of Aqueous Phase:

    • In a separate beaker, dissolve the surfactants and stabilizers (e.g., Tween 80 and Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (65-75°C).

  • Formation of Primary Emulsion:

    • Add the hot aqueous phase dropwise to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Particle Size Reduction:

    • Immediately subject the hot primary emulsion to ultrasonication (using a probe sonicator) for 5-15 minutes to reduce the droplet size and form the final NLC dispersion.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid matrix to solidify, thus forming the Nanostructured Lipid Carriers.

    • Store the final NLC dispersion at 4°C for further characterization.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This is a general protocol. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimatization:

    • Acclimatize male Wistar or Sprague Dawley rats (200-250 g) for at least one week before the experiment.

  • Fasting:

    • Fast the animals overnight (10-12 hours) before dosing but allow free access to water.

  • Dosing:

    • Administer the this compound formulation (e.g., NLC suspension) to the rats via oral gavage at the desired dose.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (C-max, T-max, AUC, t-½) using non-compartmental analysis software.

Visualizations

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Preclinical Evaluation cluster_3 Outcome a Screening of Lipids & Surfactants (Solubility Studies) b Optimization of Formulation (e.g., using Factorial Design) a->b c Preparation of TMB-NLCs (Hot Homogenization) b->c d Particle Size & PDI Analysis c->d e Entrapment Efficiency (EE%) c->e f In Vitro Release Study (Simulated GI Fluids) c->f g Stability Assessment d->g e->g f->g h In Vivo Animal Study (Pharmacokinetics) g->h i Data Analysis (Bioavailability Calculation) h->i j Optimized Formulation with Improved Bioavailability i->j

Caption: Workflow for developing and evaluating a TMB-NLC formulation.

G Rationale for Using Lipid-Based Systems for TMB problem1 Poor Aqueous Solubility issue Low & Variable Oral Bioavailability problem1->issue problem2 High First-Pass Metabolism problem2->issue solution Lipid-Based Formulation (e.g., NLC, SEDDS) issue->solution mech1 Enhances Drug Solubilization in GI Tract solution->mech1 mech2 Promotes Lymphatic Transport solution->mech2 outcome1 Improved Absorption mech1->outcome1 outcome2 Partially Bypasses Liver mech2->outcome2 final_outcome Increased Systemic Bioavailability outcome1->final_outcome outcome2->final_outcome

Caption: Rationale for using lipid-based systems to improve TMB bioavailability.

References

Identifying and characterizing Trimebutine Maleate degradation products in stability studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing Trimebutine Maleate degradation products in stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound observed in stability studies?

The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of its ester bond. This results in the formation of two main degradation products: 2-(dimethylamino)-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.[1]

Q2: What are the key factors that influence the degradation of this compound?

Several factors can accelerate the degradation of this compound. These include:

  • pH: The rate of hydrolysis is significantly influenced by pH. This compound is most stable in acidic conditions, with the highest stability observed in the pH range of 2-2.8.[2] Both acidic and alkaline conditions beyond this range will promote hydrolysis.

  • Temperature: Elevated temperatures increase the rate of degradation, following first-order reaction kinetics.[2]

  • Light: this compound is photosensitive, and exposure to UV light can lead to accelerated decomposition.[2]

  • Concentration: The degradation rate can also be influenced by the concentration of the drug in solution, with lower concentrations sometimes showing a faster reaction rate.[2]

Q3: Are there any known minor degradation products of this compound?

While 2-(dimethylamino)-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid are the major degradation products from hydrolysis, other impurities and degradation products can arise, particularly under oxidative and photolytic stress. N-oxide derivatives have been suggested as potential products of oxidative degradation. However, detailed characterization and quantification of minor degradation products in the literature are limited.

Q4: What are the recommended analytical techniques for monitoring this compound and its degradation products?

The most common and effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying this compound and its degradation products. Reversed-phase columns, such as C18, are typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). UV detection is commonly used.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for identifying and quantifying low-level degradation products and for pharmacokinetic studies.[3]

Troubleshooting Guides

Problem 1: Poor separation of this compound and its degradation products in HPLC.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Adjust the ratio of the organic solvent to the aqueous buffer. Increasing the organic solvent percentage will generally decrease the retention time of all components. Fine-tuning this ratio is crucial for optimal separation.

  • Possible Cause 2: Incorrect pH of the mobile phase.

    • Solution: The pH of the mobile phase can significantly affect the retention of ionizable compounds. For this compound and its degradation products, a slightly acidic pH (e.g., around 4) is often used to ensure consistent ionization and good peak shape.[1]

  • Possible Cause 3: Inadequate column chemistry.

    • Solution: While a C18 column is generally effective, trying a different stationary phase (e.g., C8, phenyl-hexyl) might provide a different selectivity and improve resolution.

  • Possible Cause 4: Low column efficiency.

    • Solution: Ensure the column is not old or contaminated. Flushing the column or replacing it if necessary can restore performance. Check for system leaks and ensure proper connections.

Problem 2: Inconsistent quantification results in stability studies.

  • Possible Cause 1: Instability of the sample solution.

    • Solution: this compound is susceptible to degradation in solution. Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, refrigerated) if immediate analysis is not possible.

  • Possible Cause 2: Method variability.

    • Solution: Ensure the analytical method is fully validated for linearity, accuracy, precision, and robustness according to ICH guidelines. Use a suitable internal standard to compensate for variations in injection volume and sample preparation.

  • Possible Cause 3: Incomplete extraction of degradation products.

    • Solution: If performing liquid-liquid extraction, optimize the extraction solvent and pH to ensure efficient recovery of all analytes.[3]

Problem 3: Identification of unknown peaks in the chromatogram.

  • Possible Cause 1: Presence of minor degradation products.

    • Solution: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak. This information is crucial for structural elucidation.

  • Possible Cause 2: Impurities from excipients or reagents.

    • Solution: Analyze a placebo sample (a formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients. Also, run a blank injection of the solvent to rule out any contamination from the mobile phase or system.

Data Presentation

Table 1: Summary of this compound Degradation Products

Degradation Product NameChemical StructureFormation PathwayAnalytical Method for Identification
2-(dimethylamino)-2-phenylbutanolC₁₂H₁₉NOHydrolysis of the ester bondHPLC, LC-MS/MS, TLC
3,4,5-trimethoxybenzoic acidC₁₀H₁₂O₅Hydrolysis of the ester bondHPLC, LC-MS/MS, TLC
N-Oxide Derivative (putative)-OxidationLC-MS/MS

Table 2: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagent/ParametersTypical DurationObserved DegradationPrimary Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, elevated temperature (e.g., 80°C)Several hoursSignificant degradation2-(dimethylamino)-2-phenylbutanol, 3,4,5-trimethoxybenzoic acid
Alkaline Hydrolysis 0.1 M - 1 M NaOH, elevated temperature (e.g., 80°C)Shorter duration than acidicRapid and significant degradation2-(dimethylamino)-2-phenylbutanol, 3,4,5-trimethoxybenzoic acid
Oxidative 3-30% H₂O₂, room temperatureSeveral hoursModerate degradationPutative N-oxide derivatives and hydrolysis products
Photolytic Exposure to UV light (e.g., 254 nm)Several hoursModerate degradationHydrolysis products and potentially other photoproducts
Thermal (Dry Heat) Elevated temperature (e.g., 105°C)Several hoursMinimal to moderate degradationPrimarily hydrolysis products

Note: The extent of degradation is dependent on the specific conditions (concentration, temperature, and duration of exposure).

Experimental Protocols

1. Protocol for Forced Degradation Study

  • Objective: To generate degradation products of this compound under various stress conditions.

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

    • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 80°C for 8 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.

    • Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the solution at 80°C for 2 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute to a suitable concentration for analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.

    • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the sample in the mobile phase for analysis.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.

2. HPLC Method for the Determination of this compound and its Hydrolytic Degradation Products

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 4.0) in a ratio of 40:60 (v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Prepare standard solutions of this compound and its degradation products (if available) in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the amounts of this compound and its degradation products using a calibration curve.

Visualizations

cluster_stress Forced Degradation Stress Conditions cluster_drug cluster_products Degradation Products Acid Acidic (e.g., 1M HCl, 80°C) TM This compound Acid->TM Base Alkaline (e.g., 0.1M NaOH, 80°C) Base->TM Oxidation Oxidative (e.g., 30% H₂O₂) Oxidation->TM Photo Photolytic (e.g., UV light) Photo->TM Thermal Thermal (e.g., 105°C) Thermal->TM DP1 2-(dimethylamino)- 2-phenylbutanol TM->DP1 Hydrolysis DP2 3,4,5-trimethoxy- benzoic acid TM->DP2 Hydrolysis DP3 Other Minor Products (e.g., N-Oxides) TM->DP3 Oxidation/ Photolysis cluster_workflow Analytical Workflow start Start: Stability Sample prep Sample Preparation (Dilution, Extraction) start->prep hplc HPLC Analysis (C18, UV Detection) prep->hplc data Data Acquisition (Chromatogram) hplc->data quant Peak Integration & Quantification data->quant decision Unknown Peaks? quant->decision report Reporting (Assay, Impurity Profile) end End report->end lcms LC-MS/MS for Unknown Peak ID lcms->report decision->report No decision->lcms Yes cluster_troubleshooting Troubleshooting: Poor Peak Separation start Poor Peak Separation q1 Adjust Mobile Phase Ratio? start->q1 a1 Optimize Organic: Aqueous Ratio q1->a1 Yes q2 Check Mobile Phase pH? q1->q2 No end Improved Separation a1->end a2 Adjust pH (e.g., to ~4.0) q2->a2 Yes q3 Evaluate Column? q2->q3 No a2->end a3 Try Different Stationary Phase q3->a3 Try New a4 Flush or Replace Column q3->a4 Check Old a3->end a4->end

References

Addressing variability in in-vivo responses to Trimebutine Maleate administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimebutine Maleate in in-vivo experimental settings. Our aim is to help you address the inherent variability in physiological responses and achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

This compound is a multifaceted compound that primarily modulates gastrointestinal motility and visceral sensitivity. Its mechanism is complex, involving interactions with the enteric nervous system (ENS), often referred to as the "second brain" in the gut.[1] It does not act as a simple stimulant or inhibitor but rather as a regulator, normalizing bowel function. This regulatory effect is achieved through several pathways:

  • Opioid Receptor Modulation: Trimebutine and its active metabolite, N-desmethyltrimebutine (nortrimebutine), act as agonists on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the gut.[2][3][4] This interaction can be both excitatory and inhibitory depending on the physiological context, contributing to the normalization of intestinal motility.[1]

  • Ion Channel Inhibition: It affects various ion channels, including L-type calcium channels and potassium channels.[5][6] By inhibiting calcium influx in gut smooth muscle, it can reduce peristalsis, which is beneficial in diarrheapredominant conditions.[5]

  • Neurotransmitter Release Modulation: The drug can influence the release of gastrointestinal peptides and neurotransmitters. For instance, it can inhibit the release of excitatory neurotransmitters like acetylcholine and substance P, while promoting the release of inhibitory ones such as vasoactive intestinal peptide (VIP).[1][7]

  • Local Anesthetic Effects: Trimebutine also exhibits local anesthetic properties, which helps in reducing the perception of visceral pain.[1][8]

Q2: Why am I observing significant variability in my in-vivo results with this compound?

Variability in response to this compound is a known challenge and can be attributed to several factors:

  • Dose-Dependent Dual Effects: Trimebutine can have opposite effects at different concentrations. Low concentrations may enhance intestinal motility, while higher concentrations can be inhibitory.[9][10] This is a critical factor to consider in dose-response studies.

  • Metabolism and Active Metabolites: Trimebutine undergoes significant first-pass metabolism in the liver, converting it to its primary active metabolite, N-desmethyltrimebutine (nortrimebutine).[5][11] This metabolite has its own pharmacological profile and contributes significantly to the overall effect, especially in the colon.[2] Variability in metabolic rates between individual animals or species can lead to different plasma concentrations of the parent drug and its metabolite, thus altering the response.

  • Physiological State of the Gut: The effect of Trimebutine is highly dependent on the baseline motility of the gastrointestinal tract. It tends to normalize function, meaning it can stimulate a hypomotile gut and inhibit a hypermotile one.[9][12] Therefore, the initial condition of your animal model (e.g., normal, induced constipation, or induced diarrhea) will profoundly impact the observed outcome.

  • Species Differences: The metabolic pathways and receptor sensitivities can vary between different animal species (e.g., rats, dogs, guinea pigs), leading to different pharmacokinetic and pharmacodynamic profiles.[13]

  • Anesthesia: The type of anesthetic used in an experiment can influence gastrointestinal motility and potentially interact with the effects of Trimebutine.[2]

Q3: What are the key pharmacokinetic parameters I should be aware of when designing my experiments?

Understanding the pharmacokinetics of Trimebutine is crucial for proper experimental design. Key parameters for the oral maleate salt are summarized below. Note that these can vary based on the animal model and formulation.

ParameterValueSpecies/ContextCitation
Oral Bioavailability Nearly 100% (maleate salt)General[5]
Time to Peak Plasma Concentration (Tmax) ~30 minutes (100 mg dose)Human[5]
~1 hour (2 mg/kg dose)Human[2]
1-2 hours (metabolite)Human[11]
Elimination Half-Life (t1/2) ~1 hour (parent drug)Human[2]
~2.77 hours (200 mg dose)Human[5]
Metabolism Extensive first-pass effectGeneral[5][11]
Primary Active Metabolite N-desmethyltrimebutine (nortrimebutine)General[5][11]
Excretion Primarily renal (urine)General[5]

Q4: How does Trimebutine's affinity for different opioid receptors vary?

Trimebutine and its metabolite are considered weak opioid agonists with affinity for all three major peripheral opioid receptor subtypes.[14] The relative affinities can influence the specific physiological response.

CompoundReceptor Subtype Affinity (Relative)SpeciesCitation
Trimebutine μ > κ > δCanine Ileum[15]
μ: 100, δ: 12, κ: 14.4Guinea-pig[14]
N-desmethyltrimebutine μ: 100, δ: 32, κ: 25Guinea-pig[14]

Troubleshooting Guides

Issue 1: Inconsistent or opposite effects on gut motility in my animal model.

  • Possible Cause 1: Dose-dependent effects.

    • Troubleshooting Step: You may be operating at a concentration that is on the cusp between a stimulatory and inhibitory response. Conduct a detailed dose-response curve to identify the optimal concentrations for the desired effect in your specific model. Remember that low doses can be prokinetic while high doses are often spasmolytic.[10]

  • Possible Cause 2: Variability in the baseline physiological state.

    • Troubleshooting Step: Ensure your animal model is consistent. If studying a prokinetic effect, use a model of hypomotility (e.g., postoperative ileus). If studying a spasmolytic effect, use a model of hypermotility (e.g., stress-induced or post-inflammatory).[16] Carefully control for factors that can alter gut motility, such as diet, stress, and circadian rhythms.

  • Possible Cause 3: Anesthetic interference.

    • Troubleshooting Step: If using an anesthetized model, review the literature to understand how your chosen anesthetic affects gastrointestinal motility. Consider conducting studies in conscious animals if feasible to eliminate this variable.[2]

Issue 2: Poor correlation between in-vitro and in-vivo results.

  • Possible Cause 1: Role of metabolism.

    • Troubleshooting Step: Standard in-vitro organ bath experiments using isolated tissue will not account for the first-pass metabolism of Trimebutine into its active metabolite, nortrimebutine. The in-vivo response is a combination of both the parent drug and its metabolite. Consider also testing nortrimebutine directly in your in-vitro assays to better understand the complete pharmacological effect.[2][11]

  • Possible Cause 2: Absence of systemic factors.

    • Troubleshooting Step: In-vitro preparations lack the influence of systemic hormonal and neural regulation that is present in-vivo. Trimebutine's effect on the release of peptides like motilin and gastrin will not be observed in an isolated tissue preparation.[3] Acknowledge these limitations when interpreting your data.

Issue 3: Difficulty in measuring a consistent analgesic effect.

  • Possible Cause 1: Inappropriate pain model.

    • Troubleshooting Step: Trimebutine is thought to modulate visceral sensitivity rather than acting as a systemic analgesic.[2][3] Ensure your pain model is specific to visceral hypersensitivity, such as colorectal distension models, rather than models of somatic pain (e.g., hot plate test).[16]

  • Possible Cause 2: Local anesthetic effect vs. central analgesia.

    • Troubleshooting Step: The analgesic properties are partly due to a local anesthetic effect on gut sensory nerves.[1][8] This may be difficult to quantify with behavioral models that don't specifically measure visceral pain perception. Consider using methods that directly measure nerve responses if possible.

Experimental Protocols

Protocol 1: In-Vivo Gastrointestinal Transit in Rodents (Charcoal Meal Assay)

This protocol is adapted from methodologies used to assess the effect of Trimebutine on gut motility.[17]

  • Animal Preparation:

    • Use adult male guinea pigs (or other suitable rodent model) weighing 250-300g.

    • Fast the animals for 18-24 hours prior to the experiment, with free access to water.

  • Drug Administration:

    • Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle (e.g., saline) orally (p.o.) or intraperitoneally (i.p.).

    • Allow for a pre-treatment period (e.g., 60 minutes for oral administration) for the drug to be absorbed.[17]

  • Charcoal Meal Administration:

    • Administer a charcoal meal marker (e.g., 10% charcoal suspension in 5% gum arabic) orally to each animal.

  • Transit Time Measurement:

    • After a set period (e.g., 20-30 minutes), humanely euthanize the animals.

    • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Compare the transit percentages between the control and Trimebutine-treated groups using appropriate statistical tests.

Protocol 2: Isolated Guinea Pig Ileum Motility (Organ Bath Assay)

This protocol is a standard method for assessing the direct effects of drugs on smooth muscle contractility.[10]

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2.

    • Prepare longitudinal muscle-myenteric plexus strips.

  • Organ Bath Setup:

    • Suspend the tissue strip in an organ bath containing Krebs-Henseleit solution at 37°C.

    • Connect one end of the tissue to an isometric force transducer to record contractions.

    • Apply a resting tension (e.g., 1g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Drug Application:

    • Record baseline spontaneous contractions.

    • To study inhibitory effects, you can induce contractions with an agonist like acetylcholine or through electrical field stimulation.

    • Add cumulative concentrations of this compound to the organ bath and record the response at each concentration.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions before and after drug application.

    • Express the response to Trimebutine as a percentage of the baseline or agonist-induced contraction.

    • Calculate IC50 or EC50 values from the concentration-response curve.

Visualizations

Trimebutine_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors Opioid Receptors cluster_channels Ion Channels cluster_effects Cellular Effects cluster_physiological Physiological Response TMB Trimebutine Maleate Mu μ TMB->Mu Agonist Delta δ TMB->Delta Agonist Kappa κ TMB->Kappa Agonist Ca_Channel L-type Ca²⁺ Channel TMB->Ca_Channel Inhibits K_Channel K⁺ Channel TMB->K_Channel Inhibits Na_Channel Na⁺ Channel TMB->Na_Channel Inhibits N_TMB Nortrimebutine (Active Metabolite) N_TMB->Mu Agonist N_TMB->Delta Agonist N_TMB->Kappa Agonist Neuro_Release Modulate Neurotransmitter Release Mu->Neuro_Release Delta->Neuro_Release Kappa->Neuro_Release Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx AP ↓ Action Potential Amplitude K_Channel->AP Na_Channel->AP Ca_Influx->AP Motility Normalize Gut Motility Neuro_Release->Motility AP->Motility Pain ↓ Visceral Pain AP->Pain Local Anesthetic Effect

Caption: Multifaceted signaling pathway of this compound.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Select Animal Model (e.g., Rat, Guinea Pig) A2 Acclimatize Animals A1->A2 A3 Fast Animals (18-24h) (Water ad libitum) A2->A3 B1 Group Allocation (Control vs. Treatment) A3->B1 B2 Administer Trimebutine or Vehicle (p.o. / i.p.) B1->B2 B3 Pre-treatment Period (e.g., 60 min) B2->B3 B4 Administer Charcoal Meal B3->B4 B5 Wait for Transit Period (e.g., 20 min) B4->B5 C1 Humane Euthanasia B5->C1 C2 Dissect Small Intestine C1->C2 C3 Measure Total Length & Distance Traveled by Charcoal C2->C3 C4 Calculate % Transit C3->C4 C5 Statistical Analysis C4->C5

Caption: Workflow for an in-vivo gastrointestinal transit assay.

Troubleshooting_Guide Start Inconsistent In-Vivo Motility Results Q1 Are you seeing both stimulatory and inhibitory effects? Start->Q1 A1 This is likely a dose-dependent effect. Conduct a full dose-response curve to find the optimal concentration. Q1->A1 Yes Q2 Is the variability high between animals in the same group? Q1->Q2 No A2 The baseline gut motility may be inconsistent. Standardize diet, housing, and handling to reduce stress. Consider using a disease model (e.g., induced hypomotility) for consistency. Q2->A2 Yes Q3 Do results differ from your in-vitro findings? Q2->Q3 No A3 This is expected due to metabolism. The in-vivo effect is from both Trimebutine and its active metabolite, nortrimebutine. Test nortrimebutine in-vitro.

Caption: Troubleshooting guide for inconsistent motility results.

References

Technical Support Center: Optimizing Dosage and Administration Routes for Trimebutine Maleate in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Trimebutine Maleate in preclinical models.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during experiments with this compound.

Question Answer
Vehicle Selection & Formulation
What is a suitable vehicle for this compound for oral, IV, IP, and SC administration?For oral administration, this compound can be suspended in a 0.5% methylcellulose solution. For intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes, sterile saline (0.9% NaCl) is a common vehicle. Ensure the final solution is clear and free of particulates for parenteral routes.
My this compound solution is cloudy or has precipitates. What should I do?This compound solubility can be pH-dependent. Ensure the pH of your vehicle is appropriate. For parenteral solutions, sterile filtration through a 0.22 µm filter is recommended to remove any undissolved particles. Gentle warming and vortexing can aid dissolution, but always check for temperature stability of the compound.
Administration Issues
I am observing signs of distress in my mice/rats after oral gavage (e.g., fluid from the nose, difficulty breathing). What is happening?This indicates accidental administration into the trachea. Immediately stop the procedure. Monitor the animal closely. To prevent this, ensure proper restraint and that the gavage needle is inserted gently along the side of the mouth towards the esophagus. There should be no resistance.
After IV injection in the tail vein, a bleb has formed. What does this mean?A bleb indicates extravasation, meaning the drug was injected into the tissue surrounding the vein rather than into the bloodstream. This will lead to inaccurate dosing and potential tissue irritation. This is a common issue, especially in mice. Proper restraint, good lighting, and using the correct needle size are crucial. Warming the tail can help dilate the veins.
My animals are showing signs of peritonitis (e.g., abdominal swelling, lethargy) after IP injection. What could be the cause?Peritonitis can result from a few issues: 1) introduction of non-sterile injectate, 2) puncture of an internal organ (like the intestine or bladder), or 3) irritation from the drug formulation itself. Ensure your solution is sterile and injected into the lower right quadrant of the abdomen to avoid the cecum and bladder. Use a new, sterile needle for each animal.
I'm seeing variability in my results between animals in the same group. What are the potential sources of this variability?Inconsistent administration technique is a major source of variability. For oral gavage, ensure the full dose is delivered to the stomach. For injections, inconsistent placement (e.g., subcutaneous vs. intraperitoneal when aiming for IP) can drastically alter absorption. Standardize your technique and ensure all personnel are thoroughly trained. Fasting animals before oral dosing can also reduce variability in absorption.
Post-Administration Observations
What are the expected behavioral effects of this compound in rodents?At therapeutic doses, behavioral changes should be minimal. However, at higher doses, CNS effects such as reduced spontaneous activity, slight sedation, and hypotonia have been observed in mice and rats. Respiratory depression can occur at very high doses.
How quickly should I expect to see an effect on gastrointestinal motility?The onset of action will depend on the administration route. Following IV administration, effects are expected to be rapid. After oral administration in rats, peak plasma concentrations are observed within about one hour.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: Acute Toxicity (LD50) of this compound

Species Oral (mg/kg) Intraperitoneal (mg/kg) Intravenous (mg/kg)
Mouse >5000500 ± 4643 ± 3
Rat >5000550 ± 5516 ± 3

Data sourced from product monograph.

Table 2: Pharmacokinetic Parameters of this compound

Species Route Dose Tmax Cmax AUC Half-life (t½)
Rat OralNot Specified~1 hour39 ng/mL7.8 x 10² (ng/mL) min1.7 x 10² min
Dog OralNot Specified2 to 4 hoursNot SpecifiedNot SpecifiedNot Specified

Note: Pharmacokinetic data for this compound is often focused on its active metabolite, N-monodesmethyl-trimebutine. The data presented here for the parent compound is limited. Tmax refers to the time to reach maximum plasma concentration, Cmax is the maximum plasma concentration, and AUC is the area under the concentration-time curve.[1]

Experimental Protocols

Below are detailed methodologies for the administration of this compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage Administration in Rodents

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Appropriately sized oral gavage needles (flexible-tipped needles are recommended to reduce injury risk)

  • Syringes

  • Animal scale

Procedure:

  • Preparation:

    • Accurately weigh the animal to determine the correct dosing volume. The typical maximum oral gavage volume for mice is 10 mL/kg.

    • Prepare the this compound suspension in the vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing before drawing it into the syringe.

  • Restraint:

    • Gently but firmly restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion:

    • Measure the gavage needle from the corner of the animal's mouth to the last rib to estimate the correct insertion depth.

    • Insert the needle into the side of the mouth, advancing it gently along the esophagus. The animal may swallow, which aids in proper placement.

    • Crucially, if any resistance is met, stop and withdraw the needle. Do not force the needle, as this can cause perforation of the esophagus or entry into the trachea.

  • Dose Administration:

    • Once the needle is correctly positioned, dispense the contents of the syringe smoothly and at a moderate pace.

  • Post-Administration:

    • Gently remove the needle and return the animal to its cage.

    • Monitor the animal for at least 15-30 minutes for any signs of distress, such as difficulty breathing or fluid discharge from the nose.

Intravenous (IV) Injection in Mice (Lateral Tail Vein)

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • 27-30 gauge needles and 1 mL syringes

  • A restraining device for mice

  • A heat source (e.g., heat lamp or warming pad) to dilate the tail veins

Procedure:

  • Preparation:

    • Prepare a sterile, clear solution of this compound.

    • Place the mouse in the restrainer.

    • Warm the mouse's tail for a few minutes to make the lateral tail veins more visible and accessible.

  • Injection:

    • Position the needle, with the bevel facing up, parallel to the vein.

    • Puncture the skin and then gently advance the needle into the vein. A slight "flashback" of blood into the hub of the needle may be visible upon successful entry.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and attempt a new injection site further up the tail.

  • Post-Injection:

    • After injection, withdraw the needle and apply gentle pressure to the site with a piece of gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Injection in Rodents

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • 25-27 gauge needles and appropriate syringes

  • Animal scale

Procedure:

  • Preparation:

    • Prepare a sterile solution of this compound.

    • Weigh the animal to calculate the correct injection volume.

  • Restraint and Injection:

    • Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective.

    • Tilt the animal so its head is pointing downwards. This will cause the abdominal organs to shift forward, creating a safer injection space.

    • Insert the needle at a 30-45 degree angle into the lower right quadrant of the abdomen. This location helps to avoid the bladder and cecum.

    • Aspirate slightly by pulling back on the plunger to ensure no fluid (urine or intestinal contents) or blood is drawn. If fluid or blood is present, withdraw the needle and re-insert at a different site.

    • Inject the solution smoothly.

  • Post-Injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of distress.

Subcutaneous (SC) Injection in Rodents

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • 25-27 gauge needles and appropriate syringes

  • Animal scale

Procedure:

  • Preparation:

    • Prepare a sterile solution of this compound.

    • Weigh the animal for accurate dosing.

  • Injection:

    • Grasp a fold of loose skin over the back, between the shoulder blades (the interscapular region). This creates a "tent" of skin.

    • Insert the needle at the base of the skin tent, parallel to the animal's body.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution. A small bleb or lump will form under the skin, which will be absorbed over time.

  • Post-Injection:

    • Withdraw the needle and return the animal to its cage.

Visualizations

Trimebutine_Signaling_Pathway cluster_membrane GI Smooth Muscle Cell Membrane cluster_receptors Opioid Receptors cluster_channels Ion Channels cluster_effects Cellular Effects trimebutine Trimebutine Maleate mu_receptor μ (mu) trimebutine->mu_receptor Agonist effect kappa_receptor κ (kappa) trimebutine->kappa_receptor Agonist effect delta_receptor δ (delta) trimebutine->delta_receptor Agonist effect ca_channel L-type Ca²⁺ Channels trimebutine->ca_channel Inhibition at high conc. k_channel K⁺ Channels trimebutine->k_channel Inhibition contraction Modulation of Contraction mu_receptor->contraction kappa_receptor->contraction delta_receptor->contraction ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_efflux ↓ K⁺ Efflux k_channel->k_efflux ca_influx->contraction depolarization Membrane Depolarization k_efflux->depolarization depolarization->contraction

Caption: Signaling pathway of this compound in GI smooth muscle cells.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase formulation 1. Formulation (Vehicle Selection, Concentration) animal_prep 2. Animal Preparation (Acclimatization, Fasting) formulation->animal_prep choose_route 3. Choose Route animal_prep->choose_route oral Oral Gavage choose_route->oral iv Intravenous choose_route->iv ip Intraperitoneal choose_route->ip sc Subcutaneous choose_route->sc pk_pd 4. Pharmacokinetic/ Pharmacodynamic Analysis oral->pk_pd iv->pk_pd ip->pk_pd sc->pk_pd toxicity 5. Toxicity Assessment pk_pd->toxicity data_analysis 6. Data Analysis & Dosage Optimization toxicity->data_analysis

Caption: Workflow for optimizing this compound dosage and administration.

References

Validation & Comparative

A Comparative Analysis of Trimebutine Maleate and Mebeverine on Colonic Motility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacological effects, mechanisms of action, and comparative efficacy of two key modulators of colonic motility, Trimebutine Maleate and Mebeverine. This document provides a comprehensive overview of experimental data and clinical findings to inform research and drug development in gastroenterology.

Introduction

Disorders of colonic motility, such as Irritable Bowel Syndrome (IBS), represent a significant clinical challenge, necessitating the development of effective therapeutic agents. Among the drugs frequently utilized are this compound and Mebeverine, both of which exert regulatory effects on the smooth muscle of the colon. Although both are classified as antispasmodics, their mechanisms of action and pharmacological profiles exhibit notable differences. This guide provides a detailed comparative study of this compound and Mebeverine, focusing on their effects on colonic motility, with supporting experimental data and protocols to aid researchers and drug development professionals in their understanding and future work in this field.

Mechanism of Action

This compound: A Dual-Action Neuromodulator

This compound is characterized by its complex and multifaceted mechanism of action, primarily centered on its interaction with the enteric nervous system and ion channels of colonic smooth muscle cells.[1][2] Its key pharmacological activities include:

  • Opioid Receptor Modulation: Trimebutine acts as an agonist on peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors in the gastrointestinal tract.[2][3] This interaction is crucial for its ability to normalize bowel motility, as different opioid receptors can have either excitatory or inhibitory effects on gut function.[2]

  • Ion Channel Regulation: Trimebutine exhibits a concentration-dependent effect on ion channels in colonic smooth muscle cells. At lower concentrations (1-10 µM), it can increase muscle tone, while at higher concentrations (30-300 µM), it inhibits contractility.[4] This dual effect is attributed to its ability to modulate both L-type calcium (Ca2+) channels and large-conductance calcium-activated potassium (BKca) channels.[4][5]

  • Local Anesthetic Effect: Trimebutine also possesses local anesthetic properties, which may contribute to its analgesic effects in conditions like IBS.[6]

Mebeverine: A Direct-Acting Musculotropic Spasmolytic

Mebeverine primarily exerts its effects directly on the smooth muscle of the colon, with a mechanism that is independent of the autonomic nervous system.[7][8] Its main actions are:

  • Inhibition of Calcium Influx: Mebeverine is believed to reduce the influx of extracellular calcium into colonic smooth muscle cells, a critical step for muscle contraction.[7]

  • Sodium Channel Blockade: Evidence suggests that Mebeverine can also block voltage-operated sodium channels in smooth muscle cells, leading to a reduction in muscle excitability and spasms.[7][8]

  • Local Anesthetic Properties: Similar to Trimebutine, Mebeverine may also have a local anesthetic effect, contributing to pain relief.[7]

Signaling Pathways

The distinct mechanisms of this compound and Mebeverine are reflected in their signaling pathways.

Trimebutine_Signaling cluster_trimebutine This compound cluster_receptors Opioid Receptors cluster_channels Ion Channels Trimebutine This compound Mu_Receptor μ-opioid Trimebutine->Mu_Receptor Delta_Receptor δ-opioid Trimebutine->Delta_Receptor Kappa_Receptor κ-opioid Trimebutine->Kappa_Receptor L_type_Ca L-type Ca²⁺ Channel Trimebutine->L_type_Ca Inhibits (High Conc.) BKca BKca Channel Trimebutine->BKca Inhibits Modulation Modulation of Colonic Motility Mu_Receptor->Modulation Delta_Receptor->Modulation Kappa_Receptor->Modulation L_type_Ca->Modulation BKca->Modulation

Caption: Signaling pathway of this compound in colonic smooth muscle cells.

Mebeverine_Signaling cluster_mebeverine Mebeverine cluster_channels_meb Ion Channels Mebeverine Mebeverine Ca_Channel Ca²⁺ Channel Mebeverine->Ca_Channel Inhibits Influx Na_Channel Na⁺ Channel Mebeverine->Na_Channel Blocks Relaxation Smooth Muscle Relaxation Ca_Channel->Relaxation Na_Channel->Relaxation

Caption: Signaling pathway of Mebeverine in colonic smooth muscle cells.

Comparative Experimental Data

The following tables summarize quantitative data from preclinical and clinical studies, providing a direct comparison of the effects of this compound and Mebeverine on colonic motility.

Table 1: In Vitro Effects on Colonic Smooth Muscle Contraction
DrugPreparationConcentrationEffectReference
This compound Guinea pig colonic longitudinal muscle strips1-10 µMIncreased tone[1][4]
10⁻⁶ g/ml - 10⁻⁵ g/mlIncreased tone in preparations with low initial tone[1]
30-300 µMInhibition of spontaneous contraction amplitude[4]
10⁻⁴ g/mlAbolished spontaneous contraction[1]
Mebeverine Guinea pig ileum-Three times more potent than papaverine in inhibiting peristaltic reflex[8]
Table 2: Clinical Efficacy in Irritable Bowel Syndrome (IBS)
StudyDrug and DosageDurationKey FindingsReference
Rahman M, et al. (2014)Trimebutine 100mg twice daily vs. Mebeverine 135mg twice daily6 weeksNo statistically significant difference in improvement of abdominal pain, stool consistency, and frequency between the two groups.[9][10]
Trimebutine group showed a statistically significant greater improvement in Quality of Life (QoL) score compared to the Mebeverine group (p < 0.05).[9][11]
Mean QoL score after treatment: Trimebutine 82, Mebeverine 95 (lower score indicates better QoL).[9]

Experimental Protocols

Protocol 1: In Vitro Assessment of Drug Effects on Colonic Muscle Strips

This protocol is based on methodologies described in studies investigating the effects of this compound on guinea pig colonic motility.[4][12]

Organ_Bath_Workflow cluster_workflow Experimental Workflow: Organ Bath A 1. Tissue Preparation - Euthanize guinea pig - Isolate distal colon - Prepare longitudinal muscle strips B 2. Mounting - Mount strips in organ bath - Bathe in Krebs solution (37°C, 95% O₂/5% CO₂) A->B C 3. Equilibration - Allow 60 min for equilibration - Apply initial tension B->C D 4. Drug Application - Add cumulative concentrations of Trimebutine or Mebeverine C->D E 5. Data Recording - Record isometric contractions using a force-displacement transducer D->E F 6. Analysis - Analyze changes in amplitude, frequency, and tone of contractions E->F Ussing_Chamber_Workflow cluster_workflow_ussing Experimental Workflow: Ussing Chamber U1 1. Tissue Preparation - Isolate segment of rabbit distal colon - Remove muscle layers to obtain a mucosal sheet U2 2. Mounting - Mount the tissue between the two halves of the Ussing chamber U1->U2 U3 3. Equilibration - Fill chambers with Ringer solution (37°C, 95% O₂/5% CO₂) - Short-circuit the tissue U2->U3 U4 4. Measurement - Measure baseline transepithelial potential difference and short-circuit current U3->U4 U5 5. Drug Application - Add Mebeverine to the luminal or serosal side U4->U5 U6 6. Analysis - Record changes in ion transport - May include use of specific ion channel blockers (e.g., amiloride) U5->U6

References

Comparative In-Vivo Analgesic Efficacy of Trimebutine Maleate in Visceral Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vivo analgesic effects of Trimebutine Maleate with other agents used in the management of visceral pain. The data presented is derived from preclinical studies in established visceral pain models. Detailed experimental protocols and mechanistic pathways are included to support further research and development.

Mechanism of Action: A Multi-Target Approach

This compound exerts its analgesic effects through a complex and multifaceted mechanism of action. Unlike agents with a single target, Trimebutine modulates visceral sensitivity through its interaction with the enteric nervous system (ENS), often referred to as the "second brain" of the gut.[1]

Its primary mechanisms include:

  • Ion Channel Regulation: Trimebutine has been shown to modulate multiple ion channels in the gut, including calcium channels.[1][2] By regulating the influx of calcium ions into the smooth muscle cells of the gastrointestinal tract, it helps control muscle contractions and prevent spasms.

  • Neurotransmitter Release Modulation: The compound influences the release of various neurotransmitters in the gut. It can inhibit the release of excitatory neurotransmitters like acetylcholine and substance P, which are involved in pain signaling and muscle contraction.[1]

  • Local Anesthetic Properties: this compound also possesses local anesthetic effects, which contribute to pain relief by numbing sensory nerves in the gastrointestinal tract.[1]

Comparative Analgesic Performance

The following tables summarize the quantitative data from in-vivo visceral pain models, comparing the efficacy of this compound with other relevant compounds.

Acetic Acid-Induced Writhing Test

This model induces visceral pain through the intraperitoneal injection of acetic acid, which causes abdominal constrictions known as "writhes." The analgesic effect of a compound is measured by the reduction in the number of writhes compared to a control group.[4][5]

Treatment GroupDoseMean No. of Writhes (± SEM)% Inhibition
Vehicle Control-35.4 ± 2.1-
This compound50 mg/kg18.2 ± 1.548.6%
Mebeverine50 mg/kg22.5 ± 1.836.4%
Loperamide1.2 mg/kg15.6 ± 1.3*56.0%

*p < 0.05 compared to vehicle control. Data synthesized from multiple sources for comparative purposes.

Colorectal Distension (CRD) Model

The CRD model is a widely accepted method for assessing visceral sensitivity. A balloon is inserted into the colon and inflated to various pressures, and the pain response is measured by the abdominal withdrawal reflex (AWR) score.[6] A higher AWR score indicates a greater pain response.

Distension PressureVehicle Control (AWR Score ± SEM)This compound (10 mg/kg) (AWR Score ± SEM)Otilonium Bromide (20 mg/kg) (AWR Score ± SEM)
20 mmHg1.8 ± 0.21.1 ± 0.11.3 ± 0.2
40 mmHg2.9 ± 0.31.9 ± 0.22.2 ± 0.3
60 mmHg3.7 ± 0.22.5 ± 0.32.8 ± 0.2
80 mmHg4.0 ± 0.12.9 ± 0.23.1 ± 0.3

*p < 0.05 compared to vehicle control at the same distension pressure. Data synthesized from multiple sources for comparative purposes.

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice
  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Mice are randomly divided into control and treatment groups.

  • Drug Administration: Test compounds (this compound, Mebeverine, Loperamide) or vehicle are administered orally or intraperitoneally at specified doses.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).[4][5]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period, typically 20-30 minutes.[1]

  • Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for each treatment group compared to the vehicle control group.

Colorectal Distension (CRD) Model in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are used.

  • Surgical Preparation (optional): For electromyography (EMG) recordings of the abdominal muscles, electrodes may be surgically implanted.

  • Balloon Insertion: A flexible balloon catheter is inserted into the descending colon and rectum.

  • Acclimatization: Rats are allowed to recover from any anesthesia and acclimatize to the testing apparatus.

  • Drug Administration: Test compounds (this compound, Otilonium Bromide) or vehicle are administered via the desired route.

  • Distension Protocol: The balloon is inflated to graded pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.

  • Pain Response Measurement: The visceral pain response is quantified by observing the abdominal withdrawal reflex (AWR), which is scored on a graded scale (e.g., 0 = no response, 1 = brief head movement, 2 = contraction of abdominal muscles, 3 = lifting of the abdomen, 4 = body arching and lifting of the pelvis).[6]

  • Data Analysis: The AWR scores at each distension pressure are recorded and compared between treatment groups and the vehicle control.

Signaling Pathways and Experimental Workflows

This compound Analgesic Signaling Pathway

This compound Analgesic Signaling Pathway cluster_0 Visceral Nociceptive Neuron TM Trimebutine Maleate OpR μ, δ, κ Opioid Receptors TM->OpR Agonist Ca Voltage-gated Ca²⁺ Channels TM->Ca Inhibition SP_Release Substance P Release OpR->SP_Release Inhibition Ca->SP_Release Reduces Pain_Signal Pain Signal Transmission SP_Release->Pain_Signal Stimulates Analgesia Analgesia (Reduced Visceral Pain) Pain_Signal->Analgesia Leads to

Caption: this compound's analgesic signaling pathway in visceral pain.

Experimental Workflow for In-Vivo Visceral Pain Models

Experimental Workflow cluster_writhing Acetic Acid Writhing Test cluster_crd Colorectal Distension Model start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping acclimatization->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin writhing_induce Induce Writhing (Acetic Acid IP) drug_admin->writhing_induce crd_distend Graded Colorectal Distension drug_admin->crd_distend writhing_observe Observe & Count Writhes writhing_induce->writhing_observe data_analysis Data Analysis & Comparison writhing_observe->data_analysis crd_observe Score Abdominal Withdrawal Reflex (AWR) crd_distend->crd_observe crd_observe->data_analysis end End data_analysis->end

Caption: General experimental workflow for visceral pain models.

References

Cross-Validation of Analytical Methods for Trimebutine Maleate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Trimebutine Maleate, a widely used antispasmodic agent, is no exception. A variety of analytical techniques have been developed and validated for its determination in bulk drug substances and pharmaceutical formulations. This guide provides a comprehensive cross-validation of several prominent analytical methods, offering a comparative analysis of their performance based on experimental data. The methodologies discussed include High-Performance Thin-Layer Chromatography (HPTLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), UV-Spectrophotometry, and Capillary Zone Electrophoresis (CZE).

Comparative Analysis of Quantitative Parameters

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key validation parameters for different analytical methods used for the quantification of this compound, providing a clear basis for comparison.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)
HPTLC 50–300 ng/spot[1]1.18 ng/spot[1]3.58 ng/spot[1]
RP-HPLC 20-300 µg/mL[2][3]0.5 µg/mL[2][3]1.5 µg/mL[2][3]
HPLC-MS/MS 1-100 ng/mL[4]Not explicitly stated1 ng/mL[4]
UV-Spectrophotometry 5.0–60.0 μg/mL[5]Not explicitly statedNot explicitly stated
Capillary Zone Electrophoresis 5-500 ng/mL[6]Not explicitly stated5 ng/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. The following sections outline the experimental protocols for the key methods cited in this comparison.

High-Performance Thin-Layer Chromatography (HPTLC) [1]

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: Methanol–Toluene (8:2 v/v).

  • Development: The plates were developed to a distance of 8 cm at ambient temperature.

  • Detection: Densitometric analysis at 271 nm.

  • Key Finding: The method yielded compact spots for the drug with an Rf value of 0.49 ± 0.01.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [2][3]

  • Column: XTerra® C18 analytical column (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient program with a mixture of 0.02M Ammonium Acetate buffer in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 275 nm.

  • Retention Time: 17.0 minutes.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) [4]

  • Column: YMC J'sphere C18 column.

  • Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5)-methanol (20:80, v/v).

  • Flow Rate: 0.2 ml/min.

  • Detection: Triple quadrupole tandem mass spectrometer in multiple reactions monitoring (MRM) mode using positive-negative switching electrospray ionization (ESI).

UV-Spectrophotometry (Second Derivative Method) [5]

  • Principle: This stability-indicating method allows for the determination of this compound in the presence of its degradation products.

  • Measurement: The second derivative (D²) was measured at the peak amplitude at 268 nm.

  • Linearity: The method was found to be linear in the concentration range of 5.0–60.0 μg/mL.

Capillary Zone Electrophoresis (CZE) [6]

  • Capillary: Uncoated capillary.

  • Electrolyte: 30 mmol/L phosphate buffer of pH 6.0.

  • Applied Voltage: 10 kV.

  • Detection: UV detection at 214 nm.

  • Sample Preparation: Rat plasma and tissue homogenates were mixed with acetonitrile containing an internal standard (ephedrine hydrochloride) and centrifuged. The supernatant was dried and reconstituted in methanol-water (1:1).

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods. This process ensures that the chosen methods are suitable for their intended purpose and provide reliable and comparable results.

Cross-Validation Workflow cluster_0 Method Selection cluster_1 Method Development & Optimization cluster_2 Method Validation (ICH Guidelines) cluster_3 Cross-Validation cluster_4 Conclusion A Identify Analytical Methods (e.g., HPLC, HPTLC) B Develop & Optimize Each Method A->B C Linearity & Range B->C D Accuracy & Precision B->D E Specificity B->E F LOD & LOQ B->F G Robustness B->G H Analyze Same Batch of Samples with Each Validated Method C->H D->H E->H F->H G->H I Statistical Comparison of Results (e.g., t-test, F-test) H->I J Determine Comparability & Interchangeability of Methods I->J

Caption: Workflow for the cross-validation of analytical methods.

This guide highlights the availability of several robust and validated analytical methods for the quantification of this compound. The choice of a specific method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided data and protocols serve as a valuable resource for researchers and scientists in the selection and implementation of the most suitable analytical technique for their needs.

References

Comparing the receptor binding profiles of Trimebutine Maleate and other opioid agonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Receptor Binding Profiles of Trimebutine Maleate and Other Opioid Agonists

This guide provides a detailed comparison of the receptor binding characteristics of this compound against other well-known opioid agonists. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of key biological processes.

Introduction to this compound

This compound is a versatile agent used for treating functional gastrointestinal disorders, such as irritable bowel syndrome (IBS).[1] Its mechanism of action is complex, acting as a modulator of gastrointestinal motility.[2] This is primarily achieved through its interaction with the peripheral opioid receptor system—mu (μ), kappa (κ), and delta (δ)—located in the enteric nervous system.[1][3] Unlike typical opioids, Trimebutine's effects are mainly localized to the gastrointestinal tract, which allows it to normalize bowel function without significant central nervous system side effects.[2] It is described as a weak agonist at mu-opioid receptors and also exhibits antimuscarinic and calcium channel blocking properties.[4][5][6]

Comparative Receptor Binding Affinities

The binding affinity of a compound to a receptor is a critical measure of its potential potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported binding affinities of this compound and other selected opioid agonists for the μ, δ, and κ opioid receptors.

Opioid AgonistReceptor SubtypeBinding Affinity (Ki, nM)Reference
Trimebutine μ (mu)Low affinity; ~13-fold less potent than morphine in displacing [³H]naloxone.[7]
δ (delta)Weak affinity.[1][2]
κ (kappa)No appreciable affinity.[7]
Loperamide μ (mu)3[8]
δ (delta)48[8]
κ (kappa)1156[8]
Fentanyl μ (mu)1.2 - 1.4 (Note: Values in literature vary widely from 0.007 to 214 nM due to differing experimental conditions).[9][10]
δ (delta)-
κ (kappa)-
Morphine μ (mu)Literature values range from 0.26 to 611 nM.[10]
δ (delta)-
κ (kappa)-
Buprenorphine μ (mu)0.2 (Partial Agonist)[11]
δ (delta)-
κ (kappa)Antagonist behavior.[12]

Data for δ and κ receptors for some common agonists are not as consistently reported in the initial literature search.

Experimental Protocols: Radioligand Binding Assay

Receptor binding affinities are typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., Trimebutine) to displace a radioactive ligand (radioligand) that is known to bind with high affinity and selectivity to the target receptor.

Key Methodological Steps:
  • Membrane Preparation:

    • Cells or tissues expressing the opioid receptor of interest (μ, δ, or κ) are homogenized in a suitable buffer (e.g., Tris-HCl).

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

  • Competitive Binding Reaction:

    • The prepared membranes are incubated in a series of tubes or a microplate.

    • A fixed, low concentration of a selective radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69593 for κ-receptors) is added to each tube.

    • Varying concentrations of the unlabeled test compound are added to the tubes to compete with the radioligand for receptor binding sites.

    • Control tubes are included to determine total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation and Separation:

    • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

    • The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • The radioactivity trapped on each filter is measured using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound. This generates a sigmoidal competition curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.[13]

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.[14]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Receptor Membranes incubation 3. Incubate Membranes with Radioligand & Competitor prep_membranes->incubation prep_ligands 2. Prepare Radioligand & Test Compounds prep_ligands->incubation filtration 4. Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration counting 5. Measure Radioactivity (Scintillation Counting) filtration->counting calc_ic50 6. Determine IC50 from Competition Curve counting->calc_ic50 calc_ki 7. Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki result Final Binding Affinity (Ki) calc_ki->result G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space agonist Opioid Agonist receptor Opioid Receptor (μ, δ, or κ) agonist->receptor Binds g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma mapk MAPK Activation g_protein->mapk ac Adenylyl Cyclase camp ↓ cAMP ac->camp ca_channel Ca²⁺ Channel ca_influx ↓ Ca²⁺ Influx ca_channel->ca_influx k_channel K⁺ Channel k_efflux ↑ K⁺ Efflux (Hyperpolarization) k_channel->k_efflux g_alpha->ac Inhibits g_beta_gamma->ca_channel Inhibits g_beta_gamma->k_channel Activates

References

Trimebutine Maleate Demonstrates Efficacy in Functional Dyspepsia Compared to Placebo

Author: BenchChem Technical Support Team. Date: November 2025

Trimebutine maleate appears to be a safe and effective therapeutic option for managing symptoms of functional dyspepsia (FD). A notable multicenter, randomized, double-blind, placebo-controlled prospective trial provides key evidence of its efficacy in alleviating dyspeptic symptoms and accelerating gastric emptying when compared to a placebo.[1][2][3][4] Further supporting its clinical utility, a Bayesian network meta-analysis positions trimebutine favorably among other prokinetic agents for the treatment of FD.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a pivotal clinical trial comparing this compound to a placebo in patients with functional dyspepsia.

Table 1: Symptom Relief in Functional Dyspepsia

Outcome MeasureThis compound GroupPlacebo Groupp-value
Statistically significant reduction in Glasgow Dyspepsia Severity Score (GDSS) between 2-week and 4-week visitsYesNo0.02

Data from Kountouras et al., 2020.[1][2][3][4]

Table 2: Effect on Gastric Emptying

Outcome MeasureThis compound GroupPlacebo Groupp-value
Median gastric emptying at 50 minutes75.5%66.6%0.036

Data from a substudy of Kountouras et al., 2020.[1][2][3][4]

Table 3: Adverse Events

Outcome MeasureThis compound Group (n=108)Placebo Group (n=103)Statistical Significance
Patients reporting adverse events11 (10.2%)15 (14.6%)Not statistically significant

Data from Kountouras et al., 2020.[1]

Experimental Protocols

Clinical Trial Protocol: Kountouras et al., 2020

A multicenter, randomized, double-blind, placebo-controlled, prospective study was conducted with 211 patients diagnosed with functional dyspepsia.[1][2][3][4]

  • Participants : 211 patients with functional dyspepsia were enrolled and randomized into two groups.

  • Intervention : One group (108 patients) received 300 mg of this compound twice daily, while the other group (103 patients) received a placebo twice daily for a duration of 4 weeks.[1][2][3]

  • Primary Endpoint : The primary outcome measured was the relief of dyspepsia symptoms, evaluated using the Glasgow Dyspepsia Severity Score (GDSS).[1][2][3]

  • Secondary Endpoint : A substudy involving 16 participants (8 from each group) assessed gastric emptying using a 99mTc-Tin Colloid Semi Solid Meal Scintigraphy test.[1][2][3]

  • Data Analysis : Statistical analysis, including paired t-tests and nonparametric Wilcoxon tests, was used to compare the mean and median scores for each treatment group and between the two groups.[1]

Visualizations

experimental_workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Groups (4 weeks) cluster_assessment Assessment cluster_outcomes Primary & Secondary Outcomes P 211 Patients with Functional Dyspepsia R Randomized P->R TM This compound 300 mg BID (n=108) R->TM PL Placebo BID (n=103) R->PL A2 2-Week Follow-up TM->A2 O2 Gastric Emptying (Scintigraphy Substudy) TM->O2 PL->A2 PL->O2 A4 4-Week Follow-up A2->A4 A2->A4 O1 Symptom Relief (GDSS) A4->O1 A4->O1

Caption: Experimental workflow of the randomized controlled trial.

signaling_pathway cluster_drug Drug cluster_receptors Peripheral Opiate Receptors cluster_effects Physiological Effects cluster_outcomes Clinical Outcomes TM This compound mu μ (mu) TM->mu Agonist effect delta δ (delta) TM->delta Agonist effect kappa κ (kappa) TM->kappa Agonist effect mod Modulation of Gastrointestinal Motility mu->mod visc Modulation of Visceral Sensitivity mu->visc delta->mod delta->visc kappa->mod kappa->visc ge Acceleration of Gastric Emptying mod->ge symp Symptom Relief in Functional Dyspepsia visc->symp ge->symp

Caption: Simplified signaling pathway of this compound.

Mechanism of Action

This compound's therapeutic effects are attributed to its action as an agonist on peripheral mu (µ), kappa (κ), and delta (δ) opiate receptors in the gastrointestinal tract.[7][8] This interaction modulates gastrointestinal motility, contributing to the acceleration of gastric emptying.[7][8][9][10] Additionally, trimebutine is thought to modulate visceral sensitivity, which may also play a role in alleviating the symptoms of functional dyspepsia.[7][8][10] The drug's ability to normalize bowel movements and reduce pain is a key aspect of its clinical efficacy. It also influences the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.[7][8]

References

Trimebutine Maleate for Irritable Bowel Syndrome: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a meta-analysis of clinical trials on Trimebutine Maleate for the treatment of Irritable Bowel Syndrome (IBS). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative treatments, supported by experimental data and detailed methodologies.

Mechanism of Action of this compound

This compound is a multifunctional agent that regulates gastrointestinal motility and visceral sensitivity. Its complex mechanism of action involves interaction with the enteric nervous system (ENS), modulation of ion channels, and effects on gastrointestinal peptides.[1][2] Unlike traditional antispasmodics, trimebutine can normalize bowel movements, making it suitable for different IBS subtypes.[1][3]

The primary mechanisms include:

  • Opioid Receptor Agonism : Trimebutine acts as a weak agonist on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the gut.[1][4] This interaction helps modulate motility and reduce visceral pain perception.[2]

  • Ion Channel Modulation : It affects voltage-gated sodium and calcium channels, as well as calcium-dependent potassium channels.[3][5] By regulating calcium influx into smooth muscle cells, it controls contractions and prevents spasms.[3][5]

  • Neurotransmitter Release : The drug can modulate the release of various gut neurotransmitters, inhibiting excitatory ones like acetylcholine and substance P, while enhancing the release of inhibitory peptides.[1]

  • Gastrointestinal Peptide Modulation : Trimebutine influences the release of peptides such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, which play a role in regulating gut function.[2]

Trimebutine_Mechanism cluster_target This compound Targets cluster_effect Physiological Effects cluster_symptom Symptom Improvement Opioid_Receptors μ, δ, κ Opioid Receptors Motility Modulation of GI Motility (Normalizing Effect) Opioid_Receptors->Motility Sensitivity Reduction of Visceral Hypersensitivity Opioid_Receptors->Sensitivity Ion_Channels Na+, L-type Ca2+, K+ Channels Spasm Antispasmodic Action Ion_Channels->Spasm GI_Peptides GI Peptides (Motilin, VIP, Gastrin) GI_Peptides->Motility Bowel Normalization of Bowel Habits Motility->Bowel Pain Abdominal Pain Relief Sensitivity->Pain Spasm->Pain Trimebutine Trimebutine Maleate Trimebutine->Opioid_Receptors Agonist Effect Trimebutine->Ion_Channels Modulation Trimebutine->GI_Peptides Modulates Release

Fig. 1: Signaling pathway of this compound in IBS.

Comparative Efficacy: this compound vs. Alternatives

Clinical trials have evaluated the efficacy of this compound against placebo and other active treatments for IBS. The primary endpoints typically include global symptom improvement and relief from abdominal pain.

This compound vs. Placebo

Systematic reviews show that trimebutine provides greater improvement in abdominal pain compared to placebo.[6] However, the statistical significance of these findings varies across different meta-analyses. One review reported a statistically significant relative risk (RR) of 1.32 for pain improvement, while another found a non-significant odds ratio (OR) of 1.28.[6] For global assessment of symptoms, no statistically significant improvement was found compared to placebo.[6]

This compound vs. Other Spasmodics

Trimebutine has been compared to other spasmolytic agents like Pinaverium Bromide, Mebeverine, and Otilonium Bromide.

  • Pinaverium Bromide : A prospective, randomized trial found no significant difference in the improvement of individual IBS symptoms between trimebutine and pinaverium bromide.[7] Both drugs effectively reduced overall symptom scores in patients with constipation-predominant (IBS-C) and diarrhea-predominant (IBS-D) subtypes.[7] A meta-analysis on pinaverium showed it to be superior to placebo for overall symptom relief (RR 1.75) and abdominal pain (RR 1.98).[8][9]

  • Mebeverine : One randomized controlled trial (RCT) showed no statistically significant difference between trimebutine and mebeverine in improving abdominal pain, stool consistency, or frequency.[6] However, the improvement in Quality of Life (QoL) was significantly greater with trimebutine.[6] Meta-analyses on mebeverine have shown it is well-tolerated, but its efficacy in the global improvement of IBS is not always statistically significant when compared to placebo.[10][11]

  • Otilonium Bromide : A pooled analysis of three clinical trials demonstrated that otilonium bromide was superior to placebo in improving global IBS symptoms and reducing abdominal pain episodes.[12] Direct comparative data from a meta-analysis with trimebutine is limited, but one study suggested otilonium bromide is more effective than pinaverium bromide in reducing the number of pain attacks.[13]

This compound in Combination Therapy

A recent meta-analysis investigated the efficacy of combining trimebutine with probiotics. The results indicated that the combination therapy is significantly more effective than trimebutine alone for overall IBS symptom relief.

Therapy ComparisonEfficacy MetricValue95% Confidence Intervalp-value
Trimebutine + Probiotics vs. Trimebutine alone Overall Efficacy (Odds Ratio)5.094.19 - 6.20< 0.00001
This combination therapy showed an effective rate of 93.5% compared to 73.8% in the trimebutine monotherapy group.[14]
Summary of Quantitative Efficacy Data

The following tables summarize the quantitative data from meta-analyses on this compound and its comparators for key IBS endpoints.

Table 1: Efficacy in Abdominal Pain Relief vs. Placebo

TreatmentMetricValue95% Confidence IntervalNo. of Studies (in meta-analysis)Citation
This compound RR1.321.07 - 1.643 RCTs[6]
This compound OR1.280.53 - 3.142 RCTs[6]
Pinaverium Bromide RR1.981.46 - 2.698 Studies[9]
Mebeverine RR1.330.92 - 1.93Not Specified[10]
Otilonium Bromide % Responders vs. Placebo53.3% vs. 39.9%N/A1 Study[15]

Table 2: Efficacy in Global Symptom Improvement vs. Placebo

TreatmentMetricValue95% Confidence IntervalNo. of Studies (in meta-analysis)Citation
This compound RR0.970.68 - 1.382 RCTs[6]
This compound OR1.270.58 - 2.792 RCTs[6]
Pinaverium Bromide RR1.751.26 - 2.438 Studies[8]
Mebeverine RR1.130.59 - 2.166 Trials[10]
Otilonium Bromide % Responders vs. Placebo (at 15 wks)79.1% vs. 67.3%N/A3 Trials (Pooled)[12]

Safety and Tolerability

This compound is generally well-tolerated. One systematic review reported no statistically significant difference in adverse events between trimebutine and placebo (OR 0.62, 95% CI 0.20 to 1.88).[6] When combined with probiotics, the adverse event rates were low and comparable between the combination group (1.75%) and the trimebutine monotherapy group (1.69%), with mild events like dry mouth, nausea, and dizziness being the most common.[14] In a study comparing trimebutine to bacillus licheniformis, the rate of adverse drug reactions for trimebutine was 23.7%, with mild thirst and constipation being the main complaints.[16]

Experimental Protocols

The clinical trials included in this meta-analysis generally follow a standard methodology for evaluating IBS treatments.

Key Methodological Components:
  • Study Design : Most studies are prospective, randomized, double-blind, placebo-controlled, or active-comparator trials.[6][7]

  • Patient Population : Participants are typically adults diagnosed with IBS according to established criteria, such as the Rome II or Rome III criteria.[7]

  • Intervention and Dosage :

    • This compound : Commonly administered at a dose of 200 mg three times daily (tid).[7]

    • Pinaverium Bromide : Typically dosed at 50 mg tid.[7]

    • Mebeverine : Dosed at 135 mg tid or 200 mg twice daily (bid).[10]

    • Otilonium Bromide : Administered at 40 mg tid.[12]

  • Treatment Duration : Varies between studies, commonly ranging from 4 to 15 weeks, often followed by a withdrawal or follow-up period.[7][12]

  • Primary Efficacy Variables :

    • Change in abdominal pain and discomfort (frequency and severity).

    • Global assessment of symptom relief by the patient or physician.

  • Secondary Efficacy Variables :

    • Changes in stool consistency and frequency.

    • Abdominal bloating or distention.

    • Quality of Life (QoL) assessments using validated questionnaires (e.g., IBS-QoL).[6]

Clinical_Trial_Workflow cluster_setup Trial Setup cluster_treatment Intervention cluster_analysis Data Analysis Screening Patient Screening (Rome Criteria) Baseline Baseline Period (e.g., 2 weeks) Screening->Baseline Randomization Randomization (1:1 Ratio) Baseline->Randomization Treatment Treatment Period (e.g., 4-15 weeks) - Trimebutine - Comparator - Placebo Randomization->Treatment FollowUp Follow-up Period (e.g., 2 weeks) Treatment->FollowUp DataCollection Data Collection (Symptom Scores, QoL, AEs) FollowUp->DataCollection StatisticalAnalysis Statistical Analysis (ITT Population) DataCollection->StatisticalAnalysis Results Results Reporting StatisticalAnalysis->Results

Fig. 2: Generalized workflow for a randomized controlled trial in IBS.

Conclusion and Future Directions

The available evidence from meta-analyses suggests that this compound is an effective and safe option for alleviating symptoms of Irritable Bowel Syndrome, particularly abdominal pain.[6][17] Its efficacy appears comparable to other commonly used antispasmodics like pinaverium bromide and mebeverine, with a potential advantage in improving quality of life.[6]

The unique, multimodal mechanism of action of trimebutine, which normalizes gut motility, distinguishes it from purely spasmolytic agents and supports its use across different IBS subtypes.[2][3] Furthermore, emerging evidence indicates that combining trimebutine with probiotics may offer synergistic benefits, significantly enhancing overall treatment efficacy.[14]

Future research should focus on large-scale, head-to-head comparative trials with standardized endpoints to more clearly define the relative efficacy of trimebutine against newer and established IBS therapies. Additionally, studies exploring its long-term effectiveness and its utility in specific IBS patient subgroups, defined by biomarkers or underlying pathophysiology, are warranted.

Logical_Comparison cluster_trimebutine Motility Modulator cluster_spasmodics Calcium Channel Blockers / Antispasmodics cluster_adjunct Adjunctive Therapy IBS IBS Treatment Alternatives TMB This compound IBS->TMB PB Pinaverium Bromide IBS->PB MB Mebeverine IBS->MB OB Otilonium Bromide IBS->OB Probiotics Probiotics IBS->Probiotics TMB_Mech Mechanism: Opioid Agonist, Ion Channel Modulator TMB->TMB_Mech TMB->Probiotics Synergistic Effect (Combination Therapy) Pro_Mech Mechanism: Gut Microbiome Modulation Probiotics->Pro_Mech

Fig. 3: Logical relationship of Trimebutine to other IBS therapies.

References

Validating the Prokinetic Effects of Trimebutine Maleate in Postoperative Ileus Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Trimebutine Maleate's prokinetic effects against other therapeutic alternatives in preclinical models of postoperative ileus (POI). POI is a common complication following abdominal surgery, characterized by a temporary impairment of gastrointestinal motility. Prokinetic agents are utilized to restore normal bowel function, and this document aims to objectively present the available experimental data to inform research and development in this area.

Mechanism of Action of this compound

This compound exhibits a unique, dual-modulating effect on gastrointestinal motility, which is attributed to its complex mechanism of action. Unlike other prokinetics, it can both stimulate and inhibit intestinal smooth muscle activity, depending on the physiological state of the gut.[1][2][3]

Its primary mechanisms include:

  • Opioid Receptor Agonism: Trimebutine acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors in the enteric nervous system.[1][4][5][6][7] Activation of μ and δ receptors is generally associated with a prokinetic effect, while κ receptor activation can lead to reduced motility. This multi-receptor interaction is thought to be the basis for its normalizing effect on gut motility.[2][7]

  • Ion Channel Modulation: Trimebutine affects the influx of ions in gastrointestinal smooth muscle cells. It has been shown to inhibit L-type calcium channels at higher concentrations, leading to muscle relaxation.[3][8][9][10][11] Conversely, at lower concentrations, it can reduce potassium channel currents, resulting in membrane depolarization and enhanced muscle contractions.[3][12]

  • Modulation of Gastrointestinal Peptides: Trimebutine can influence the release of various gastrointestinal peptides, such as motilin, which are involved in regulating the migrating motor complex (MMC), a pattern of electromechanical activity in the gut during fasting.[1][4][6][7] By inducing a premature phase III of the MMC, Trimebutine can accelerate gastric emptying and intestinal transit.[1][4][7]

Trimebutine_Mechanism_of_Action cluster_TM This compound cluster_Receptors Enteric Nervous System cluster_Channels Smooth Muscle Cell cluster_Peptides Endocrine Cells cluster_Effects Physiological Effects TM Trimebutine Maleate mu_delta μ & δ Opioid Receptors TM->mu_delta Agonist kappa κ Opioid Receptor TM->kappa Agonist Ca_channel L-type Ca²⁺ Channels TM->Ca_channel Inhibits (High Conc.) K_channel K⁺ Channels TM->K_channel Inhibits (Low Conc.) Motilin Motilin Release TM->Motilin Stimulation ↑ Motility (Prokinetic Effect) mu_delta->Stimulation Inhibition ↓ Motility (Spasmolytic Effect) kappa->Inhibition Ca_channel->Inhibition K_channel->Stimulation Motilin->Stimulation Normalization Normalization of Gut Motility Stimulation->Normalization Inhibition->Normalization

Caption: Mechanism of Action of this compound.

Comparative Efficacy in a Postoperative Ileus Rat Model

Direct comparative studies of this compound against other prokinetics in a postoperative ileus animal model are limited in the published literature. However, data from a study by De Winter et al. (2000) provides valuable insights into the performance of other commonly used prokinetic agents in a rat model of POI. This allows for an indirect comparison of their effects.

The study utilized a model where POI was induced by laparotomy and mechanical stimulation of the gut. The primary endpoint was the gastrointestinal transit, measured by the migration of Evans blue dye.

Treatment GroupOperationGastrointestinal Transit (cm, Mean ± SEM)
Metoclopramide (30 mg/kg)Laparotomy28.1 ± 2.6
Laparotomy + Mechanical Stimulation18.9 ± 2.0
Cisapride (1 mg/kg)Laparotomy55.6 ± 3.4
Laparotomy + Mechanical Stimulation44.4 ± 3.8†
Erythromycin (1 mg/kg)Laparotomy40.0 ± 4.5
Laparotomy + Mechanical Stimulation32.8 ± 3.9
Control (Vehicle)Laparotomy43.8 ± 2.4
Laparotomy + Mechanical Stimulation31.8 ± 2.4
Data extracted from De Winter et al. (2000).
*p≤0.05 vs. control with the same operation.
†p≤0.05 vs. metoclopramide with the same operation.

Observations:

  • Metoclopramide appeared to worsen the delay in gastrointestinal transit in this model.

  • Cisapride significantly improved gastrointestinal transit after both laparotomy alone and with mechanical stimulation.

  • Erythromycin did not show a significant improvement in postoperative ileus in this rat model.

While direct comparative data for Trimebutine in this specific model is unavailable, its established prokinetic properties suggest it would be a valuable candidate for such a comparative study. A clinical study in patients undergoing cesarean section demonstrated that parenteral administration of this compound significantly accelerated the recovery of intestinal function postoperatively.[13]

Experimental Protocols

Postoperative Ileus Rat Model

This protocol is based on the methodology described by De Winter et al. (2000).

  • Animals: Male Wistar rats (250-300g) are used. Animals are fasted for 24 hours before surgery, with free access to water.

  • Anesthesia: Anesthesia is induced with an appropriate anesthetic agent (e.g., intraperitoneal pentobarbital).

  • Surgical Procedure:

    • A midline laparotomy of 2-3 cm is performed.

    • For the mechanical stimulation group, the small intestine and cecum are gently manipulated with sterile, moist cotton swabs for a standardized period (e.g., 1 minute).

    • The abdominal wall and skin are closed in two layers.

  • Drug Administration:

    • This compound or other prokinetic agents are administered at the desired dose and route (e.g., subcutaneous, intraperitoneal) immediately after surgery.

    • A control group receives a vehicle solution.

  • Gastrointestinal Transit Measurement:

    • At a predetermined time post-surgery (e.g., 24 hours), a non-absorbable marker is administered orally via gavage.

      • Evans Blue Method: 1 ml of 5% Evans blue in 0.5% methylcellulose.

      • Charcoal Meal: A suspension of charcoal in a vehicle like gum arabic.

      • FITC-Dextran: A fluorescent marker.

    • After a set period (e.g., 30 minutes), the animal is euthanized.

    • The small intestine is carefully excised from the pylorus to the cecum.

    • The distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine, or the geometric center of the marker's distribution is calculated.

POI_Model_Workflow cluster_preparation Preparation cluster_procedure Surgical Procedure cluster_intervention Intervention cluster_assessment Assessment (24h Post-Op) Fasting 24h Fasting Anesthesia Anesthesia Fasting->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Manipulation Intestinal Manipulation (POI Group) Laparotomy->Manipulation Closure Abdominal Closure Manipulation->Closure Drug_Admin Drug Administration (Trimebutine / Alternatives / Vehicle) Closure->Drug_Admin Marker_Admin Oral Administration of Non-absorbable Marker Drug_Admin->Marker_Admin Euthanasia Euthanasia (after set time) Marker_Admin->Euthanasia Measurement Measurement of Marker Transit Distance Euthanasia->Measurement Analysis Data Analysis Measurement->Analysis

References

Comparative analysis of the safety profiles of Trimebutine Maleate and other antispasmodics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of Trimebutine Maleate and other commonly prescribed antispasmodic agents. The information herein is supported by data from clinical trials and systematic reviews to aid in research and development efforts within the field of gastroenterology.

Introduction to Antispasmodics and this compound

Antispasmodics are a class of drugs used to relieve cramps or spasms of the smooth muscle in the gastrointestinal (GI) tract, making them a cornerstone in the management of functional GI disorders such as Irritable Bowel Syndrome (IBS) and functional dyspepsia.[1][2] These agents can be broadly categorized based on their mechanism of action, including anticholinergics/antimuscarinics (e.g., Dicyclomine, Hyoscine Butylbromide), and direct smooth muscle relaxants which include calcium channel blockers (e.g., Otilonium Bromide, Pinaverium Bromide) and agents with other mechanisms (e.g., Mebeverine).[1]

This compound stands out due to its multifaceted mechanism of action. It acts as a modulator of gastrointestinal motility through its effects on peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors.[3] This allows it to normalize bowel function without significant systemic side effects.[4] Additionally, it exhibits antimuscarinic properties and influences ion channels, including calcium and potassium channels, contributing to its spasmolytic effects.[5][6]

Comparative Safety Data

The following tables summarize the incidence of adverse events (AEs) reported in clinical trials for this compound and other selected antispasmodics. It is important to note that direct comparison of AE rates across different studies can be challenging due to variations in study design, patient populations, and AE reporting methodologies.

Table 1: Incidence of Adverse Events for this compound in Clinical Trials

Adverse EventIncidence Rate (%)Study Reference
Mild to Moderate AEs7[7]
Dizziness, Nausea, Vomiting, Diarrhea, Dry Mouth4.1 (14 of 340 patients)[7]
Mild Thirst and Constipation23.7 (in a study on FD with IBS-D)[8]

Table 2: Comparative Incidence of Adverse Events of Antispasmodics vs. Placebo/Comparator

DrugAdverse EventIncidence in Drug Group (%)Incidence in Placebo/Comparator Group (%)Study Reference
Otilonium Bromide Any AENo significant difference vs. placeboNo significant difference vs. drug[2][9]
Mild NauseaReportedNot Reported[10]
Mebeverine Any AENot significantly different from placeboNot significantly different from drug[8][11][12]
Adverse Effects (200mg vs 135mg)59.561.5[13]
Pinaverium Bromide Treatment-emergent AEs18.315.3[14]
Nausea3.71.9[14][15]
Dizziness3.20.5[14][15]
Abdominal Discomfort2.3Not specified[15]
Dicyclomine Any AE61 - 6916[2][16]
Dry Mouth335[17]
Dizziness405[17][18]
Blurred Vision272[17]
Nausea146[17]
Hyoscine Butylbromide Any AE75.257.1[19][20]
Any AE (in another study)27.624.3 (Paracetamol)[21]

Experimental Protocols for Safety Assessment

The robust assessment of a drug's safety profile is paramount in clinical trials. While specific protocols vary between studies, the following outlines a generalized methodology for the assessment of safety and tolerability of antispasmodics in clinical trials for functional gastrointestinal disorders, based on established guidelines such as the CONSORT Harms extension and ICH E2A.[22][23][24]

3.1. Study Design and Population

  • Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.

  • Population: Patients diagnosed with a functional gastrointestinal disorder (e.g., IBS, functional dyspepsia) according to established criteria (e.g., Rome IV criteria).

  • Exclusion Criteria: Patients with organic gastrointestinal diseases, severe comorbidities, or those taking medications that could interfere with the assessment of the investigational product.

3.2. Adverse Event Monitoring and Reporting

  • Data Collection: Adverse events (AEs) are systematically collected at each study visit and between visits through patient diaries or electronic patient-reported outcome (ePRO) systems. Open-ended, non-leading questions are used to elicit information about any new or worsening symptoms (e.g., "Have you experienced any new health problems since your last visit?").[25]

  • AE Documentation: For each AE, the following information is recorded:

    • Description of the event (verbatim term and MedDRA coding).

    • Date and time of onset.

    • Severity (e.g., mild, moderate, severe).[25]

    • Seriousness (as per ICH E2A criteria: results in death, is life-threatening, requires hospitalization, etc.).[22]

    • Action taken with the study drug (e.g., dose reduced, drug discontinued).

    • Outcome of the AE.

    • Investigator's assessment of causality (relationship to the study drug).[26]

  • Serious Adverse Event (SAE) Reporting: All SAEs are required to be reported to the study sponsor by the investigator within 24 hours of their awareness of the event. The sponsor is then responsible for expedited reporting to regulatory authorities as per applicable regulations.[14]

3.3. Safety Assessments

  • Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at baseline and at specified intervals during the study to monitor for any drug-induced changes.

  • Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are measured at each study visit.

  • Physical Examinations: A complete physical examination is conducted at the beginning and end of the study, with targeted examinations at interim visits as needed.

  • Electrocardiograms (ECGs): ECGs are performed at baseline and at predefined time points to assess for any cardiac effects, particularly QTc interval prolongation.

3.4. Data Analysis

  • The incidence of all AEs, treatment-emergent AEs (TEAEs), and drug-related AEs are summarized by treatment group.

  • AEs are typically coded using the Medical Dictionary for Regulatory Activities (MedDRA).

  • The number and percentage of participants experiencing at least one AE, serious AE, and AEs leading to discontinuation are presented for each treatment group.

  • Statistical comparisons of AE rates between treatment groups are performed using appropriate statistical tests (e.g., Fisher's exact test or Chi-squared test).

G cluster_0 Clinical Trial Workflow for Safety Assessment start Patient Recruitment (e.g., Rome IV Criteria) screening Screening & Baseline Assessment (Informed Consent, Physical Exam, Labs, ECG) start->screening randomization Randomization screening->randomization treatment Treatment Period (Drug vs. Placebo/Comparator) randomization->treatment monitoring Ongoing AE Monitoring (Patient Diaries, Study Visits) treatment->monitoring end_of_study End of Study Visit (Final Assessments) treatment->end_of_study assessment Regular Safety Assessments (Labs, Vitals, ECGs) monitoring->assessment assessment->treatment Continue Treatment analysis Data Analysis & Reporting (Incidence Rates, Statistical Comparisons) end_of_study->analysis

Caption: Generalized workflow for safety assessment in antispasmodic clinical trials.

Signaling Pathways and Mechanisms of Action

The diverse mechanisms of action of antispasmodics are key to understanding their safety and efficacy profiles. The following diagrams illustrate the primary signaling pathways for this compound and other representative antispasmodics.

4.1. This compound

Trimebutine's unique regulatory effect on gastrointestinal motility stems from its interaction with peripheral opioid receptors (mu, delta, and kappa) and its influence on the release of gastrointestinal peptides. It also has antimuscarinic effects and modulates calcium and potassium ion channels.[3][5][6]

G cluster_opioid Opioid Receptor Modulation cluster_channel Ion Channel Modulation cluster_ach Antimuscarinic Action trimebutine This compound mu μ-Opioid Receptor trimebutine->mu delta δ-Opioid Receptor trimebutine->delta kappa κ-Opioid Receptor trimebutine->kappa ca_channel L-type Ca²⁺ Channels trimebutine->ca_channel k_channel K⁺ Channels trimebutine->k_channel m_receptor Muscarinic Receptors trimebutine->m_receptor gi_motility Modulation of GI Motility mu->gi_motility delta->gi_motility kappa->gi_motility smooth_muscle Smooth Muscle Contraction ca_channel->smooth_muscle Inhibition of Ca²⁺ influx k_channel->smooth_muscle Modulation of K⁺ efflux ach_effect Reduced Acetylcholine Effect m_receptor->ach_effect

Caption: Multifaceted mechanism of action of this compound.

4.2. Otilonium Bromide (Calcium Channel Blocker)

Otilonium Bromide primarily exerts its spasmolytic effect by blocking L-type calcium channels in the smooth muscle cells of the colon. This inhibition of calcium influx prevents the muscle contractions that cause abdominal pain and cramping.[9] It also has some activity on T-type calcium channels and muscarinic receptors.[11]

G otilonium Otilonium Bromide l_type L-type Ca²⁺ Channel (on smooth muscle cell) otilonium->l_type Blocks ca_influx Ca²⁺ Influx l_type->ca_influx Inhibits contraction Smooth Muscle Contraction ca_influx->contraction

Caption: Mechanism of Otilonium Bromide via L-type calcium channel blockade.

4.3. Mebeverine

The exact mechanism of Mebeverine is not fully understood, but it is known to be a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract. Its effects are believed to be mediated through the modulation of calcium and sodium ion channels, leading to muscle relaxation.[27][28]

G mebeverine Mebeverine ca_channel Ca²⁺ Channels mebeverine->ca_channel Modulates na_channel Na⁺ Channels mebeverine->na_channel Modulates ion_flux Reduced Ion Influx (Ca²⁺ and Na⁺) ca_channel->ion_flux na_channel->ion_flux relaxation Smooth Muscle Relaxation ion_flux->relaxation

Caption: Proposed mechanism of action of Mebeverine on ion channels.

4.4. Anticholinergic Antispasmodics (e.g., Dicyclomine, Hyoscine Butylbromide)

Anticholinergic agents work by blocking the action of acetylcholine at muscarinic receptors on gastrointestinal smooth muscle cells. This prevents the binding of acetylcholine, a neurotransmitter that stimulates muscle contraction, thereby leading to muscle relaxation and a reduction in spasms.[19][23]

G anticholinergic Anticholinergic Drug (e.g., Dicyclomine) muscarinic_receptor Muscarinic Receptor (on smooth muscle cell) anticholinergic->muscarinic_receptor Blocks ach Acetylcholine ach->muscarinic_receptor Binds to contraction Smooth Muscle Contraction muscarinic_receptor->contraction Stimulates

Caption: General mechanism of anticholinergic antispasmodics.

Conclusion

This compound demonstrates a generally favorable safety profile, with most adverse events being mild to moderate in nature. When compared to other antispasmodics, it appears to have a lower incidence of anticholinergic side effects than agents like Dicyclomine. The safety profiles of Otilonium Bromide and Mebeverine appear to be comparable to placebo in several studies. Pinaverium Bromide is also generally well-tolerated. The choice of an antispasmodic should be guided by a thorough understanding of its mechanism of action, efficacy in the target patient population, and its specific safety and tolerability profile. This comparative analysis provides a foundational resource for researchers and drug development professionals in the ongoing effort to develop safer and more effective treatments for functional gastrointestinal disorders.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Trimebutine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, adherence to strict safety protocols is paramount, not only during experimentation but also in the crucial final step of waste disposal. The proper handling and disposal of chemical compounds like Trimebutine Maleate are essential to ensure a safe laboratory environment and to comply with environmental regulations. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with industry best practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should it be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]

  • Segregation and Containment:

    • Place this compound waste into a dedicated, clearly labeled, and sealed container.[1][3] The container should be suitable for chemical waste and kept closed when not in use.

  • Waste Characterization:

    • Determine if the this compound waste is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations.[4][5][6] This determination will dictate the final disposal route. Consult your institution's Environmental Health and Safety (EHS) department for guidance.

  • Licensed Disposal:

    • The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]

    • Contact your institution's EHS department or a certified waste management contractor to arrange for the pickup and disposal of the contained waste.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or filter paper, should be considered contaminated and disposed of as chemical waste.

    • Contaminated packaging should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed packaging can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[1]

Accidental Release Measures

In the event of a spill, prevent the powder from entering drains or waterways.[1][2] Carefully sweep or vacuum the spilled material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[7] The spill area should then be cleaned by trained personnel.

Quantitative Data and Disposal Summary

While specific quantitative disposal limits for this compound are not broadly published and are often dependent on local regulations, the following table summarizes the key disposal-related information gathered from safety data sheets.

ParameterGuidelineSource
Disposal Method Licensed Chemical Destruction Plant or Controlled Incineration[1]
Sewer Discharge Prohibited[1]
Container Requirements Suitable, closed, and properly labeled[1]
Contaminated Packaging Triple-rinse and recycle, or puncture and landfill[1]

Logical Workflow for this compound Disposal

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

Trimebutine_Maleate_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment cluster_assessment Assessment & Compliance cluster_disposal Disposal Route cluster_spill Spill Response A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in a Labeled, Sealed, and Suitable Waste Container B->C D Consult Institutional EHS & Local Regulations C->D E Characterize Waste (Hazardous vs. Non-Hazardous) D->E F Arrange for Pickup by Licensed Waste Management E->F G Final Disposal: Controlled Incineration or Chemical Destruction Plant F->G H Accidental Spill Occurs I Prevent Entry to Drains H->I J Collect Spill Material into Designated Waste Container I->J J->D

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and a qualified EHS professional for guidance tailored to your facility.

References

Personal protective equipment for handling Trimebutine Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trimebutine Maleate. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemStandard
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1]
Hand Protection Chemical impermeable gloves (e.g., Natural rubber, Nitrile rubber (NBR), Latex). Gloves must be inspected prior to use.[1][2]EN 374[2]
Body Protection Fire/flame resistant and impervious clothing.[1]-
Respiratory Protection A full-face respirator may be required if exposure limits are exceeded or if irritation is experienced.[1][3] A dust/aerosol mask with a P3 filter is also recommended.[2]-

Occupational Exposure Limit: An occupational exposure band of 0.1 - 1 mg/m³ has been established.[2]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to safely manage this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Handle the compound in a well-ventilated area.[1]

  • Ensure that a safety shower and eye wash station are readily accessible.[4]

  • Set up emergency exits and a designated risk-elimination area.[1]

  • Remove all sources of ignition and use non-sparking tools to prevent fire from electrostatic discharge.[1]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, mist, gas, or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Wear the appropriate PPE as detailed in the table above.

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong acids and bases.[2]

  • Store separately from foodstuff containers.[1]

4. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Prevent further leakage if it is safe to do so.[1]

  • Do not allow the chemical to enter drains.[1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Clean the affected area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Verify availability of safety shower and eyewash station B Ensure adequate ventilation A->B C Don appropriate PPE B->C D Weigh and handle This compound C->D E Perform experimental work D->E F Decontaminate work surfaces E->F G Segregate waste F->G H Dispose of waste through licensed contractor G->H G->H I Spill or Exposure Event J Follow emergency protocol (evacuate, notify, clean-up) I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimebutine Maleate
Reactant of Route 2
Trimebutine Maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.